molecular formula C9H8BrN B1522634 4-bromo-3-methyl-1H-indole CAS No. 475039-81-7

4-bromo-3-methyl-1H-indole

Cat. No.: B1522634
CAS No.: 475039-81-7
M. Wt: 210.07 g/mol
InChI Key: HQYNWUZMWCHKGJ-UHFFFAOYSA-N
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Description

4-bromo-3-methyl-1H-indole is a useful research compound. Its molecular formula is C9H8BrN and its molecular weight is 210.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-3-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8BrN/c1-6-5-11-8-4-2-3-7(10)9(6)8/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYNWUZMWCHKGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60680943
Record name 4-Bromo-3-methyl-1H-indole
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Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475039-81-7
Record name 4-Bromo-3-methyl-1H-indole
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Record name 4-Bromo-3-methyl-1H-indole
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Foundational & Exploratory

Spectroscopic Data for 4-Bromo-3-Methyl-1H-Indole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-bromo-3-methyl-1H-indole is a substituted indole derivative of significant interest in the fields of medicinal chemistry and drug development. The indole scaffold is a core structural motif in numerous biologically active compounds, and the introduction of a bromine atom and a methyl group at specific positions can profoundly influence the molecule's physicochemical properties and pharmacological activity. Accurate and comprehensive spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound, ensuring the reliability and reproducibility of research findings. This technical guide provides an in-depth analysis of the mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopic data for this compound, offering valuable insights for researchers, scientists, and professionals in drug development.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

Expertise & Experience: Interpreting the Mass Spectrum

For this compound, electron impact (EI) ionization is a common method for generating the molecular ion. The presence of a bromine atom is a key feature to look for in the mass spectrum, as it exists as two stable isotopes, 79Br and 81Br, in a nearly 1:1 natural abundance. This isotopic distribution results in a characteristic M+ and M+2 peak pattern, where the two peaks are of almost equal intensity and separated by two mass-to-charge units (m/z).

Data Presentation: Mass Spectrometry Data

Ionm/z (relative intensity)Interpretation
[M]+210/212Molecular ion peak, showing the characteristic isotopic pattern of bromine.
[M-CH3]+195/197Loss of a methyl group.
[M-Br]+131Loss of a bromine atom.
[M-HCN]+183/185Loss of hydrogen cyanide from the indole ring.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Injection: A small volume (typically 1 µL) of the sample solution is injected into the gas chromatograph.

  • Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column temperature is programmed to ramp up, allowing for the separation of the analyte from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expertise & Experience: Deciphering the IR Spectrum

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific functional groups. The N-H stretch of the indole ring is a prominent feature, typically appearing as a sharp to moderately broad band. The aromatic C-H and C=C stretching vibrations, as well as the C-N and C-Br stretching vibrations, will also be present in their respective regions of the spectrum.

Data Presentation: Infrared (IR) Spectroscopy Data

Wavenumber (cm-1)IntensityAssignment
~3400Medium, SharpN-H Stretch (indole)
~3100-3000MediumAromatic C-H Stretch
~2920WeakAliphatic C-H Stretch (methyl)
~1600, ~1450Medium-StrongAromatic C=C Bending
~1340MediumC-N Stretch
Below 800Medium-StrongC-Br Stretch and Aromatic C-H Out-of-Plane Bending

Experimental Protocol: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

  • Instrument Preparation: The FTIR spectrometer and ATR accessory are powered on and allowed to stabilize. A background spectrum of the clean ATR crystal is collected.

  • Sample Application: A small amount of the solid this compound is placed directly onto the ATR crystal.

  • Pressure Application: A pressure arm is engaged to ensure good contact between the sample and the crystal.

  • Data Acquisition: The infrared spectrum is recorded by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is baseline corrected and the peak positions are identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide invaluable information about the chemical environment of each nucleus.

Expertise & Experience: Unraveling the NMR Spectra

The ¹H NMR spectrum of this compound will show distinct signals for the N-H proton, the aromatic protons, and the methyl protons. The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of these signals provide information about the connectivity of the atoms. The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule, with their chemical shifts indicating their electronic environment.

Data Presentation: ¹H NMR Data (500 MHz, CDCl₃) [1]

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.94s1H-N-H
7.28 – 7.24m2H-Aromatic C-H
7.03 – 6.95m2H-Aromatic C-H
2.57d3H0.9-CH₃

Data Presentation: ¹³C NMR Data (125 MHz, CDCl₃) [1]

Chemical Shift (δ, ppm)Assignment
137.71C
126.33C
123.65CH
123.51C
122.86CH
114.93C
113.15CH
110.52CH
12.65CH₃

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

  • ¹H NMR Acquisition: A standard one-dimensional proton NMR experiment is performed. Key parameters include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR Acquisition: A one-dimensional carbon NMR experiment, typically with proton decoupling, is acquired. A larger number of scans is usually required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Characterization Synthesis Synthesized this compound MS Mass Spectrometry (MS) Synthesis->MS IR Infrared (IR) Spectroscopy Synthesis->IR NMR NMR Spectroscopy Synthesis->NMR MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data IR_Data Functional Group Identification IR->IR_Data NMR_Data Structural Elucidation (¹H & ¹³C) NMR->NMR_Data Structure Verified Structure of This compound MS_Data->Structure IR_Data->Structure NMR_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to 4-Bromo-3-methyl-indole (CAS: 475039-81-7) for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Bromo-3-methyl-indole, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental properties, safety protocols, and its strategic application in the synthesis of novel bioactive compounds, supported by field-proven insights and methodologies.

Introduction: The Strategic Importance of 4-Bromo-3-methyl-indole

4-Bromo-3-methyl-indole (also known as 4-Bromo-3-methyl-1H-indole) is a substituted indole derivative that has garnered significant interest in medicinal chemistry.[1][2] The indole scaffold itself is a "privileged structure," frequently found in a vast array of biologically active natural products and synthetic drugs, including those with anticancer and antimicrobial properties.[1] The strategic placement of a bromine atom at the 4-position and a methyl group at the 3-position of the indole ring makes this compound a highly versatile and valuable intermediate in organic synthesis.[1][2]

The bromine atom serves as a synthetic handle for introducing further molecular complexity through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[3] This allows for the systematic exploration of the chemical space around the indole core, a critical process in lead optimization during drug discovery.[1] The methyl group at the C3 position can influence the molecule's steric and electronic properties, which in turn can modulate its binding affinity and selectivity for biological targets.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of 4-Bromo-3-methyl-indole is paramount for its effective use in synthesis, including solvent selection, reaction temperature, and purification methods.

PropertyValueSource(s)
CAS Number 475039-81-7[1][2]
Molecular Formula C₉H₈BrN[1]
Molecular Weight 210.07 g/mol [2]
Appearance White to off-white or yellowish solid[1]
Boiling Point 80-82 °C[2]
Melting Point ca. 25-30 °C
Solubility Sparingly soluble in water[1]
pKa 16.37 ± 0.30 (Predicted)[1]
Storage Temperature 2-8 °C, under inert gas (Nitrogen or Argon)[1][2]
InChI Key HQYNWUZMWCHKGJ-UHFFFAOYSA-N[2]
Canonical SMILES CC1=CNC2=C1C(=CC=C2)Br[1]

Application in the Synthesis of Bioactive Molecules

The primary utility of 4-Bromo-3-methyl-indole lies in its role as a precursor for more complex molecules with potential therapeutic applications.[1][2] The C-Br bond at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are foundational methods in modern medicinal chemistry for forging carbon-carbon and carbon-nitrogen bonds.

Below is a logical workflow illustrating how 4-Bromo-3-methyl-indole can be utilized as a starting material in a drug discovery program.

G cluster_0 Synthetic Strategy cluster_1 Screening & Development A 4-Bromo-3-methyl-indole (Starting Material) B Pd-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) A->B Aryl Halide C Functionalized Indole Intermediate B->C New C-C or C-N bond D Further Synthetic Modifications C->D Optional E Final Bioactive Compound (e.g., Kinase Inhibitor) C->E D->E F Biological Screening (e.g., Kinase Assays) E->F Testing G Lead Optimization F->G SAR Studies H Preclinical Studies G->H G cluster_0 Kinase Signaling Pathway cluster_1 Mechanism of Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds P1 Downstream Signaling Proteins Receptor->P1 Activates P2 Transcription Factors P1->P2 Activates P3 Cell Proliferation & Survival P2->P3 Promotes Indole Indole-based Kinase Inhibitor (Derived from 4-Bromo-3-methyl-indole) Indole->Receptor Competitively Binds to ATP Pocket ATP ATP ATP->Receptor

References

An In-depth Technical Guide to the Synthesis of 4-bromo-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining 4-bromo-3-methyl-1H-indole, a heterocyclic compound of significant interest to researchers and professionals in the field of drug development and medicinal chemistry. The indole scaffold is a privileged structure in numerous biologically active molecules, and the targeted substitution pattern of this compound makes it a valuable intermediate for further chemical elaboration. This document delves into the mechanistic details, experimental protocols, and comparative analysis of the most pertinent and field-proven synthetic strategies, with a focus on the Fischer and Madelung indole syntheses. Each section is designed to offer not only procedural steps but also the underlying chemical principles that govern these transformations, thereby equipping the reader with a robust understanding of the synthesis of this important molecule.

Introduction: The Significance of this compound

The indole nucleus is a cornerstone in the architecture of a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and the ability to participate in various biological interactions have cemented its role as a critical pharmacophore. The specific compound, this compound, presents a synthetically attractive scaffold. The bromine atom at the 4-position serves as a versatile handle for further functionalization through cross-coupling reactions, while the methyl group at the 3-position can influence the molecule's steric and electronic profile, potentially modulating its biological activity. The strategic placement of these substituents makes this indole derivative a valuable building block in the synthesis of more complex target molecules in drug discovery programs.

The Fischer Indole Synthesis: A Classic and Reliable Approach

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most widely employed methods for the preparation of indoles.[1][2] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a (substituted) phenylhydrazine and an aldehyde or ketone.[1]

Mechanistic Rationale

The widely accepted mechanism for the Fischer indole synthesis proceeds through several key steps:

  • Hydrazone Formation: The synthesis commences with the reaction of a substituted phenylhydrazine with an aldehyde or ketone to form the corresponding phenylhydrazone.

  • Tautomerization: The phenylhydrazone undergoes tautomerization to its enamine form.

  • [3][3]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[3][3]-sigmatropic rearrangement (a Claisen-like rearrangement) to form a di-imine intermediate.

  • Cyclization and Aromatization: The di-imine cyclizes, and subsequent elimination of ammonia leads to the formation of the aromatic indole ring.

Fischer_Indole_Synthesis

Application to this compound Synthesis

For the synthesis of this compound, the requisite starting materials are (3-bromo-2-methylphenyl)hydrazine and acetone.

Table 1: Starting Materials for the Fischer Synthesis of this compound

ReactantStructureRole
(3-bromo-2-methylphenyl)hydrazineCc1c(Br)cccc1NNPhenylhydrazine component
AcetoneCC(=O)CKetone component
Acid Catalyst (e.g., H₂SO₄, PPA)N/APromotes cyclization
Experimental Protocol

Step 1: Synthesis of (3-bromo-2-methylphenyl)hydrazine

This starting material can be prepared from 2-bromo-3-methylaniline via a diazotization reaction followed by reduction.

  • Dissolve 2-bromo-3-methylaniline in an aqueous solution of hydrochloric acid and cool to 0-5 °C.

  • Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes.

  • In a separate flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid and cool it to 0-5 °C.

  • Slowly add the diazonium salt solution to the tin(II) chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Basify the mixture with a concentrated sodium hydroxide solution and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (3-bromo-2-methylphenyl)hydrazine.

Step 2: Fischer Indole Synthesis of this compound

  • To a solution of (3-bromo-2-methylphenyl)hydrazine in a suitable solvent (e.g., ethanol, acetic acid), add a slight excess of acetone.

  • Add a catalytic amount of a strong acid, such as sulfuric acid or polyphosphoric acid (PPA).

  • Heat the reaction mixture to reflux for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize the mixture with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

The Madelung Synthesis: An Alternative Cyclization Strategy

The Madelung synthesis provides an alternative route to indoles through the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures.[4] This method is particularly useful for the synthesis of indoles that may be difficult to access via electrophilic substitution.

Mechanistic Rationale

The mechanism of the Madelung synthesis involves the following key steps:

  • Deprotonation: A strong base abstracts a proton from both the amide nitrogen and the benzylic position of the ortho-alkyl group.

  • Intramolecular Cyclization: The resulting carbanion attacks the amide carbonyl group in an intramolecular fashion to form a five-membered ring intermediate.

  • Hydrolysis and Dehydration: Subsequent hydrolysis and dehydration of the intermediate lead to the formation of the indole ring.

Madelung_Synthesis

Application to this compound Synthesis

To synthesize this compound via the Madelung route, the required precursor is N-(2-methyl-3-bromophenyl)acetamide.

Table 2: Precursor for the Madelung Synthesis of this compound

PrecursorStructureMethod of Preparation
N-(2-methyl-3-bromophenyl)acetamideCC(=O)Nc1cccc(Br)c1CAcetylation of 2-methyl-3-bromoaniline
Experimental Protocol

Step 1: Synthesis of N-(2-methyl-3-bromophenyl)acetamide

  • Dissolve 2-methyl-3-bromoaniline in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Add a base, for instance, triethylamine or pyridine, to the solution.

  • Cool the mixture in an ice bath and add acetyl chloride or acetic anhydride dropwise with stirring.

  • Allow the reaction to warm to room temperature and continue stirring until the starting aniline is consumed (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield N-(2-methyl-3-bromophenyl)acetamide.

Step 2: Madelung Cyclization to this compound

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), place the N-(2-methyl-3-bromophenyl)acetamide.

  • Add a strong base, such as sodium ethoxide or potassium tert-butoxide, in a high-boiling point solvent like N,N-dimethylformamide (DMF) or in a neat mixture.

  • Heat the reaction mixture to a high temperature (typically 200-300 °C) for several hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and carefully quench it by adding it to ice-water.

  • Neutralize the mixture with a suitable acid.

  • Extract the product with an organic solvent.

  • Wash the combined organic extracts, dry over a drying agent, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain this compound.

The Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau indole synthesis involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an aniline.[5][6] While a classical method, its application to the synthesis of this compound is less direct and can be complicated by regioselectivity issues. The reaction generally requires harsh conditions and may result in lower yields compared to the Fischer synthesis.[5]

The synthesis of this compound via this route would conceptually involve the reaction of 3-bromoaniline with a 2-halopropanal derivative, followed by cyclization. However, the control of the reaction to yield the desired isomer can be challenging.

Modern Synthetic Approaches

In recent years, transition-metal-catalyzed methods, particularly those involving palladium, have emerged as powerful tools for the synthesis of substituted indoles.[7] These methods often offer milder reaction conditions and greater functional group tolerance. For the synthesis of this compound, a potential modern approach could involve a palladium-catalyzed intramolecular C-H amination or a related cyclization of a suitably substituted aniline derivative. While these methods are at the forefront of organic synthesis, the classical approaches detailed above often remain the most practical and cost-effective for the preparation of specific indole targets on a laboratory scale.

Conclusion

The synthesis of this compound can be effectively achieved through well-established classical methods. The Fischer indole synthesis, utilizing (3-bromo-2-methylphenyl)hydrazine and acetone, represents a robust and high-yielding pathway. The Madelung synthesis, starting from N-(2-methyl-3-bromophenyl)acetamide, offers a viable alternative, particularly when the required phenylhydrazine for the Fischer route is not readily accessible. The choice between these pathways will often depend on the availability of starting materials, desired scale of the synthesis, and the specific experimental capabilities of the laboratory. This guide provides the foundational knowledge and practical protocols for researchers to confidently approach the synthesis of this valuable indole intermediate.

References

Introduction: The Significance of the 4-bromo-3-methyl-1H-indole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-bromo-3-methyl-1H-indole: Starting Materials and Core Methodologies

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] The specific substitution pattern of this compound (CAS 475039-81-7) makes it a particularly valuable intermediate in drug discovery and development.[2] The bromine atom at the C4 position serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions, while the methyl group at the C3 position blocks the most common site of electrophilic attack, directing further functionalization and influencing the molecule's conformational properties. This guide provides a detailed examination of the principal synthetic routes to this key intermediate, focusing on the selection of starting materials and the underlying mechanistic principles that govern each transformation.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to any synthesis begins with retrosynthesis. By disconnecting key bonds in the target molecule, we can identify plausible synthetic pathways and the requisite starting materials. For this compound, two primary disconnections are most logical, leading to the well-established Fischer and Leimgruber-Batcho indole syntheses.

G cluster_0 Retrosynthetic Pathways cluster_1 Key Starting Materials TM This compound Fischer Fischer Indole Synthesis (C2-N1 & C3a-C7a bond disconnection) TM->Fischer Route A LB Leimgruber-Batcho Synthesis (C2-C3 bond disconnection) TM->LB Route B SM_Fischer (4-bromophenyl)hydrazine + Propanal Fischer->SM_Fischer SM_LB 3-Bromo-2-nitrotoluene + DMF-DMA LB->SM_LB

Caption: Retrosynthetic analysis of this compound.

Synthetic Strategy I: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely utilized method for constructing the indole ring.[3] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[4]

Core Starting Materials
  • (4-bromophenyl)hydrazine: This is the critical component that forms the benzene ring and the N1 atom of the indole. It is commercially available, often as a hydrochloride salt.

  • Propanal (Propionaldehyde): This aldehyde provides the C2 and C3 atoms, along with the C3-methyl group, of the final indole structure.

Reaction Mechanism and Causality

The reaction proceeds through several distinct, mechanistically significant steps:

  • Hydrazone Formation: The reaction initiates with the condensation of (4-bromophenyl)hydrazine and propanal to form the corresponding phenylhydrazone. This is a standard imine formation reaction.

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form ('ene-hydrazine'), which is crucial for the subsequent rearrangement.

  • [1][1]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a protonation followed by a concerted, pericyclic[1][1]-sigmatropic rearrangement. This is the key bond-forming step, creating the C3a-C7a bond and breaking the N-N bond.[3][5]

  • Aromatization Cascade: The resulting di-imine intermediate rapidly cyclizes to form an aminoacetal, which then eliminates ammonia under the acidic conditions to generate the final, energetically favorable aromatic indole ring.[3]

Experimental Protocol: Fischer Indole Synthesis
  • Hydrazone Formation: To a solution of (4-bromophenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes. Add propanal (1.2 eq) dropwise at room temperature. Stir the mixture for 2-4 hours until TLC analysis indicates complete consumption of the hydrazine. The hydrazone can be isolated by precipitation or extraction, or used directly.

  • Cyclization: The crude hydrazone is added to a pre-heated solution of a Brønsted or Lewis acid catalyst. Polyphosphoric acid (PPA) is a common choice, typically heated to 80-100 °C.[3] Alternatively, catalysts like zinc chloride or p-toluenesulfonic acid can be used.[5]

  • Reaction Monitoring: The reaction is stirred at the elevated temperature for 1-3 hours, monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction mixture is cooled and quenched by carefully pouring it onto ice water. The resulting mixture is neutralized with a base (e.g., NaOH or NaHCO₃ solution). The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford pure this compound.

G cluster_workflow Fischer Indole Synthesis Workflow Start Starting Materials: (4-bromophenyl)hydrazine Propanal Step1 Step 1: Hydrazone Formation Solvent: Ethanol Room Temperature Start->Step1 Step2 Step 2: Acid-Catalyzed Cyclization Catalyst: PPA or ZnCl2 Temp: 80-100 °C Step1->Step2 Step3 Step 3: Quench & Neutralization Ice water, then NaOH(aq) Step2->Step3 Step4 Step 4: Extraction Solvent: Ethyl Acetate Step3->Step4 Step5 Step 5: Purification Silica Gel Chromatography Step4->Step5 End Product: This compound Step5->End

Caption: Workflow for the Fischer Indole Synthesis.

Data Summary: Fischer Indole Synthesis
ParameterTypical ConditionsNotes
Catalyst Polyphosphoric acid (PPA), ZnCl₂, p-TSA, H₂SO₄Choice of acid can significantly impact yield and side products.[3]
Temperature 80 - 150 °CReaction is typically thermally driven.
Solvent Often neat (in PPA) or high-boiling solvents (e.g., toluene, xylene)
Yield 40 - 70%Highly dependent on substrate and specific conditions.
Advantages Versatile, well-established, one-pot potential.
Disadvantages Harsh acidic conditions, high temperatures, potential for side reactions.

Synthetic Strategy II: The Leimgruber-Batcho Indole Synthesis

Developed in the 1970s, the Leimgruber-Batcho synthesis offers a milder and often higher-yielding alternative to the Fischer method.[6] It is particularly advantageous for preparing indoles that are unsubstituted at the C2 and C3 positions, but is readily adaptable.

Core Starting Materials
  • 3-Bromo-2-nitrotoluene: This is the cornerstone starting material, providing the benzene ring and the C3-methyl group. Its availability can be a limiting factor, though it can be prepared from 3-bromo-2-nitrotoluene.

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA): This reagent reacts with the acidic methyl group of the nitrotoluene to form the key enamine intermediate. Pyrrolidine is often used as a catalyst.[6]

  • Reducing Agent: A variety of reducing agents can be used for the reductive cyclization step, including Raney Nickel/Hydrazine, Palladium on Carbon (Pd/C) with H₂, or Sodium Dithionite.[7]

Reaction Mechanism and Causality
  • Enamine Formation: The process begins with the condensation of 3-bromo-2-nitrotoluene with DMF-DMA. The methyl group, activated by the ortho-nitro group, is sufficiently acidic to react, forming a β-dimethylamino-2-nitrostyrene derivative (an enamine). This intermediate often has a characteristic deep red or purple color.[6]

  • Reductive Cyclization: The nitro group of the enamine is then reduced to an amine. Common methods include catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., Raney Ni, hydrazine). The newly formed amine immediately undergoes intramolecular cyclization by attacking the enamine double bond, displacing the dimethylamine group.

  • Aromatization: A final tautomerization step yields the aromatic indole product. The mild conditions of this step prevent the degradation often seen in the high-temperature, acidic Fischer synthesis.

Experimental Protocol: Leimgruber-Batcho Synthesis
  • Enamine Formation: A solution of 3-bromo-2-nitrotoluene (1.0 eq) in anhydrous DMF is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq) and pyrrolidine (0.2 eq). The mixture is heated to 80-110 °C for 2-6 hours.[8] The reaction progress is monitored by TLC for the disappearance of the starting material and the formation of a deeply colored spot. The solvent is then removed under vacuum.

  • Reductive Cyclization: The crude enamine intermediate is dissolved in a suitable solvent (e.g., methanol, ethanol, or THF). A slurry of Raney Nickel (catalytic amount) is added, followed by the careful, portion-wise addition of hydrazine hydrate at room temperature or with gentle heating. An alternative is to use 10% Pd/C under an atmosphere of hydrogen gas (H₂).

  • Reaction Monitoring: The reduction is highly exothermic and proceeds rapidly. It is monitored by TLC until the colored enamine spot is consumed.

  • Work-up and Purification: The reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried, filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to yield this compound.

G cluster_workflow Leimgruber-Batcho Synthesis Workflow Start Starting Materials: 3-Bromo-2-nitrotoluene DMF-DMA Step1 Step 1: Enamine Formation Solvent: DMF Temp: 80-110 °C Start->Step1 Step2 Step 2: Reductive Cyclization Reagent: Raney Ni/N2H4 or H2/Pd-C Solvent: Methanol Step1->Step2 Step3 Step 3: Catalyst Filtration Filter through Celite Step2->Step3 Step4 Step 4: Extraction Solvent: Ethyl Acetate Step3->Step4 Step5 Step 5: Purification Silica Gel Chromatography Step4->Step5 End Product: This compound Step5->End

Caption: Workflow for the Leimgruber-Batcho Synthesis.

Data Summary: Leimgruber-Batcho Synthesis
ParameterTypical ConditionsNotes
Reagents DMF-DMA, PyrrolidineMicrowave irradiation can accelerate enamine formation.[8]
Reducing Agent Raney Ni/N₂H₄, H₂/Pd-C, Na₂S₂O₄, TiCl₃The choice of reducing agent can be tailored to other functional groups.
Temperature Step 1: 80-110°C; Step 2: 25-60°CSignificantly milder thermal profile than the Fischer synthesis.
Yield 65 - 90%Generally provides higher yields and cleaner reactions.
Advantages High yields, mild conditions, excellent functional group tolerance.
Disadvantages Relies on the availability of substituted o-nitrotoluenes.

Synthetic Strategy III: Post-functionalization via Direct Bromination

An alternative approach is to synthesize a simpler indole, such as 3-methyl-1H-indole, and then introduce the bromine atom at the C4 position. While seemingly straightforward, this route is fraught with challenges related to regioselectivity.

Core Starting Material
  • 3-Methyl-1H-indole (Skatole): A commercially available and relatively inexpensive starting material.

Reaction Mechanism and Causality: The Challenge of Regioselectivity

The indole ring is an electron-rich heterocycle, highly susceptible to electrophilic aromatic substitution. The order of reactivity is generally C3 > N1 > C2 > C5 > C6 > C4 > C7.

  • The Problem: With the highly reactive C3 position blocked by a methyl group, electrophilic attack is redirected. However, achieving selective bromination at the C4 position is difficult. Reaction with electrophilic bromine sources like N-bromosuccinimide (NBS) or Br₂ can lead to a mixture of products, with bromination often occurring at the C2, C5, or C6 positions, and potentially leading to polybrominated species.[9][10]

  • Controlling Factors: The regiochemical outcome is highly dependent on the choice of brominating agent, solvent, temperature, and the presence of any protecting group on the indole nitrogen. Directing substitution to the C4 position often requires specialized conditions or a multi-step protecting group strategy, which diminishes the appeal of this route.

G Skatole 3-Methyl-1H-indole Bromination Electrophilic Bromination (e.g., NBS) Skatole->Bromination P4 4-Bromo (Desired) Bromination->P4 Difficult to achieve selectively P2 2-Bromo (Side Product) Bromination->P2 P5 5-Bromo (Side Product) Bromination->P5 P6 6-Bromo (Side Product) Bromination->P6 Poly Poly-brominated (Side Product) Bromination->Poly

Caption: Regioselectivity challenges in direct bromination of 3-methylindole.

Comparative Analysis of Synthetic Routes

FeatureFischer Indole SynthesisLeimgruber-Batcho SynthesisDirect Bromination
Starting Materials Readily available (substituted hydrazines, aldehydes)Can be difficult to source (substituted o-nitrotoluenes)Simple and available (3-methylindole)
Regioselectivity Excellent; defined by starting materials.Excellent; defined by starting materials.Very Poor; typically yields mixtures.
Reaction Conditions Harsh (strong acid, high temp)Mild to moderateVariable, but selectivity is the main issue.
Scalability Good, but can be challenging due to harsh conditions.Excellent; widely used in industry.Poor, due to purification challenges.
Typical Yield ModerateHighLow (for the desired isomer)
Best For Rapid access from common building blocks.High-yield, clean, and scalable production.Scenarios where regiochemical purification is trivial or acceptable.

Conclusion and Recommendations

For researchers and drug development professionals seeking a reliable and high-yielding synthesis of this compound, the Leimgruber-Batcho synthesis stands out as the superior method, provided the 3-bromo-2-nitrotoluene starting material is accessible. Its mild conditions, excellent functional group tolerance, and high yields make it ideal for producing material with high purity on a laboratory or industrial scale.

The Fischer indole synthesis remains a viable and powerful alternative, especially when the required substituted phenylhydrazine is more readily available than the corresponding nitrotoluene. While its harsher conditions may limit its applicability for sensitive substrates, it is a classic and dependable method for constructing the indole core.[3]

The direct bromination of 3-methylindole is generally not recommended for the targeted synthesis of the pure 4-bromo isomer due to significant challenges in controlling regioselectivity. This approach is likely to result in a complex mixture of isomers requiring difficult and costly purification, making it inefficient for most practical applications.

References

The Therapeutic Promise of 4-Bromo-3-methyl-1H-indole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities. Among the vast landscape of indole derivatives, those featuring specific halogen and alkyl substitutions present unique opportunities for therapeutic innovation. This technical guide focuses on the burgeoning potential of 4-bromo-3-methyl-1H-indole derivatives. We will delve into the synthetic strategies to access this versatile core, explore its potential therapeutic applications in oncology, infectious diseases, and neurodegenerative disorders, and provide detailed experimental protocols for their evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable insights to accelerate the discovery and development of novel therapeutics based on this promising chemical scaffold.

Introduction: The Indole Nucleus as a Privileged Scaffold

The indole ring system, an aromatic heterocyclic compound consisting of a fused benzene and pyrrole ring, is a recurring motif in a multitude of biologically active molecules.[1] Its structural resemblance to the amino acid tryptophan allows it to interact with a wide range of biological targets, including enzymes, receptors, and nucleic acids.[2] This inherent bioactivity has made the indole scaffold a "privileged structure" in drug discovery, with numerous indole-containing drugs approved for clinical use.[3]

The strategic functionalization of the indole core is a key approach in medicinal chemistry to modulate its pharmacological properties. Halogenation, in particular, can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to its target. The introduction of a bromine atom at the 4-position of the indole ring, combined with a methyl group at the 3-position, creates the this compound scaffold (Figure 1). This specific substitution pattern offers a unique combination of electronic and steric properties, making its derivatives intriguing candidates for novel therapeutic agents. This guide will explore the synthesis, potential applications, and evaluation of this promising class of compounds.

Figure 1: Chemical Structure of this compound

Caption: Core chemical structure and properties of this compound.

Synthetic Strategies for Derivatization

The this compound core serves as a versatile starting material for the synthesis of a diverse library of derivatives. The presence of the reactive N-H group on the pyrrole ring and the bromine atom on the benzene ring allows for targeted modifications.

N-Alkylation and N-Arylation

The nitrogen atom of the indole ring can be readily functionalized through N-alkylation or N-arylation reactions. This is a crucial step as the substituent on the indole nitrogen can significantly influence the pharmacological properties of the molecule. A common and effective method involves the deprotonation of the indole nitrogen with a strong base, such as sodium hydride (NaH), followed by the addition of an alkyl or aryl halide.

Experimental Protocol: General Procedure for N-Alkylation

  • To a solution of this compound (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dimethylformamide or tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Add the desired alkyl or aryl halide (1.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This powerful reaction allows for the formation of a carbon-carbon bond between the indole core and a wide variety of aryl or heteroaryl boronic acids, enabling the synthesis of complex biaryl structures with potential biological activities.

Suzuki_Coupling Indole This compound Product 4-Aryl/Heteroaryl-3-methyl-1H-indole Indole->Product Suzuki-Miyaura Coupling BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Base Base (e.g., K2CO3) Base->Product

Caption: Suzuki-Miyaura coupling of this compound.

Potential Therapeutic Applications

While specific biological data for derivatives of this compound are not extensively reported in the public domain, the known activities of structurally related indole compounds provide a strong rationale for their investigation in several therapeutic areas.

Anticancer Activity

Indole derivatives are well-established as potent anticancer agents, with several approved drugs and numerous candidates in clinical trials.[4] They can exert their effects through various mechanisms, including the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[5] The dysregulation of kinase activity is a hallmark of many cancers.

Hypothesized Mechanism of Action: Kinase Inhibition

Derivatives of this compound can be designed to target the ATP-binding site of specific kinases. The indole scaffold can form key hydrogen bond interactions with the hinge region of the kinase, while the substituents on the indole ring can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity. The 4-bromo and 3-methyl groups can influence the orientation of the molecule within the binding pocket and contribute to favorable interactions.

Kinase_Inhibition cluster_Kinase Kinase Active Site Hinge Hinge Region HydrophobicPocket Hydrophobic Pocket Inhibitor This compound Derivative Inhibitor->Hinge H-Bonding Inhibitor->HydrophobicPocket Hydrophobic Interaction

Caption: Putative binding mode of a this compound derivative in a kinase active site.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[4]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Compound Cell Line IC50 (µM)
Derivative AMCF-7 (Breast)Hypothetical Value
Derivative BA549 (Lung)Hypothetical Value
Derivative CHCT116 (Colon)Hypothetical Value
This table presents hypothetical data for illustrative purposes.
Antimicrobial Activity

The increasing prevalence of multidrug-resistant bacteria necessitates the discovery of novel antimicrobial agents. Brominated indole derivatives have been shown to possess significant antibacterial activity. The mechanism of action can vary, but may involve the disruption of bacterial cell membranes or the inhibition of essential bacterial enzymes.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.[6][7]

  • Preparation of Inoculum: Prepare a standardized bacterial suspension in a suitable broth medium (e.g., Mueller-Hinton broth) to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Prepare two-fold serial dilutions of the this compound derivatives in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Compound Bacterial Strain MIC (µg/mL)
Derivative DStaphylococcus aureusHypothetical Value
Derivative EEscherichia coliHypothetical Value
Derivative FPseudomonas aeruginosaHypothetical Value
This table presents hypothetical data for illustrative purposes.
Neuroprotective Activity

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neurons. Oxidative stress is a key contributor to neuronal damage in these conditions.[8] Indole derivatives have been investigated for their neuroprotective effects, often attributed to their antioxidant properties and ability to scavenge reactive oxygen species (ROS).[6]

Experimental Protocol: Neuronal Cell Viability Assay under Oxidative Stress

This assay assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.

  • Induction of Oxidative Stress: Induce oxidative stress by adding an agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to the cell culture.

  • Incubation: Incubate the cells for 24 hours.

  • Viability Assessment: Assess cell viability using a suitable method, such as the MTT assay or a live/dead cell staining assay.

  • Data Analysis: Compare the viability of cells treated with the derivatives and the oxidative stress-inducing agent to those treated with the agent alone to determine the neuroprotective effect.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, while the known biological activities of related indole compounds provide a strong rationale for exploring its potential in oncology, infectious diseases, and neurodegeneration. The experimental protocols detailed in this guide offer a roadmap for the systematic evaluation of these derivatives.

Future research should focus on the synthesis and biological screening of a focused library of this compound derivatives. Structure-activity relationship (SAR) studies will be crucial to identify the key structural features required for potent and selective activity. Promising lead compounds should then be advanced to more complex in vitro and in vivo models to validate their therapeutic potential. The insights gained from these studies will undoubtedly contribute to the advancement of new and effective treatments for a range of human diseases.

References

IUPAC name and synonyms for C9H8BrN

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Isomers of C9H8BrN: Synthesis, Properties, and Applications of Bromoquinolines and Bromoisoquinolines

Introduction

The molecular formula C9H8BrN represents a diverse group of structural isomers, each possessing unique chemical and physical properties that render them valuable in various scientific and industrial domains. This guide provides an in-depth technical overview of two prominent classes of these isomers: bromoquinolines and bromoisoquinolines. These heterocyclic compounds are of significant interest to researchers, scientists, and drug development professionals due to their utility as versatile building blocks in the synthesis of pharmaceuticals, functional materials, and agrochemicals. The quinoline and isoquinoline scaffolds are considered "privileged structures" in medicinal chemistry, appearing in numerous approved drugs. The strategic placement of a bromine atom on these scaffolds provides a reactive handle for extensive molecular modifications, primarily through cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR) for novel drug candidates.[1] This guide will delve into the synthesis, chemical properties, reactivity, and key applications of selected bromoquinoline and bromoisoquinoline isomers, providing field-proven insights and detailed experimental protocols.

Isomerism in C9H8BrN: A Structural Overview

The constitutional isomers of C9H8BrN primarily differ in the position of the bromine atom on the quinoline or isoquinoline ring system, as well as the arrangement of the nitrogen atom within the bicyclic structure. This structural diversity leads to a wide range of physicochemical properties and reactivities among the isomers.

Bromoquinolines

In the quinoline framework, the bromine atom can be substituted at any of the seven available carbon positions (2, 3, 4, 5, 6, 7, or 8). The electronic properties of the quinoline ring, with its electron-withdrawing nitrogen atom, influence the regioselectivity of synthetic reactions and the reactivity of the resulting bromo-isomers.

Bromoisoquinolines

Similarly, the isoquinoline scaffold allows for bromine substitution at various positions. The position of the nitrogen atom in isoquinoline (at position 2) compared to quinoline (at position 1) significantly alters the electronic landscape of the molecule, leading to different reactivity patterns and synthetic strategies for its bromo-derivatives.

This guide will focus on two representative and extensively studied isomers: 3-Bromoquinoline and 4-Bromoisoquinoline , highlighting their synthesis and applications as exemplary members of the C9H8BrN family.

3-Bromoquinoline: A Key Synthetic Intermediate

IUPAC Name: 3-bromoquinoline Synonyms: Quinolin-3-yl bromide, 3-Bromo-quinoline CAS Number: 5332-24-1

Physicochemical Properties

3-Bromoquinoline is a light yellow liquid at room temperature with the following key properties:

PropertyValueSource
Molecular Weight208.05 g/mol --INVALID-LINK--[2]
Melting Point13-15 °C--INVALID-LINK--[3]
Boiling Point274-276 °C--INVALID-LINK--[3]
Density1.533 g/mL at 25 °C--INVALID-LINK--[3]
Refractive Indexn20/D 1.664--INVALID-LINK--[3]
Synthesis of 3-Bromoquinoline

The synthesis of 3-bromoquinoline can be challenging due to the directing effects of the nitrogen atom in the quinoline ring, which typically favor electrophilic substitution at the 5- and 8-positions.[1] However, several regioselective methods have been developed.

Method 1: Sandmeyer Reaction of 3-Aminoquinoline

This classical and reliable method involves the conversion of the readily available 3-aminoquinoline to the target 3-bromoquinoline via a diazonium salt intermediate.[1]

Causality of Experimental Choices: The Sandmeyer reaction is chosen for its high regioselectivity, as the position of the bromine is predetermined by the starting amine. The use of a copper(I) bromide catalyst is crucial for the efficient conversion of the diazonium salt to the aryl bromide.

  • Diazotization:

    • Dissolve 3-aminoquinoline in an aqueous solution of hydrobromic acid (HBr) at 0-5 °C.

    • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C to form the diazonium salt. The reaction is highly exothermic and temperature control is critical to prevent decomposition of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

    • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, warm the mixture gently (e.g., to 50-60 °C) to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with an organic solvent such as dichloromethane or ethyl acetate.

    • Wash the organic layer with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Method 2: Electrophilic Cyclization

More modern approaches involve the electrophilic cyclization of N-(2-alkynyl)anilines, which can provide good yields of 3-bromoquinolines under mild conditions.[4]

Reactivity and Applications of 3-Bromoquinoline

The bromine atom at the 3-position serves as a versatile handle for introducing a wide range of functional groups, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

This reaction is extensively used to form carbon-carbon bonds by coupling 3-bromoquinoline with various boronic acids or esters.[1] This allows for the synthesis of diverse libraries of 3-arylquinolines, which are of significant interest in drug discovery.[5]

  • Reaction Setup:

    • In a Schlenk flask, combine 3-bromoquinoline (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition and Reaction:

    • Add a degassed solvent mixture, typically a combination of an organic solvent (e.g., toluene, 1,4-dioxane) and water.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the product by column chromatography on silica gel.[5]

Suzuki_Miyaura_Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification 3-Bromoquinoline 3-Bromoquinoline Reaction Mixture Reaction Mixture 3-Bromoquinoline->Reaction Mixture Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Mixture Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Mixture Base Base Base->Reaction Mixture Inert Atmosphere Inert Atmosphere Inert Atmosphere->Reaction Mixture Ar/N2 Heating Heating Reaction Mixture->Heating 80-100 °C Stirring Stirring Reaction Mixture->Stirring Degassed Solvent Degassed Solvent Degassed Solvent->Reaction Mixture Extraction Extraction Heating->Extraction Cooling Purification Purification Extraction->Purification Column Chromatography 3-Arylquinoline 3-Arylquinoline Purification->3-Arylquinoline

Caption: Suzuki-Miyaura cross-coupling workflow.

Applications in Medicinal Chemistry

Derivatives of 3-bromoquinoline have demonstrated significant potential as kinase inhibitors, which are crucial in oncology.[1] The quinoline scaffold can interact with the ATP-binding site of kinases, and modifications at the 3-position allow for fine-tuning of potency and selectivity. These compounds are particularly investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[6]

A common method to assess the inhibitory activity of quinoline derivatives on this pathway is through Western blotting to detect the phosphorylation status of key downstream proteins.

  • Cell Culture and Treatment:

    • Culture cancer cells (e.g., HL-60) in appropriate media.

    • Treat the cells with varying concentrations of the synthesized 3-substituted quinoline derivative for a specified time.

  • Protein Extraction and Quantification:

    • Lyse the cells to extract total protein.

    • Quantify the protein concentration using a standard assay (e.g., BCA assay).

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR).

    • Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • A reduction in the ratio of phosphorylated to total protein indicates inhibition of the pathway.[7]

4-Bromoisoquinoline: A Versatile Building Block

IUPAC Name: 4-bromoisoquinoline Synonyms: 4-bromo-iso-quinoline, Isoquinoline, 4-bromo- CAS Number: 1532-97-4

Physicochemical Properties

4-Bromoisoquinoline is a light yellow crystalline solid with the following properties:

PropertyValueSource
Molecular Weight208.05 g/mol --INVALID-LINK--[8]
Melting Point40-43 °C--INVALID-LINK--[8]
Boiling Point280-285 °C--INVALID-LINK--[8]
Density1.564 g/cm³--INVALID-LINK--[9]
Synthesis of 4-Bromoisoquinoline

The synthesis of 4-bromoisoquinoline can be achieved through several routes, including direct bromination under specific conditions or palladium-catalyzed cyclization reactions.

Method 1: Direct Bromination of Isoquinoline Hydrochloride

This method involves the high-temperature bromination of isoquinoline hydrochloride in a high-boiling solvent like nitrobenzene.

Causality of Experimental Choices: The use of isoquinoline hydrochloride and high temperature helps to control the regioselectivity of the bromination, favoring the 4-position. Nitrobenzene is used as a high-boiling solvent to achieve the required reaction temperature.

  • Reaction Setup:

    • In a flask equipped with a reflux condenser, dropping funnel, and stirrer, place isoquinoline hydrochloride and nitrobenzene.

    • Heat the mixture to approximately 180 °C to obtain a clear solution.

  • Bromination:

    • Add bromine dropwise to the hot solution over a period of about one hour. Hydrogen chloride gas will evolve.

  • Reaction Completion and Work-up:

    • Continue heating and stirring for several hours after the bromine addition is complete, until the evolution of HCl ceases.

    • Cool the reaction mixture and proceed with purification, which may involve distillation or crystallization to isolate the 4-bromoisoquinoline.[10]

Method 2: Palladium-Catalyzed Intramolecular Cyclization

Modern synthetic methods utilize palladium catalysis for the intramolecular cyclization of o-alkynyl benzyl azides to selectively form 4-bromoisoquinolines.[3][11]

Causality of Experimental Choices: This method offers high efficiency and selectivity. The palladium catalyst facilitates the cyclization, and the choice of bromine source and additives can direct the reaction towards the desired product.

Applications of 4-Bromoisoquinoline

Similar to its quinoline counterpart, 4-bromoisoquinoline is a valuable precursor in the synthesis of pharmaceuticals and functional materials.

Applications in Agrochemicals and Pharmaceuticals

4-Bromoisoquinoline serves as an intermediate in the synthesis of pesticides and various medicinal compounds.[9] The isoquinoline core is present in many biologically active molecules, and the bromine at the 4-position allows for the introduction of diverse substituents to modulate their activity.

Applications in Materials Science: Organic Light-Emitting Diodes (OLEDs)

Quinoline and isoquinoline derivatives are investigated for their use in organic light-emitting diodes (OLEDs) due to their electron-transporting properties.[12] Functionalized isoquinolines can serve as electron-transporting materials (ETMs), host materials, or emissive materials in OLED devices.

  • Substrate Preparation:

    • Clean patterned Indium Tin Oxide (ITO)-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates with a stream of nitrogen and treat with UV-ozone or oxygen plasma to enhance the work function of the ITO.

  • Layer Deposition (Spin-Coating):

    • Deposit a hole-injection layer (HIL), such as PEDOT:PSS, onto the ITO substrate by spin-coating, followed by annealing.

    • Spin-coat the emissive layer, consisting of the synthesized isoquinoline derivative (as a host or emitter) dissolved in a suitable solvent, onto the HIL. Anneal the layer to remove residual solvent.

  • Cathode Deposition and Encapsulation:

    • Transfer the substrate to a high-vacuum thermal evaporation chamber.

    • Deposit an electron-transport layer (if needed), followed by a low work function metal cathode (e.g., Ca/Al or LiF/Al).

    • Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from moisture and oxygen.[12]

OLED_Fabrication cluster_substrate Substrate Preparation cluster_layers Layer Deposition (Spin-Coating) cluster_cathode Cathode & Encapsulation ITO Glass ITO Glass Cleaning Cleaning ITO Glass->Cleaning UV-Ozone Treatment UV-Ozone Treatment Cleaning->UV-Ozone Treatment HIL Deposition HIL Deposition UV-Ozone Treatment->HIL Deposition PEDOT:PSS Emissive Layer Deposition Emissive Layer Deposition HIL Deposition->Emissive Layer Deposition Isoquinoline Derivative ETL Deposition ETL Deposition Emissive Layer Deposition->ETL Deposition Thermal Evaporation Cathode Deposition Cathode Deposition ETL Deposition->Cathode Deposition LiF/Al Encapsulation Encapsulation Cathode Deposition->Encapsulation OLED Device OLED Device Encapsulation->OLED Device

Caption: OLED fabrication workflow.

Safety, Handling, and Disposal

Bromoquinolines and bromoisoquinolines are hazardous chemicals and must be handled with appropriate safety precautions in a laboratory setting.

Hazard Identification:

  • 3-Bromoquinoline: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • 4-Bromoisoquinoline: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[12]

Laboratory Handling Protocol
  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile) when handling these compounds.[13]

  • Ventilation: Conduct all manipulations in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.[14]

  • Spill Cleanup: In case of a spill, promptly clean it up using appropriate absorbent materials and personal protective equipment. Dispose of the waste as hazardous chemical waste.

  • Storage: Store these compounds in a cool, dry, and well-ventilated area in tightly sealed containers, away from strong oxidizing agents.[14]

Waste Disposal
  • Waste Segregation: Bromoquinolines and bromoisoquinolines are halogenated organic compounds and must be disposed of in a designated "Halogenated Organic Waste" container.[13] Do not mix with non-halogenated waste.

  • Disposal Procedure: The waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Under no circumstances should this waste be disposed of down the drain or in regular trash.[13]

Conclusion

The isomers of C9H8BrN, particularly bromoquinolines and bromoisoquinolines, represent a class of highly valuable and versatile chemical intermediates. Their synthesis, while requiring careful control of regioselectivity, provides access to a vast chemical space for the development of novel pharmaceuticals, agrochemicals, and functional materials. The strategic use of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, allows for the efficient functionalization of these scaffolds. As research in medicinal chemistry and materials science continues to advance, the importance of these brominated heterocyclic compounds as key building blocks is poised to grow, driving innovation in these critical fields.

References

An In-depth Technical Guide to the Solubility and Stability of 4-bromo-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 4-bromo-3-methyl-1H-indole, a key heterocyclic scaffold of interest in medicinal chemistry and drug discovery. Recognizing the critical role that physicochemical properties play in the development of new chemical entities, this document delves into the theoretical and practical aspects of this compound's behavior in various solvent systems and under different stress conditions. This guide is intended to serve as a valuable resource for researchers by providing foundational knowledge, predictive insights, and detailed experimental protocols to inform formulation development, stability studies, and analytical method development.

Introduction: The Significance of this compound

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic placement of substituents on the indole ring allows for the fine-tuning of a molecule's pharmacological and pharmacokinetic properties. This compound, with its bromine and methyl substitutions, presents a unique combination of lipophilicity and electronic properties that make it a valuable building block in the synthesis of novel therapeutic agents. A thorough understanding of its solubility and stability is paramount for its effective utilization in drug discovery and development pipelines. Poor solubility can hinder absorption and bioavailability, while instability can lead to loss of potency and the formation of potentially toxic degradants.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential for predicting its behavior.

PropertyValueSource
Molecular Formula C₉H₈BrNPubChem[1]
Molecular Weight 210.07 g/mol PubChem[1]
CAS Number 475039-81-7Sigma-Aldrich, PubChem[1]
Appearance SolidSigma-Aldrich
Predicted XlogP 3.1PubChem[1]
Predicted Water Solubility (Log S) Insoluble < -10 to Moderately Soluble < -4SwissADME[2][3][4]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For this compound, its relatively high predicted lipophilicity (XlogP of 3.1) suggests that its aqueous solubility is likely to be limited.

Predicted Aqueous Solubility

Computational tools provide a valuable first pass assessment of a compound's aqueous solubility. Predictive models such as ESOL, and those developed by Ali et al. and SILICOS-IT, are integrated into platforms like SwissADME to estimate the logarithm of the molar solubility (Log S)[2][3][4]. For this compound, these models generally classify it as having low to moderate aqueous solubility.

It is crucial to understand that these are in silico predictions and experimental verification is essential for accurate formulation development. The General Solubility Equation (GSE) and other thermodynamic-based methods can also be employed for more nuanced predictions[5].

Predicted Solubility in Organic Solvents

Given its chemical structure, this compound is expected to exhibit greater solubility in organic solvents, particularly those with moderate to low polarity. A qualitative prediction of its solubility in common organic solvents is presented below.

SolventPredicted SolubilityRationale
Methanol HighThe polar protic nature of methanol can engage in hydrogen bonding with the indole N-H.
Ethanol HighSimilar to methanol, ethanol can act as a hydrogen bond donor and acceptor.
Acetonitrile Moderate to HighA polar aprotic solvent that can interact through dipole-dipole interactions.
Acetone Moderate to HighA polar aprotic solvent capable of dipole-dipole interactions.
Dichloromethane (DCM) HighA non-polar solvent that can effectively solvate the lipophilic regions of the molecule.
Tetrahydrofuran (THF) HighA polar aprotic ether that is a good solvent for a wide range of organic compounds.
Toluene ModerateA non-polar aromatic solvent that can interact via van der Waals forces.
Hexane LowA non-polar aliphatic solvent that is unlikely to effectively solvate the polar indole moiety.
Experimental Determination of Solubility: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method. This protocol provides a detailed procedure for its implementation.

Diagram: Shake-Flask Solubility Determination Workflow

G prep Preparation of Supersaturated Solution (Excess solid in solvent) equil Equilibration (24-48h at constant temperature with agitation) prep->equil Ensure equilibrium is reached separate Phase Separation (Centrifugation or filtration) equil->separate Isolate saturated solution quant Quantification of Solute (HPLC-UV analysis of supernatant) separate->quant Measure concentration calc Calculation of Solubility quant->calc

Caption: A workflow for determining equilibrium solubility using the shake-flask method.

Protocol:

  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial.

    • Add a precise volume of the desired solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, visually confirm the presence of excess solid.

    • Centrifuge the vials at a high speed to pellet the undissolved solid, or filter the suspension using a suitable syringe filter (e.g., 0.22 µm PTFE).

  • Sample Preparation and Quantification:

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of this compound.

  • Calculation of Solubility:

    • Calculate the solubility based on the measured concentration and the dilution factor.

Stability Profile

Assessing the stability of this compound is critical to ensure its integrity throughout its lifecycle. Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are essential for identifying potential degradation products and pathways.

Forced Degradation Studies: A Regulatory Imperative

Forced degradation studies are a key component of the drug development process, mandated by regulatory agencies such as the International Council on Harmonisation (ICH)[4][6]. These studies help in the development of stability-indicating analytical methods and provide insights into the intrinsic stability of the molecule.

Diagram: Forced Degradation Stress Conditions

G API This compound Acid Acid Hydrolysis (e.g., 0.1 M HCl) API->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) API->Base Oxidation Oxidation (e.g., 3% H₂O₂) API->Oxidation Thermal Thermal Stress (e.g., 60-80 °C) API->Thermal Photo Photostability (ICH Q1B) API->Photo

Caption: Key stress conditions employed in forced degradation studies.

Predicted Degradation Pathways

Based on the chemistry of the indole nucleus and related compounds, several degradation pathways can be anticipated for this compound.

  • Oxidative Degradation: The electron-rich indole ring is susceptible to oxidation. The degradation of 3-methylindole is known to proceed through hydroxylation, potentially at the 2-position to form an oxindole derivative, followed by ring cleavage[7]. The presence of the bromine atom at the 4-position may influence the regioselectivity of this oxidation.

  • Hydrolytic Degradation: While the indole ring itself is generally stable to hydrolysis, extreme pH conditions and elevated temperatures can potentially lead to degradation. The stability of the carbon-bromine bond under these conditions should also be considered.

  • Photodegradation: Halogenated aromatic compounds can be susceptible to photodegradation, which may involve homolytic cleavage of the carbon-halogen bond to form radical intermediates. Further reactions of these intermediates can lead to a variety of degradation products.

Experimental Protocol for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

Protocol:

  • Sample Preparation:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat the solution if necessary (e.g., 60 °C) for a defined period.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat the solution if necessary (e.g., 60 °C) for a defined period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for a defined period.

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 80 °C) for a defined period.

    • Photodegradation: Expose the stock solution to light according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC-UV method.

    • For identification of degradation products, utilize LC-MS/MS.

Analytical Methodologies

A robust and validated analytical method is essential for the accurate quantification of this compound in both solubility and stability studies.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is the most common approach for the analysis of indole derivatives.

Recommended HPLC Parameters:

ParameterRecommended Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient A suitable gradient to ensure separation of the parent compound from any impurities or degradants.
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 220 nm or 280 nm)
Injection Volume 10 µL
Column Temperature 30 °C

Method Validation:

The HPLC method should be validated according to ICH Q2(R1) guidelines, including parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For the identification and structural elucidation of unknown degradation products, LC-MS/MS is an indispensable tool. The fragmentation pattern of the parent compound can provide valuable clues for identifying its degradants. The mass spectrum of this compound will show characteristic isotopic peaks for bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Handling and Storage

Based on available information and the general properties of indole derivatives, the following handling and storage recommendations are provided:

  • Storage: Store at 2-8 °C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture and air.

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area.

Conclusion

This technical guide has provided a comprehensive overview of the critical physicochemical properties of this compound, with a focus on its solubility and stability. While predictive models offer valuable initial insights, this guide emphasizes the necessity of experimental verification through established protocols such as the shake-flask method for solubility and forced degradation studies for stability. The provided experimental workflows and analytical methodologies serve as a practical resource for researchers to generate reliable data, enabling informed decisions in the drug discovery and development process. A thorough understanding and characterization of the solubility and stability of this compound will ultimately facilitate its successful progression as a valuable scaffold in the quest for new and effective therapeutics.

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling Reaction Conditions for 4-bromo-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-C Bond Formation in Indole Chemistry

The indole scaffold is a privileged structure in medicinal chemistry and drug discovery, appearing in a vast array of natural products and synthetic pharmaceuticals with diverse biological activities.[1][2][3] The functionalization of the indole core through the formation of carbon-carbon bonds is a cornerstone of modern synthetic organic chemistry, enabling the construction of complex molecular architectures.[1] Among the myriad of cross-coupling reactions, the Suzuki-Miyaura coupling stands out as a particularly powerful and versatile method for creating C(sp²)–C(sp²) bonds.[4][5] Its advantages include mild reaction conditions, broad functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[6][7]

This guide provides a detailed examination of the Suzuki coupling reaction as applied to 4-bromo-3-methyl-1H-indole, a key building block for accessing a variety of substituted indole derivatives. We will delve into the critical reaction parameters, provide a robust experimental protocol, and offer insights into troubleshooting common challenges.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][8][9] Understanding this catalytic cycle is crucial for optimizing reaction conditions and troubleshooting.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, this compound) to a Pd(0) complex, forming a Pd(II) species. This is often the rate-determining step of the reaction.[6][9]

  • Transmetalation: In this step, the organic group from the organoboron reagent (a boronic acid or ester) is transferred to the palladium center. This process is facilitated by a base, which activates the organoboron species to form a more nucleophilic "ate" complex.[10][11][12]

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium center, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[6][8][9]

Suzuki_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X Ln OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_R Ar-Pd(II)-R' Ln Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Regeneration Product Ar-R' RedElim->Product ArylHalide Ar-X (this compound) ArylHalide->OxAdd Organoboron R'-B(OR)2 (Boronic Acid/Ester) Organoboron->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Optimizing Reaction Conditions for this compound

The success of a Suzuki coupling reaction with this compound hinges on the careful selection of several key parameters. The presence of the N-H group in the indole ring can sometimes lead to side reactions or catalyst inhibition, making optimization crucial.[2][13]

Palladium Catalyst and Ligand Selection:

The choice of the palladium source and the accompanying ligand is paramount for achieving high yields and efficient conversion.

  • Palladium Precatalysts: While various Pd(0) and Pd(II) sources can be used, palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective precatalysts.[10] The active Pd(0) species is generated in situ.

  • Phosphine Ligands: The electronic and steric properties of the phosphine ligand significantly influence the catalytic activity.[14][15][16]

    • Electron-rich and bulky ligands such as tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(t-Bu)₃) are often effective for coupling aryl bromides, as they promote the oxidative addition step.[10][16]

    • Buchwald-type biarylphosphine ligands like SPhos and XPhos are highly versatile and can facilitate challenging couplings, including those with sterically hindered substrates or at lower temperatures.[13]

    • Palladium-dppf complexes , such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), are robust and widely used catalysts for a variety of Suzuki couplings, often providing good to excellent yields.[17][18]

The Critical Role of the Base:

The base plays a multifaceted role in the Suzuki coupling, primarily by activating the boronic acid for transmetalation.[11][12] The choice of base can significantly impact the reaction rate and yield.

  • Inorganic Bases:

    • Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used and effective bases for Suzuki couplings involving bromoindoles.[1][4]

    • Phosphates: Potassium phosphate (K₃PO₄) is another strong inorganic base that can be particularly effective, especially with more challenging substrates.[13]

    • Hydroxides: While strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used, they may lead to side reactions with sensitive functional groups.[12]

  • Fluoride Sources: Potassium fluoride (KF) can also be used, and the fluoride ion is thought to play a unique role in activating the boronic acid.[12]

Solvent Systems:

The solvent's role extends beyond simply dissolving the reactants; it can influence catalyst stability, reaction rate, and even selectivity.[19][20][21][22]

  • Aprotic Solvents:

    • Ethers: 1,4-Dioxane and tetrahydrofuran (THF) are frequently employed, often in combination with water to aid in the dissolution of the inorganic base.[8][23]

    • Aromatic Hydrocarbons: Toluene is another common choice, particularly for reactions run at higher temperatures.

    • Amides: N,N-Dimethylformamide (DMF) can be an effective solvent, but its polarity can sometimes influence the reaction pathway.[19][20]

  • Protic Solvents:

    • Alcohols: Mixtures of solvents like dioxane/ethanol/water have been shown to be effective for Suzuki couplings of related heterocyclic systems.[4][24] The use of alcohols can sometimes accelerate the reduction of Pd(II) to the active Pd(0) species.[23]

Comparative Table of Reaction Conditions

The following table summarizes various reported conditions for Suzuki coupling reactions of bromoindoles and related heterocycles, providing a useful starting point for optimization.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(dppf)Cl₂K₂CO₃Dimethoxyethane80295High yield and short reaction time for a 5-bromo-1-ethyl-1H-indazole substrate.[1][17]
Pd(PCy₃)₂K₂CO₃Dimethoxyethane80465Moderate yield for a 5-bromo-1-ethyl-1H-indazole substrate.[1]
Pd(PPh₃)₄K₂CO₃Dimethoxyethane80422Lower efficiency compared to other catalysts for this substrate.[1]
Pd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂O140470Good yield for a 7-bromo-1H-indazole derivative.[4][24]
NiCl₂(PCy₃)₂K₃PO₄t-amyl alcohol1001285-95Effective for a range of heteroaromatic halides, suggesting potential for bromoindoles.[1]
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10015-20Good to excellentEffective for unprotected nitrogen-rich heterocycles.[13]

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.

Experimental_Workflow cluster_workflow Experimental Workflow Start Start Reagent_Prep Reagent Preparation: - this compound - Arylboronic acid - Pd catalyst & ligand - Base - Degassed solvent Start->Reagent_Prep Reaction_Setup Reaction Setup: - Combine solids in a flame-dried flask - Evacuate and backfill with inert gas (3x) Reagent_Prep->Reaction_Setup Solvent_Addition Add degassed solvent Reaction_Setup->Solvent_Addition Heating Heat to desired temperature with stirring Solvent_Addition->Heating Monitoring Monitor reaction progress (TLC, LC-MS) Heating->Monitoring Workup Aqueous Workup: - Cool to RT - Add water - Extract with organic solvent Monitoring->Workup Reaction complete Purification Purification: - Dry organic layer - Concentrate in vacuo - Column chromatography Workup->Purification Characterization Characterization: - NMR, MS Purification->Characterization End End Characterization->End

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent to the flask via syringe.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[8] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-3-methyl-1H-indole.[8]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed system- Poorly soluble base- Use a fresh batch of catalyst.- Ensure thorough degassing of the solvent and reaction vessel.- Consider a more soluble base (e.g., Cs₂CO₃) or a solvent system that better solubilizes the base (e.g., including water or ethanol).
Protodeborylation of Boronic Acid - Presence of water and/or acidic protons- High reaction temperature or prolonged reaction time- Use anhydrous solvents and reagents.- Consider using a boronic ester (e.g., pinacol ester) which can be more stable.[25]- Optimize the reaction time and temperature to minimize decomposition.
Homocoupling of Boronic Acid - Presence of oxygen- Certain catalyst/ligand combinations- Ensure a strictly inert atmosphere.- Screen different palladium catalysts and ligands.
Formation of Indole Dimer - Side reaction of the indole N-H group- While N-protection is an option, optimizing the base and catalyst can often mitigate this.[2] Using a milder base like K₂CO₃ may be beneficial.
Difficulty with Purification - Close polarity of product and starting materials or byproducts- Optimize the mobile phase for column chromatography.- Consider recrystallization as an alternative purification method.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of functionalized indoles. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and efficiently synthesize a diverse range of 4-aryl-3-methyl-1H-indole derivatives. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and drug development professionals working in this exciting area of chemistry.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Bromo-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C4-Functionalized 3-Methylindoles

The 3-methylindole scaffold is a privileged structure in medicinal chemistry and materials science, appearing in a vast array of bioactive natural products and pharmaceuticals. Functionalization of the indole core allows for the fine-tuning of molecular properties, making it a critical activity in drug discovery. Among the various positions on the indole ring, the C4 position presents a unique challenge and opportunity. Direct functionalization at C4 is often sterically hindered and electronically disfavored compared to the more nucleophilic C3 or C2 positions. However, substitution at this position can profoundly influence the biological activity and physical properties of the resulting molecule.

4-Bromo-3-methyl-1H-indole serves as a versatile and strategic starting material for introducing diverse functionalities at this challenging position. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and reliable methods for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C4 position, opening avenues to novel chemical entities. This guide provides an in-depth exploration of three cornerstone palladium-catalyzed reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—applied to this compound. We will delve into the mechanistic underpinnings, provide field-tested protocols, and discuss the critical parameters that ensure successful and reproducible outcomes for researchers, scientists, and drug development professionals.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds between aryl or vinyl halides and organoboron compounds.[1][2] Its tolerance of a wide range of functional groups, the commercial availability of diverse boronic acids, and the generally mild reaction conditions make it a first-choice strategy for synthesizing 4-aryl-3-methyl-1H-indoles.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2] The choice of palladium source, ligand, base, and solvent is critical for the efficiency of each step and the overall success of the coupling. Bulky, electron-rich phosphine ligands are often preferred as they facilitate both the oxidative addition and reductive elimination steps.[1] The base plays a crucial role in activating the boronic acid for the transmetalation step.[3]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)L₂(Br) Oxidative Addition Complex Pd0->OA_Complex Ar-Br (4-bromo-3-methylindole) Transmetalation_Complex [Ar-Pd(II)L₂(R)] Transmetalation Intermediate OA_Complex->Transmetalation_Complex R-B(OH)₂ Base (e.g., K₂CO₃) Transmetalation_Complex->Pd0 Ar-R (Product) Reductive Elimination Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)L₂(Br) Oxidative Addition Complex Pd0->OA_Complex Ar-Br (4-bromo-3-methylindole) Amine_Complex [Ar-Pd(II)L₂(HNR¹R²)]⁺Br⁻ OA_Complex->Amine_Complex HNR¹R² Amido_Complex Ar-Pd(II)L₂(NR¹R²) Amido Complex Amine_Complex->Amido_Complex Base (e.g., NaOtBu) - H-Base⁺Br⁻ Amido_Complex->Pd0 Ar-NR¹R² (Product) Reductive Elimination Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(Br) Pd0->OA_Complex Ar-Br OA_Complex->Product_Complex Cu-C≡C-R (from Cu Cycle) Product_Complex->Pd0 Ar-C≡C-R (Product) CuI Cu(I)Br Cu_Acetylide Cu(I)-C≡C-R CuI->Cu_Acetylide H-C≡C-R, Base Cu_Acetylide->CuI Transmetalation to Pd(II)

References

Protocol for N-Alkylation of 4-bromo-3-methyl-1H-indole: A Detailed Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

This application note provides a comprehensive and technically detailed protocol for the N-alkylation of 4-bromo-3-methyl-1H-indole. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of novel indole-based compounds. The protocol herein is designed to be a self-validating system, emphasizing not just the procedural steps but the underlying chemical principles that govern the reaction's success. By understanding the causality behind each experimental choice, researchers can effectively troubleshoot and adapt this protocol for various alkylating agents and scales.

The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast array of biologically active natural products and pharmaceutical agents.[1][2] The functionalization of the indole nitrogen (N1 position) is a critical strategy for modulating the pharmacological properties of these molecules, including their binding affinity, selectivity, and pharmacokinetic profiles.[3] The target substrate, this compound, presents a unique combination of electronic and steric features. The electron-withdrawing nature of the bromine atom at the 4-position can influence the acidity of the N-H proton, while the methyl group at the 3-position provides steric hindrance that can impact the approach of the alkylating agent.

I. Mechanistic Considerations and Strategic Approach

The N-alkylation of indoles typically proceeds via an SN2 mechanism.[4] The classical and most robust method involves the deprotonation of the indole nitrogen with a strong base to form a highly nucleophilic indolide anion, which then attacks the electrophilic alkylating agent.[1][5][6]

Key Strategic Choices:

  • Choice of Base and Solvent: The selection of an appropriate base and solvent system is paramount for achieving high yields and regioselectivity (N- vs. C-alkylation). Strong bases like sodium hydride (NaH) in polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are highly effective for deprotonating the indole N-H.[5][6][7] These solvents effectively solvate the resulting sodium indolide salt, enhancing the nucleophilicity of the nitrogen.[6] Incomplete deprotonation can lead to a higher proportion of C3-alkylation, a common side reaction.[5]

  • Controlling Regioselectivity: The C3 position of the indole ring is also nucleophilic and can compete with the nitrogen for the alkylating agent.[5] Fortunately, N-alkylation is generally the thermodynamically favored pathway.[1] Increasing the reaction temperature can often favor the formation of the N-alkylated product over the C3-alkylated isomer.[1][5]

  • Minimizing Side Reactions: Besides C3-alkylation, dialkylation (alkylation at both N1 and C3) can occur, especially with highly reactive alkylating agents or when an excess of the alkylating agent is used.[5] Careful control of stoichiometry is crucial to minimize this side reaction.[5]

II. Experimental Workflow

The following diagram outlines the general workflow for the N-alkylation of this compound.

N_Alkylation_Workflow Start Start: this compound Deprotonation Deprotonation (NaH, Anhydrous DMF, 0 °C) Start->Deprotonation Alkylation Alkylation (Alkyl Halide, 0 °C to RT) Deprotonation->Alkylation Formation of Indolide Anion Quench Reaction Quench (Saturated NH4Cl) Alkylation->Quench Reaction Monitoring by TLC Workup Aqueous Workup & Extraction Quench->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End: N-alkylated Product Characterization->End

Caption: Workflow for the N-alkylation of this compound.

III. Detailed Step-by-Step Protocol

This protocol provides a generalized procedure for the N-alkylation of this compound using an alkyl halide. The specific alkyl halide, reaction time, and purification conditions may need to be optimized for different substrates.

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)Notes
This compound>98%Commercial Source
Sodium Hydride (NaH)60% dispersion in mineral oilCommercial SourceHandle with extreme care under an inert atmosphere.
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Commercial SourceUse a freshly opened bottle or a solvent from a purification system.
Alkyl Halide (e.g., Alkyl Bromide/Iodide)>98%Commercial Source
Saturated aqueous Ammonium Chloride (NH₄Cl)Reagent GradeN/APrepared in-house.
Ethyl Acetate (EtOAc)ACS GradeCommercial SourceFor extraction.
HexanesACS GradeCommercial SourceFor chromatography.
BrineSaturated NaCl(aq)N/APrepared in-house.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercial SourceFor drying the organic layer.
Silica Gel60 Å, 230-400 meshCommercial SourceFor column chromatography.

Reaction Setup and Procedure:

  • Preparation: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 equivalent).

  • Dissolution: Add anhydrous DMF (to achieve a concentration of 0.1-0.5 M) and stir the mixture at room temperature until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.1-1.2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved; ensure adequate ventilation and perform this step in a fume hood. The mixture may become a slurry as the sodium salt of the indole forms. Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Alkylation: Add the alkyl halide (1.05-1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 10-20% ethyl acetate in hexanes). For less reactive alkyl halides, gentle heating (e.g., 40-60 °C) may be necessary.[3]

  • Quenching: Once the reaction is complete (as indicated by TLC), cool the mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[3]

  • Workup and Extraction: Dilute the quenched reaction mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).[8]

  • Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification:

The crude product is typically purified by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the N-alkylated product. A gradient elution starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective.

Characterization:

The structure and purity of the final N-alkylated product should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the position of the alkyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[1]

  • Infrared (IR) Spectroscopy: To observe the disappearance of the N-H stretch from the starting material.[1]

IV. Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive base (NaH exposed to moisture), impure starting materials, or insufficient reaction time/temperature.Use fresh, properly stored NaH. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere.[7] Increase the reaction temperature or time while monitoring by TLC. For unreactive alkyl chlorides, consider using the corresponding bromide or iodide, or adding a catalytic amount of sodium iodide.
Formation of C3-Alkylated Byproduct Incomplete deprotonation of the indole nitrogen.Ensure complete deprotonation by using a slight excess of NaH and allowing sufficient time for the reaction with the indole.[5] Increasing the reaction temperature can also favor N-alkylation.[1][5]
Formation of Dialkylated Product Use of a large excess of the alkylating agent or a highly reactive alkylating agent.Use a stoichiometric amount or only a slight excess (1.05-1.1 eq.) of the alkylating agent.[5] Add the alkylating agent dropwise to the reaction mixture.[5]
Difficult Purification Close Rf values of the product and starting material or byproducts.Optimize the eluent system for column chromatography. Consider using a different stationary phase (e.g., alumina) or an alternative purification technique such as preparative HPLC.

V. Alternative Protocols

For substrates that are sensitive to strong bases like NaH, milder conditions can be employed:

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) in DMF or Acetonitrile: These bases are effective for N-alkylation, particularly with more reactive alkylating agents.[6][9]

  • Phase-Transfer Catalysis (PTC): This method often utilizes a base like potassium hydroxide in a biphasic system with a phase-transfer catalyst, offering a milder alternative.[6][8]

  • Copper-Catalyzed N-Alkylation: Modern methods using copper catalysts can facilitate N-alkylation under neutral or mildly basic conditions, expanding the substrate scope.[6][10]

VI. Conclusion

The N-alkylation of this compound is a versatile and crucial transformation for the synthesis of novel indole derivatives with potential applications in drug discovery. The protocol detailed in this application note, based on the classical approach of deprotonation with sodium hydride followed by reaction with an alkyl halide, provides a reliable and high-yielding method. By understanding the key parameters that influence the reaction's outcome, such as the choice of base, solvent, and temperature, researchers can successfully synthesize a wide range of N-alkylated indole analogues. Careful attention to experimental technique, particularly the use of anhydrous conditions and controlled stoichiometry, is essential for minimizing side reactions and achieving high purity of the desired product.

VII. References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Side Reactions in Indole N-Alkylation. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Strategies for Controlled N- vs C-Alkylation of Indoline. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Optimizing reaction conditions for N-alkylation of indoles. Retrieved from --INVALID-LINK--

  • Request PDF. (n.d.). N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (n.d.). New strategies for the synthesis of N-alkylated indoles (Review). Retrieved from --INVALID-LINK--

  • RSC Publishing. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Retrieved from --INVALID-LINK--

  • PMC - NIH. (n.d.). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Retrieved from --INVALID-LINK--

  • RSC Publishing. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. Retrieved from --INVALID-LINK--

  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. (2019). --INVALID-LINK--

  • ResearchGate. (n.d.). An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. Retrieved from --INVALID-LINK--

  • ResearchGate. (2014). How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide?. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from --INVALID-LINK--

  • PubMed. (2015). Dearomatization of Electron-Deficient Indoles with N-Alkylanilines via Visible-Light-Induced Hydroalkylation. Retrieved from --INVALID-LINK--

  • Examples of N‐alkylated indole and indoline based derivatives in drug area. (n.d.). --INVALID-LINK--

  • MDPI. (n.d.). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Retrieved from --INVALID-LINK--

  • Enantioselective Synthesis of N-Alkylated Indoles Enabled by Nickel-Catalyzed C(sp3)–C(sp3) Coupling. (2021). --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols: N-alkylation of 5-Bromo-4-fluoro-2-methyl-1H-indole. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US6972336B2 - N-alkylation of indole derivatives. Retrieved from --INVALID-LINK--

  • The Royal Society of Chemistry. (n.d.). Nickel-catalyzed CH alkylation of indoles with unactivated alkyl chlorides: Evidence of Ni(I)/Ni. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US7067676B2 - N-alkylation of indole derivatives. Retrieved from --INVALID-LINK--

  • PMC. (2023). Base-Catalyzed Nucleophilic Addition Reaction of Indoles with Vinylene Carbonate: An Approach to Synthesize 4-Indolyl-1,3-dioxolanones. Retrieved from --INVALID-LINK--

  • ResearchGate. (2020). (PDF) Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. Retrieved from --INVALID-LINK--

  • PMC - NIH. (n.d.). Regio- and Enantioselective N-Heterocyclic Carbene-Catalyzed Annulation of Aminoindoles Initiated by Friedel–Crafts Alkylation. Retrieved from --INVALID-LINK--

  • Heterocyclic ambident nucleophiles: The alkylation of sodium N-acyladenides. (n.d.). --INVALID-LINK--

  • YouTube. (2019). in the chemical literature: N-alkylation of an indole. Retrieved from --INVALID-LINK--

  • Chemical Communications (RSC Publishing). (n.d.). Enantioselective N-alkylation of isatins and synthesis of chiral N-alkylated indoles. Retrieved from --INVALID-LINK--

  • Journal of the American Chemical Society. (n.d.). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4 + 1] Annulative Double C–H Functionalization. Retrieved from --INVALID-LINK--

  • PubMed. (n.d.). Facile synthesis of sterically hindered and electron-deficient secondary amides from isocyanates. Retrieved from --INVALID-LINK--

  • American Chemical Society. (2021). Alkoxide-Free Zirconium-Catalyzed Borylation of Unactivated Alkyl Chlorides and Poly(vinyl chloride). Retrieved from --INVALID-LINK--

References

Application Notes and Protocols for the Functionalization of the Indole Ring of 4-bromo-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-bromo-3-methyl-1H-indole in Modern Synthesis

The indole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous natural products, pharmaceuticals, and functional organic materials. The strategic functionalization of the indole ring allows for the precise tuning of molecular properties, making it a critical process in drug discovery and development. Among the vast array of substituted indoles, this compound stands out as a particularly versatile synthetic intermediate.

The presence of a bromine atom at the C4-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, vinyl, and amino moieties. The methyl group at the C3-position, while seemingly simple, plays a crucial role in directing the regioselectivity of further substitutions and can influence the biological activity of the final compound. This guide provides a comprehensive overview of the key functionalization strategies for the this compound scaffold, complete with detailed experimental protocols, mechanistic insights, and practical considerations for researchers in the field.

I. N-Functionalization: Modifying the Indole Nitrogen

The nitrogen atom of the indole ring is a key site for modification, as N-alkylation or N-arylation can significantly impact the molecule's steric and electronic properties, and consequently its biological activity.

Mechanistic Rationale for N-Alkylation

The N-H proton of the indole ring is weakly acidic and can be readily deprotonated by a strong base, such as sodium hydride (NaH), to form a nucleophilic indolide anion. This anion then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide to furnish the N-alkylated product. The choice of base and solvent is critical to ensure efficient deprotonation and minimize side reactions. Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly employed to solvate the indolide anion and facilitate the reaction.[1][2]

Experimental Workflow: N-Alkylation of this compound

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_indole This compound in Anhydrous DMF deprotonation Deprotonation at 0°C (Formation of Indolide Anion) prep_indole->deprotonation prep_naoh NaH (60% in mineral oil) prep_naoh->deprotonation alkylation Addition of Alkyl Halide (R-X) Warm to RT deprotonation->alkylation quench Quench with sat. aq. NH4Cl alkylation->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product N-Alkyl-4-bromo-3-methyl-1H-indole purify->product

Caption: General workflow for the N-alkylation of this compound.

Protocol: N-Alkylation with Sodium Hydride and Alkyl Halides

This protocol describes a general procedure for the N-alkylation of this compound using sodium hydride as the base and a generic alkyl halide as the electrophile.[2]

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1-1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Slowly add the alkyl halide (1.0-1.2 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Alkyl HalideBase (eq)SolventTime (h)Yield (%)
Methyl IodideNaH (1.2)DMF4>90 (typical)
Ethyl BromideNaH (1.2)DMF885-95 (typical)
Benzyl BromideNaH (1.2)DMF6>90 (typical)

II. C4-Position Functionalization: Palladium-Catalyzed Cross-Coupling Reactions

The C4-bromo substituent is a versatile handle for introducing a wide range of functionalities through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

A. Suzuki-Miyaura Coupling: Formation of C-C Bonds with Aryl and Vinyl Groups

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[3]

Mechanistic Insights:

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide. This step is facilitated by the base, which activates the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.

Catalytic Cycle: Suzuki-Miyaura Coupling

Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n-Br OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_R Ar-Pd(II)L_n-R' Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Product Ar-R' RedElim->Product ArylHalide Ar-Br ArylHalide->OxAdd BoronicAcid R'-B(OH)2 BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.[3]

Materials:

  • N-protected this compound (e.g., N-Boc or N-SEM protected)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (degassed)

Procedure:

  • To a reaction vessel, add N-protected this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Purge the vessel with an inert gas (argon or nitrogen).

  • Add the anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio).

  • Add the palladium catalyst (1-5 mol%).

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Arylboronic AcidCatalyst (mol%)Base (eq)SolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O10085-95 (typical)
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃ (2)Dioxane/H₂O90>90 (typical)
3-Pyridylboronic acidPd(dppf)Cl₂ (3)K₃PO₄ (3)Dioxane/H₂O10070-85 (typical)
B. Heck-Mizoroki Reaction: Vinylation of the C4-Position

The Heck-Mizoroki reaction enables the formation of a new C-C bond between an aryl halide and an alkene, providing a direct route to substituted styrenes and other vinylated compounds.[4][5]

Mechanistic Considerations:

The Heck reaction follows a similar catalytic cycle to the Suzuki coupling, with the key difference being the alkene insertion step. After oxidative addition of the palladium catalyst to the C-Br bond, the alkene coordinates to the palladium center and inserts into the Pd-C bond. A subsequent β-hydride elimination step forms the vinylated product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base.

Protocol: Heck-Mizoroki Reaction of this compound with Alkenes

The following is a general protocol for the Heck reaction of N-protected this compound.[5]

Materials:

  • N-protected this compound

  • Alkene (e.g., styrene, methyl acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Phosphine ligand (e.g., PPh₃, P(o-tol)₃) (if not using a pre-formed catalyst)

  • Base (e.g., Et₃N, K₂CO₃)

  • Anhydrous solvent (e.g., DMF, acetonitrile)

Procedure:

  • In a reaction vessel, combine N-protected this compound (1.0 eq), the alkene (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the phosphine ligand (if required, 2-10 mol%).

  • Purge the vessel with an inert gas.

  • Add the anhydrous solvent and the base (2.0-3.0 eq).

  • Heat the mixture to 80-120 °C and stir for 6-24 hours.

  • After cooling, filter the reaction mixture to remove any inorganic salts.

  • Concentrate the filtrate and purify the residue by column chromatography.

AlkeneCatalyst (mol%)Base (eq)SolventTemp (°C)Yield (%)
StyrenePd(OAc)₂ (2), PPh₃ (4)Et₃N (2)DMF10080-90 (typical)
Methyl acrylatePd(OAc)₂ (2), P(o-tol)₃ (4)K₂CO₃ (2)Acetonitrile8075-85 (typical)
C. Buchwald-Hartwig Amination: Synthesis of C4-Aminoindoles

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine.[6][7] This reaction is of great importance in the synthesis of pharmaceuticals and other biologically active molecules.

Mechanistic Overview:

The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the aryl bromide. The resulting Pd(II) complex then coordinates with the amine. Deprotonation of the coordinated amine by a base forms a palladium-amido complex. Finally, reductive elimination from this complex yields the desired arylamine and regenerates the Pd(0) catalyst.[8]

Protocol: Buchwald-Hartwig Amination of this compound

A general procedure for the Buchwald-Hartwig amination of N-protected this compound is provided below.[9][10]

Materials:

  • N-protected this compound

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Bulky electron-rich phosphine ligand (e.g., XPhos, RuPhos, BINAP)

  • Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • To a dry reaction vessel, add the palladium catalyst (1-3 mol%) and the phosphine ligand (1.2-4 mol%).

  • Purge the vessel with an inert gas and add the anhydrous solvent.

  • Add the N-protected this compound (1.0 eq), the amine (1.1-1.3 eq), and the base (1.2-2.0 eq).

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours.

  • After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

AmineCatalyst/Ligand (mol%)Base (eq)SolventTemp (°C)Yield (%)
MorpholinePd₂(dba)₃ (1.5) / XPhos (3)NaOtBu (1.5)Toluene100>90 (typical)
AnilinePd(OAc)₂ (2) / BINAP (3)K₃PO₄ (2)Dioxane11080-90 (typical)

III. C2-Position Functionalization: Directed Lithiation Strategies

While the C3-position of the indole ring is generally the most nucleophilic, functionalization at the C2-position can be achieved, typically after protection of the indole nitrogen.[11] The presence of the 3-methyl group sterically hinders direct electrophilic attack at C2, making directed metallation a more viable strategy.

Mechanistic Principle:

N-protection of the indole with a directing group, such as a pivaloyl or a triisopropylsilyl (TIPS) group, facilitates deprotonation at the C2-position by an organolithium reagent (e.g., n-butyllithium or t-butyllithium). The resulting 2-lithioindole intermediate is a powerful nucleophile that can react with a variety of electrophiles to introduce substituents at the C2-position.

Workflow: C2-Functionalization via Directed Lithiation

start N-Protected this compound lithiation Directed Lithiation at C2 (e.g., n-BuLi, THF, -78°C) start->lithiation electrophile Addition of Electrophile (E+) lithiation->electrophile product C2-Substituted Indole electrophile->product

Caption: General workflow for the C2-functionalization of N-protected this compound.

Protocol: C2-Formylation of N-Pivaloyl-4-bromo-3-methyl-1H-indole

This protocol describes the C2-formylation of N-pivaloyl-protected this compound as a representative example of C2-functionalization.

Materials:

  • N-Pivaloyl-4-bromo-3-methyl-1H-indole

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve N-pivaloyl-4-bromo-3-methyl-1H-indole (1.0 eq) in anhydrous THF in a dry, inert atmosphere flask.

  • Cool the solution to -78 °C.

  • Slowly add n-butyllithium (1.1 eq) and stir at -78 °C for 1 hour.

  • Add anhydrous DMF (2.0 eq) and continue stirring at -78 °C for 1 hour.

  • Allow the reaction to warm to room temperature and then quench with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by column chromatography.

IV. Electrophilic Substitution: Reactivity of the Indole Ring

The indole ring is electron-rich and readily undergoes electrophilic aromatic substitution. In 3-substituted indoles, such as this compound, electrophilic attack typically occurs at the C2-position, although the regioselectivity can be influenced by the nature of the electrophile and the reaction conditions. The presence of the electron-donating methyl group at C3 further activates the pyrrole ring towards electrophilic attack. However, strong acidic conditions should be avoided as they can lead to polymerization of the indole.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its strategic functionalization at the N1, C4, and C2 positions provides access to a diverse range of complex indole derivatives with significant potential in drug discovery and materials science. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers, enabling the efficient and rational design of novel indole-based compounds.

References

Application Notes & Protocols: The Strategic Application of 4-bromo-3-methyl-1H-indole in Modern Medicinal Chemistry Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The indole nucleus is a cornerstone pharmacophore in drug discovery, present in a vast array of therapeutic agents. Among the myriad of functionalized indoles, 4-bromo-3-methyl-1H-indole emerges as a particularly strategic building block. The presence of a methyl group at the C3 position effectively blocks the most common site of electrophilic attack and metabolic degradation, thereby directing functionalization and enhancing molecular stability. Concurrently, the bromine atom at the C4 position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. This dual-functionality allows for the controlled and modular construction of complex molecular architectures. These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this compound, covering its reactivity, detailed synthetic protocols, and its role in structure-activity relationship (SAR) studies.

Introduction: The Strategic Advantage of the this compound Scaffold

The indole ring system is a privileged scaffold in medicinal chemistry due to its ability to mimic the side chain of the amino acid tryptophan, enabling it to engage in crucial biological interactions such as hydrogen bonding and π-stacking within protein active sites. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects[1][2].

The specific substitution pattern of this compound offers two distinct tactical advantages:

  • C3-Methylation: The C3 position of the indole ring is highly nucleophilic and prone to metabolic oxidation. The installation of a methyl group at this position prevents unwanted side reactions and enhances the metabolic stability of the resulting drug candidates.

  • C4-Bromination: The bromine atom is an exceptionally useful functional group in modern organic synthesis. It serves as a "linchpin" for introducing a wide variety of molecular fragments through transition metal-catalyzed cross-coupling reactions. This allows for the systematic and efficient exploration of the chemical space around the indole core, which is fundamental to lead optimization in drug discovery.

This guide will elucidate the practical applications of this versatile reagent, providing field-tested protocols and the scientific rationale behind them.

Physicochemical Properties and Reactivity Profile

Understanding the inherent properties of this compound is critical for designing successful synthetic strategies.

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 475039-81-7[3][4]
Molecular Formula C₉H₈BrN[3][5]
Molecular Weight 210.07 g/mol [3]
Physical Form Solid
InChIKey HQYNWUZMWCHKGJ-UHFFFAOYSA-N[3]

Reactivity Overview: The reactivity of the scaffold is dominated by the interplay between the electron-rich indole ring, the electron-donating methyl group, and the inductively electron-withdrawing bromine atom.

  • N1-Position: The indole nitrogen (N-H) is acidic and can be readily deprotonated with a suitable base, allowing for N-alkylation, N-acylation, or the installation of protecting groups.

  • C4-Position: The C-Br bond is the primary site for metal-catalyzed cross-coupling reactions, enabling the formation of new C-C, C-N, and C-O bonds.

  • C7-Position: The C7 position is often the most activated site for electrophilic aromatic substitution on the benzene portion of the indole, a reactivity pattern that can be exploited for further functionalization.[6]

Core Synthetic Protocols and Methodologies

The true value of this compound is realized through its application in robust and versatile chemical transformations. The following protocols are foundational for its use in medicinal chemistry.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This reaction is arguably the most powerful tool for functionalizing the C4-position, enabling the introduction of diverse aryl and heteroaryl moieties. This is a cornerstone for building libraries of compounds for SAR studies.[6][7]

Workflow Diagram: Suzuki-Miyaura Coupling

G cluster_reagents Reagents & Catalyst cluster_process Reaction Process cluster_workup Workup & Purification Indole 4-Bromo-3-methyl- 1H-indole Mix Combine reactants in Toluene/Water or Dioxane/Water Indole->Mix BoronicAcid Arylboronic Acid (Ar-B(OH)₂) BoronicAcid->Mix Catalyst Pd(PPh₃)₄ (Palladium Catalyst) Catalyst->Mix Base Na₂CO₃ or K₃PO₄ (Aqueous Base) Base->Mix Heat Heat under Inert Atmosphere (e.g., 80-100 °C) Mix->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Extract Aqueous Workup & Organic Extraction Monitor->Extract Purify Purify by Column Chromatography Extract->Purify Product 4-Aryl-3-methyl- 1H-indole Purify->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Protocol:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv).

  • Solvent and Base Addition: Add a degassed solvent mixture, typically toluene/water (4:1) or 1,4-dioxane/water (4:1). Add an aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv).

  • Reaction Execution: Flush the flask with an inert gas (Argon or Nitrogen) and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired 4-aryl-3-methyl-1H-indole.

Causality and Trustworthiness:

  • Why Palladium? Palladium catalysts, particularly Pd(0) complexes like Pd(PPh₃)₄, are uniquely effective at mediating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination required for this coupling.[7][8]

  • Why a Base? The base is essential for activating the boronic acid in the transmetalation step of the catalytic cycle.

  • Why Degassed Solvents? Oxygen can oxidize and deactivate the Pd(0) catalyst. Using degassed solvents and an inert atmosphere preserves the catalyst's activity and ensures reliable reaction outcomes.

Protocol 2: N-H Functionalization via Alkylation

Modification of the indole nitrogen is a common strategy to alter physicochemical properties like solubility, lipophilicity, and metabolic stability, or to install a protecting group for subsequent reactions.

Detailed Step-by-Step Protocol:

  • Vessel Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of this compound (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes. The cessation of hydrogen gas evolution indicates the formation of the indole anion.

  • Alkylation: Add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.2 equiv) dropwise at 0 °C.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 1-4 hours).

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the product with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography.

Causality and Trustworthiness:

  • Why NaH? Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the indole N-H, driving the reaction to completion.

  • Why Anhydrous DMF? DMF is a polar aprotic solvent that effectively solvates the sodium indolide cation, while its anhydrous nature prevents quenching of the highly reactive NaH.

  • Why Quench with NH₄Cl? This step safely neutralizes any unreacted NaH and provides a proton source to quench any other basic species present.

Strategic Decision-Making in Synthesis

The choice of synthetic route depends entirely on the desired final structure. The following diagram illustrates a logical decision path for functionalizing the this compound core.

Diagram: Synthetic Strategy Decision Tree

G Start Target Molecule Design with This compound Core Q1 Is N1-substitution required? Start->Q1 Q2 Is C4-functionalization required? Q1->Q2 No Proc_N_Alk Perform N-Alkylation (Protocol 2) Q1->Proc_N_Alk Yes Proc_Coupling Select Cross-Coupling Reaction Q2->Proc_Coupling Yes Final Final Compound Q2->Final No Proc_N_Alk->Q2 Proc_Suzuki Suzuki Coupling (for Aryl/Heteroaryl) Proc_Coupling->Proc_Suzuki Target has C-C (Aryl) bond Proc_Sonogashira Sonogashira Coupling (for Alkyne) Proc_Coupling->Proc_Sonogashira Target has C-C (Alkyne) bond Proc_Buchwald Buchwald-Hartwig (for Amine) Proc_Coupling->Proc_Buchwald Target has C-N bond Proc_Suzuki->Final Proc_Sonogashira->Final Proc_Buchwald->Final

Caption: Decision tree for planning synthetic routes.

Summary of Key Transformations and Conditions

The following table summarizes typical conditions for the key reactions discussed, providing a quick reference for experimental planning.

Reaction TypeKey ReagentsCatalyst SystemBaseSolventTemp (°C)
Suzuki-Miyaura Arylboronic AcidPd(PPh₃)₄K₃PO₄ / Na₂CO₃Dioxane/H₂O80-100
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃NToluene / THF25-60
Buchwald-Hartwig Amine (R₂NH)Pd₂(dba)₃ / XantphosCs₂CO₃Toluene / Dioxane90-110
N-Alkylation Alkyl Halide (R-X)NoneNaHDMF / THF0 to 25

Conclusion

This compound is more than just a chemical reagent; it is a strategic platform for innovation in medicinal chemistry. Its pre-installed methyl group provides metabolic stability, while the C4-bromo handle offers a gateway to immense structural diversity through reliable and well-understood cross-coupling chemistry. By mastering the protocols outlined in these notes, researchers can significantly accelerate the drug discovery process, enabling the efficient synthesis and systematic evaluation of novel indole-based therapeutic candidates.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4-bromo-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the purification of 4-bromo-3-methyl-1H-indole, a key heterocyclic intermediate in pharmaceutical synthesis. The methodology is centered around reverse-phase high-performance liquid chromatography (RP-HPLC), a robust technique for the separation of moderately polar to non-polar compounds. We will delve into the rationale behind the selection of the stationary phase, mobile phase composition, and gradient elution strategy. Furthermore, this guide will cover sample preparation, post-purification processing, and method optimization to achieve high purity and yield of the target compound.

Introduction: The Significance of Purifying this compound

This compound is a substituted indole, a privileged scaffold in medicinal chemistry due to its presence in a wide array of biologically active molecules. The purity of such building blocks is paramount, as impurities can lead to unwanted side reactions, complicate structural elucidation, and adversely affect the outcomes of biological assays. High-performance liquid chromatography is an indispensable tool for ensuring the requisite purity of such critical intermediates.[1]

This document serves as a practical guide, grounded in established chromatographic principles, to empower researchers to confidently purify this compound and analogous compounds.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is the foundation of a successful HPLC method.

PropertyValueSource
Molecular Formula C₉H₈BrN[2][3]
Molecular Weight 210.07 g/mol [2][3][4]
Appearance Solid[4]
Predicted pKa 16.37 ± 0.30[1]
Predicted logP 3.1[3]
Solubility Sparingly soluble in water[1]

The predicted octanol-water partition coefficient (logP) of 3.1 indicates that this compound is a hydrophobic molecule, making it an ideal candidate for purification by reverse-phase HPLC.[3]

The Logic of the Purification Strategy: A Step-by-Step Rationale

The purification of this compound can be systematically approached by considering the following stages:

Purification_Workflow cluster_prep Pre-Purification cluster_hplc HPLC Purification cluster_post Post-Purification Sample_Prep Sample Preparation (Dissolution & Filtration) HPLC_Method Reverse-Phase HPLC (C18 Column, Gradient Elution) Sample_Prep->HPLC_Method Fraction_Collection Fraction Collection HPLC_Method->Fraction_Collection Elution Solvent_Removal Solvent Removal (Rotary Evaporation) Fraction_Collection->Solvent_Removal Final_Drying Final Drying (Lyophilization) Solvent_Removal->Final_Drying Purity_Analysis Purity Analysis Final_Drying->Purity_Analysis

Caption: A workflow diagram illustrating the key stages of HPLC purification.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial to protect the HPLC column and ensure reproducible results.

Protocol:

  • Dissolution: Accurately weigh the crude this compound. Dissolve the sample in a minimal amount of a suitable solvent. Methanol or acetonitrile are good starting points.[5] The concentration should ideally be around 1 mg/mL for analytical scouting and can be increased for preparative runs, ensuring the sample remains fully dissolved.

  • Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter. This prevents clogging of the HPLC column and system tubing.

HPLC Method Parameters

The following parameters are recommended as a starting point for the purification of this compound. Optimization may be necessary depending on the specific impurity profile of the crude material.

ParameterRecommended SettingRationale
Stationary Phase C18 (Octadecylsilyl) silica gel, 5-10 µm particle sizeThe hydrophobic C18 phase provides excellent retention for non-polar compounds like this compound.[6][7]
Column Dimensions Analytical: 4.6 x 150 mm; Preparative: ≥20 mm ID x 250 mmAnalytical columns are used for method development, while preparative columns allow for larger sample loads.
Mobile Phase A 0.1% (v/v) Formic Acid or Trifluoroacetic Acid (TFA) in WaterThe aqueous component of the mobile phase. The acidic modifier helps to protonate silanol groups on the silica surface, reducing peak tailing, and can improve the peak shape of the analyte.[1][3]
Mobile Phase B 0.1% (v/v) Formic Acid or Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier in reverse-phase HPLC with a low UV cutoff and viscosity.[8]
Gradient Elution See Table 3 for a suggested gradient profileA gradient is necessary to elute the target compound in a reasonable time while separating it from impurities with different polarities.
Flow Rate Analytical: 1.0 mL/min; Preparative: Scaled up based on column diameterThe flow rate is adjusted based on the column dimensions to maintain optimal linear velocity.
Detection UV-Vis Detector at ~270-280 nmThe indole ring system has strong UV absorbance in this region. The optimal wavelength should be confirmed by measuring the UV spectrum of the purified compound.
Column Temperature Ambient or slightly elevated (e.g., 30-40 °C)Elevated temperatures can reduce mobile phase viscosity and improve peak shape, but the stability of the analyte should be considered.
Suggested Gradient Elution Profile

This gradient is a starting point and should be optimized based on the results of an initial scouting run.

Time (minutes)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)
0.05050
5.05050
25.0595
30.0595
30.15050
35.05050

Gradient Optimization Rationale:

Gradient_Optimization Start Initial Scouting Gradient (e.g., 5-95% B over 20 min) Analyze Analyze Chromatogram Start->Analyze Decision Good Separation? Analyze->Decision Optimize Adjust Gradient Slope (Steeper for faster elution, shallower for better resolution) Decision->Optimize No Final Final Optimized Method Decision->Final Yes Optimize->Analyze

Caption: The iterative process of HPLC gradient optimization.

Post-Purification Processing

Once the fractions containing the pure compound have been collected, the solvent must be removed.

Protocol:

  • Solvent Evaporation: Combine the pure fractions and remove the bulk of the acetonitrile and water using a rotary evaporator. A bath temperature of 30-40 °C is recommended.

  • Lyophilization (Freeze-Drying): For complete removal of residual water and to obtain a fluffy, solid product, freeze the aqueous residue and lyophilize until dry. This is particularly important if a volatile buffer like ammonium acetate was used in the mobile phase.

Self-Validating Systems and Trustworthiness

A robust HPLC method should be self-validating. This means that small, deliberate changes to the method parameters should not significantly impact the quality of the separation. Key indicators of a trustworthy method include:

  • Symmetrical Peaks: Tailing or fronting peaks can indicate secondary interactions with the stationary phase or column overload.

  • Reproducible Retention Times: Consistent retention times across multiple injections demonstrate system stability.

  • Baseline Resolution: The peaks of interest should be well-separated from any impurities.

Conclusion

The reverse-phase HPLC method detailed in this application note provides a reliable and efficient means for the purification of this compound. By understanding the physicochemical properties of the analyte and the principles of chromatography, researchers can adapt and optimize this method for their specific needs, ensuring the high purity required for subsequent applications in research and drug development.

References

Application Notes and Protocols for Cytotoxicity Assays of Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Indole Derivatives and Cytotoxicity Screening in Oncology Drug Discovery

The indole scaffold is a privileged heterocyclic structure that has emerged as a cornerstone in the development of novel anticancer agents.[1] Its derivatives have demonstrated a remarkable breadth of mechanisms to combat cancer, including the induction of apoptosis, disruption of tubulin polymerization, and inhibition of critical signaling pathways like PI3K/Akt/mTOR.[2][3][4] Given the urgent need for more effective and less toxic cancer therapies, the robust evaluation of new indole-based chemical entities is a critical step in the drug discovery pipeline.[4][5]

Cytotoxicity assays are fundamental to this process, serving as the initial gatekeeper to identify compounds that can selectively kill or inhibit the growth of cancer cells.[6][7] These in vitro assays provide essential data on a compound's potency (e.g., IC50 values) and its preliminary safety profile.[7][8] This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental procedures for conducting cytotoxicity assays on indole derivatives, with a focus on scientific integrity and field-proven insights. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.

Choosing the Right Tool: Principles of Common Cytotoxicity Assays

The selection of an appropriate cytotoxicity assay is contingent on the specific research question and the anticipated mechanism of action of the indole derivative. Two of the most widely adopted methods are the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.

MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiaz-ol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that assesses cell viability based on mitochondrial function.[9] In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of metabolically active cells.[9]

This assay is particularly useful for high-throughput screening due to its simplicity and scalability.[10] However, it's crucial to be aware of potential interferences. For instance, some indole derivatives might be colored or possess reducing properties that could interact with the MTT reagent, leading to erroneous results.[11][12]

LDH Assay: An Indicator of Cell Membrane Damage

The Lactate Dehydrogenase (LDH) assay provides a measure of cytotoxicity by quantifying the release of LDH from cells with compromised plasma membranes.[13] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis.[13][14] The assay involves a two-step enzymatic reaction where the released LDH catalyzes the conversion of lactate to pyruvate, which then reduces a tetrazolium salt (INT) to a colored formazan product.[13][15] The intensity of the color is proportional to the amount of LDH released and, therefore, to the number of dead cells.[15]

This assay is a reliable indicator of overt cytotoxicity and necrosis. A key consideration is the potential for LDH present in serum-supplemented media to contribute to background signal, which can be mitigated by using low-serum media during the assay.[11][16]

Experimental Workflow for Cytotoxicity Assessment

A logical and systematic workflow is essential for obtaining reliable and reproducible cytotoxicity data. The following diagram illustrates a typical experimental pipeline for evaluating indole derivatives.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Experimentation cluster_2 Phase 3: Assay & Data Acquisition cluster_3 Phase 4: Analysis & Interpretation A Cell Line Selection & Culture C Cell Seeding in 96-well Plates A->C B Indole Derivative Preparation (Stock Solution & Dilutions) D Compound Treatment B->D C->D E Incubation (24-72h) D->E F Perform Cytotoxicity Assay (e.g., MTT or LDH) E->F G Measure Signal (Absorbance) F->G H Data Analysis (% Viability, IC50 Calculation) G->H I Interpretation & Further Studies H->I

Caption: Experimental workflow for cytotoxicity testing of indole derivatives.

Detailed Protocols

Protocol 1: MTT Assay for Determining IC50 of Indole Derivatives

This protocol outlines the steps for assessing the cytotoxic effects of indole derivatives on adherent cancer cell lines.

Materials:

  • Selected cancer cell line (e.g., HeLa, MCF-7, A549)[17][18]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)[17]

  • Indole derivative stock solution (e.g., 10 mM in DMSO)[17]

  • MTT solution (5 mg/mL in sterile PBS)[17][19]

  • Dimethyl sulfoxide (DMSO)[17]

  • 96-well flat-bottom plates[17]

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 490-570 nm[19][20]

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed cells in a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium.[16][17]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[17]

  • Compound Treatment:

    • Prepare serial dilutions of the indole derivative in complete medium from the stock solution. A common concentration range to start with is 0.01 to 100 µM.

    • Carefully remove the old medium from the wells and add 100 µL of the diluted compound solutions.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with the same concentration of DMSO as the highest compound concentration (typically <0.5%).[16]

      • Untreated Control: Cells in complete medium only.

      • Blank: Medium only (no cells) to subtract background absorbance.[17]

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[17] The incubation period should be consistent across experiments.

  • MTT Addition and Formazan Solubilization:

    • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[17][19]

    • Carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[17][19]

    • Gently shake the plate for 10 minutes to ensure complete solubilization.[19]

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength between 490 nm and 570 nm using a microplate reader.[19][20]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:

      • % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

    • Plot the % cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[21][22]

Protocol 2: LDH Release Assay for Assessing Membrane Integrity

This protocol details the measurement of LDH released from damaged cells treated with indole derivatives.

Materials:

  • Selected cell line and culture medium

  • Indole derivative stock solution

  • 96-well plates

  • Commercially available LDH cytotoxicity assay kit (containing LDH reaction solution, stop solution, and lysis solution) or individually prepared reagents.[13]

  • Microplate reader capable of measuring absorbance at 490 nm.[15]

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1-3 from the MTT assay protocol to seed and treat the cells with the indole derivative.

    • It is advisable to use a low-serum medium (e.g., 1%) during the treatment period to minimize background LDH activity.[14]

  • Assay Controls:

    • Prepare the following controls in triplicate:

      • Spontaneous LDH Release: Untreated cells to measure the baseline LDH release.[13]

      • Maximum LDH Release (Lysis Control): Untreated cells treated with the lysis solution provided in the kit (e.g., Triton X-100) 45 minutes before the end of the incubation period.[13][14] This represents 100% cytotoxicity.

      • Medium Background: Medium only to measure background LDH activity.

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at 600 g for 10 minutes (this step is optional but recommended to pellet any detached cells).[14]

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Add 50 µL of the LDH reaction solution to each well of the new plate.[15]

    • Incubate the plate at room temperature for 30 minutes, protected from light.[13]

  • Data Acquisition and Analysis:

    • Add 50 µL of the stop solution to each well.[15]

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Absorbance of Treated Sample - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100

Data Presentation and Interpretation

For clear and concise presentation, quantitative data should be summarized in tables.

Parameter Description Example Value
Cell Line The specific cancer cell line used in the assay.MCF-7 (Breast Cancer)
Seeding Density The number of cells seeded per well.8,000 cells/well
Treatment Duration The length of time cells were exposed to the compound.48 hours
IC50 (µM) The concentration of the indole derivative that inhibits 50% of cell viability.5.2 µM

Delving Deeper: Mechanistic Insights

While MTT and LDH assays provide valuable information on overall cytotoxicity, they do not elucidate the underlying mechanism of cell death. Indole derivatives are known to induce apoptosis, a form of programmed cell death.[3][4] To investigate this further, downstream assays can be employed.

Caspase Activation: The Executioners of Apoptosis

Apoptosis is often mediated by a family of proteases called caspases.[23] The activation of executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.[24]

G Indole_Derivative Indole Derivative Mitochondria Mitochondria Indole_Derivative->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Active Caspase-9 Procaspase9->Caspase9 Procaspase37 Pro-caspase-3/7 Caspase9->Procaspase37 Caspase37 Active Caspase-3/7 Procaspase37->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Intrinsic apoptosis pathway initiated by indole derivatives.

Assays that measure caspase-3/7 activity can confirm if the observed cytotoxicity is due to apoptosis.[25][26]

Reactive Oxygen Species (ROS) Production

Some indole derivatives exert their anticancer effects by inducing the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[27][28][29] The generation of ROS can be measured using fluorescent probes like DCFH-DA.[27]

Troubleshooting Common Issues

Issue Potential Cause Solution
High variability between replicates Inconsistent cell seeding; Pipetting errors.[11]Ensure a homogenous cell suspension; Calibrate pipettes regularly.[11]
Low absorbance readings in MTT assay Low cell density; Insufficient incubation time with MTT.[16]Optimize cell seeding density; Increase MTT incubation time (typically 1-4 hours).[16]
Compound precipitation Poor solubility in culture medium.[16]Check solubility limits; Keep final DMSO concentration low (<0.5%).[16]
High background in LDH assay LDH present in serum.Use low-serum or serum-free medium for the assay.[16]

Conclusion

The systematic evaluation of indole derivatives through robust cytotoxicity assays is a cornerstone of modern oncology drug discovery. The MTT and LDH assays, when performed with careful attention to detail and appropriate controls, provide reliable initial data on a compound's efficacy. By understanding the principles behind these assays and potential sources of error, researchers can generate high-quality, reproducible data that confidently guides the progression of promising indole-based candidates through the development pipeline. Further mechanistic studies, such as caspase activation and ROS production assays, can then provide deeper insights into the mode of action of these potent anticancer agents.

References

Application Notes and Protocols for the In Vitro Evaluation of 4-Bromo-3-methyl-1H-indole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Modifications to the indole core, such as the introduction of halogen and methyl groups, can significantly alter the physicochemical properties and biological activities of the resulting analogs.[2] This guide provides a comprehensive framework for the in vitro testing of 4-bromo-3-methyl-1H-indole analogs, a class of compounds with significant therapeutic potential. Drawing from established methodologies for similar heterocyclic compounds, this document outlines a tiered screening approach, beginning with broad cytotoxicity assessments and progressing to more specific mechanistic assays focused on anticancer and anti-inflammatory pathways. The protocols herein are designed to be robust and self-validating, providing researchers with the tools to accurately characterize the biological activity of this promising class of molecules.

Introduction: The Rationale for Screening this compound Analogs

The indole scaffold is a key structural motif in numerous natural products and synthetic drugs, exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] The strategic placement of a bromine atom at the 4-position and a methyl group at the 3-position of the indole ring is hypothesized to enhance biological activity. Halogenation, particularly with bromine, can increase lipophilicity, potentially improving membrane permeability and target engagement.[2][4] The methyl group at the 3-position is a common feature in many bioactive indoles and can influence the molecule's steric and electronic properties.[5]

Given the known biological profiles of substituted indoles, this application note will focus on two primary therapeutic areas for the initial screening of this compound analogs:

  • Oncology: Many indole derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of protein kinases, disruption of tubulin polymerization, and induction of apoptosis.[2][6][7] Brominated indoles, in particular, have demonstrated significant cytotoxic effects against cancer cell lines.[8][9]

  • Inflammation: The indole core is present in non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[10][11] Analogs of 3-methyl-indole have been investigated as potential anti-inflammatory agents, with some showing inhibitory activity against cyclooxygenase (COX) enzymes.[10][12][13]

This guide presents a logical workflow for screening libraries of this compound analogs, enabling the identification of lead compounds for further development.

Experimental Workflow: A Tiered Approach to In Vitro Screening

A hierarchical screening cascade is recommended to efficiently evaluate a library of this compound analogs. This approach prioritizes resource allocation by first identifying generally active compounds and then delving into their specific mechanisms of action.

workflow cluster_0 Primary Screening cluster_1 Secondary Screening (Hit Confirmation & Prioritization) cluster_2 Tertiary Screening (Mechanism of Action) primary_screening Cell Viability & Cytotoxicity Assays (e.g., MTT, LDH) Broad panel of cancer and normal cell lines secondary_screening Dose-Response Analysis (IC50/EC50 Determination) primary_screening->secondary_screening Active Compounds moa_anticancer Anticancer MOA Assays - Kinase Inhibition - Tubulin Polymerization - Apoptosis Induction secondary_screening->moa_anticancer Potent Hits moa_anti_inflammatory Anti-inflammatory MOA Assays - COX Inhibition - Cytokine Release (LPS-stimulated macrophages) secondary_screening->moa_anti_inflammatory Potent Hits

Caption: A tiered in vitro screening workflow for this compound analogs.

Primary Screening: Assessing General Cytotoxicity

The initial step involves evaluating the general cytotoxic or antiproliferative effects of the this compound analogs across a panel of human cancer cell lines and a non-cancerous cell line to assess selectivity.

Protocol: MTT Cell Viability Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[14]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., HCT116 colorectal carcinoma, A549 lung adenocarcinoma)

  • Non-cancerous human cell line (e.g., BEAS-2B bronchial epithelial cells)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in complete growth medium. The final DMSO concentration should not exceed 0.5%.[15] Replace the existing medium with 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Data Presentation: Summary of Primary Screening Data
Compound IDHCT116 IC50 (µM)A549 IC50 (µM)BEAS-2B IC50 (µM)Selectivity Index (BEAS-2B/HCT116)
BMI-0015.28.9> 50> 9.6
BMI-00212.821.4> 50> 3.9
BMI-0030.91.515.717.4
Doxorubicin0.10.21.818.0

Secondary Screening: Dose-Response and Hit Confirmation

Compounds demonstrating significant activity in the primary screen should be further evaluated to confirm their activity and determine their potency (IC50 or EC50 values) with greater accuracy. This involves generating detailed dose-response curves.

Tertiary Screening: Elucidating the Mechanism of Action

For compounds confirmed to have potent activity, the next step is to investigate their potential mechanism of action. Based on the known activities of indole derivatives, the following assays are recommended.

Anticancer Mechanism of Action

This assay measures the ability of the test compounds to inhibit the activity of a specific protein kinase.

Principle: The assay quantifies the amount of ATP remaining after a kinase reaction. A decrease in ATP consumption corresponds to kinase inhibition, which is detected as an increase in a luminescent signal.

Materials:

  • Recombinant protein kinase (e.g., EGFR, CK2)

  • Kinase substrate

  • ATP

  • Kinase reaction buffer

  • Luminescence-based kinase assay reagent (e.g., Kinase-Glo®)

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Dispensing: Dispense 2 µL of serially diluted this compound analogs or controls into the wells of a 384-well plate.

  • Kinase/Substrate Addition: Add 10 µL of a 2X kinase/substrate solution to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a 2X ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection: Add 20 µL of the ATP detection reagent to each well to stop the reaction and generate a luminescent signal.

  • Luminescence Measurement: Incubate for 10 minutes at room temperature and measure the luminescence using a plate reader.

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

kinase_inhibition cluster_0 Kinase Reaction cluster_1 Detection Kinase Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Substrate Substrate Substrate->Phospho_Substrate ATP ATP ADP ADP ATP->ADP Remaining_ATP Remaining ATP Inhibitor Indole Analog (Inhibitor) Inhibitor->Kinase Light Luminescent Signal Remaining_ATP->Light Luciferase Luciferase Luciferase->Light Luciferin Luciferin Luciferin->Light

Caption: Mechanism of a luminescence-based kinase inhibition assay.

Anti-inflammatory Mechanism of Action

This assay determines the ability of the test compounds to inhibit the peroxidase activity of cyclooxygenase (COX-1 and COX-2).

Principle: The peroxidase activity of COX is measured using a non-fluorescent probe that is converted to a highly fluorescent product. A decrease in fluorescence indicates inhibition of COX activity.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2

  • Heme

  • Arachidonic acid

  • Fluorometric probe (e.g., ADHP)

  • Assay buffer

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 with heme in the assay buffer.

  • Compound Addition: Add the this compound analogs or a known COX inhibitor (e.g., indomethacin) to the wells.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme solutions to the wells.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid and the fluorometric probe.

  • Incubation: Incubate the plate at 37°C for 10-20 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity (e.g., Ex/Em = 530/590 nm).

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Trustworthiness and Self-Validation

To ensure the reliability of the screening data, each assay must be a self-validating system. This is achieved through the consistent use of appropriate controls:

  • Negative Control (Vehicle Control): Typically DMSO at the same final concentration as the test compounds. This control defines 0% inhibition or 100% viability.

  • Positive Control: A known active compound for the specific assay (e.g., doxorubicin for cytotoxicity, a known kinase inhibitor for kinase assays, indomethacin for COX assays). This control validates that the assay is performing as expected.

  • Background Control: Wells containing all reagents except the cells or enzyme to subtract the background signal.

Assay performance should be monitored using statistical parameters such as the Z'-factor and signal-to-background ratio to ensure robustness and suitability for high-throughput screening.

Conclusion

The in vitro testing pipeline detailed in these application notes provides a systematic and robust approach for characterizing the biological activities of this compound analogs. By employing a tiered screening strategy, researchers can efficiently identify promising lead compounds with potential anticancer or anti-inflammatory properties. The emphasis on mechanistic assays in the tertiary screening phase allows for a deeper understanding of the compounds' modes of action, which is crucial for guiding further drug development efforts. The principles of self-validating assays and rigorous data analysis outlined herein are essential for generating high-quality, reproducible data in the pursuit of novel therapeutics.

References

Application Notes and Protocols: Docking Studies of 4-bromo-3-methyl-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to performing molecular docking studies on 4-bromo-3-methyl-1H-indole derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to the versatile biological activities of the indole scaffold.[1][2][3] Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule to a target protein, offering crucial insights for structure-based drug design.[4] These application notes will detail the scientific rationale, step-by-step protocols, and data interpretation methods necessary for conducting robust and reliable docking studies, with a particular focus on protein kinase targets, which are frequently modulated by indole derivatives.[2][5][6][7]

Introduction: The Significance of this compound in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse pharmacological properties. The introduction of a bromine atom at the 4-position and a methyl group at the 3-position of the indole ring can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its binding affinity and selectivity for various biological targets.

Recent studies have highlighted the potential of substituted indole derivatives as inhibitors of protein kinases, a class of enzymes that play a pivotal role in cellular signaling pathways and are frequently dysregulated in diseases such as cancer and inflammatory disorders.[5][6] For instance, certain indole derivatives have shown inhibitory activity against kinases like VEGFR-2 and Pim-1.[1][2] Molecular docking serves as an invaluable in silico tool to elucidate the binding modes of these derivatives within the kinase active site, guiding the rational design of more potent and selective inhibitors.[2][5]

Foundational Concepts in Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] The process involves two main stages: sampling the conformational space of the ligand within the target's binding site and then scoring these conformations to estimate the binding affinity.[8][9][10] A lower binding energy score generally indicates a more stable protein-ligand complex and, therefore, a higher predicted binding affinity.[11][12][13]

Experimental Workflow for Docking Studies

A typical molecular docking workflow involves several critical steps, from preparing the protein and ligand structures to analyzing the final results.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p1 Protein Preparation g1 Grid Box Generation p1->g1 l1 Ligand Preparation d1 Running Docking Simulation l1->d1 g1->d1 a1 Pose Analysis & Scoring d1->a1 v1 Validation a1->v1

Caption: A generalized workflow for molecular docking studies.

Detailed Protocols

This section provides step-by-step protocols for performing a docking study using widely accepted software such as AutoDock Vina.[14][15][16]

Protocol 1: Protein Preparation

Rationale: The crystal structure of a protein obtained from the Protein Data Bank (PDB) often contains non-essential components like water molecules, co-factors, and multiple conformations of residues. These need to be removed or corrected to prepare a clean and accurate receptor structure for docking.[17][18] Additionally, hydrogen atoms, which are typically not resolved in crystal structures, must be added as they are crucial for proper charge calculations and hydrogen bonding interactions.[18][19]

Materials:

  • Protein structure file in PDB format (e.g., from RCSB PDB)

  • Molecular visualization and preparation software (e.g., UCSF Chimera[20], BIOVIA Discovery Studio[18], AutoDock Tools[15])

Procedure:

  • Load the Protein Structure: Open the PDB file in your chosen software.

  • Remove Heteroatoms: Delete all non-essential water molecules, ions, and co-crystallized ligands from the structure.[18]

  • Handle Multiple Chains: If the protein has multiple identical chains, retain only one for the docking study unless the biological unit is a multimer.

  • Add Hydrogens: Add hydrogen atoms to the protein, ensuring that polar hydrogens are included.[18][19]

  • Assign Partial Charges: Calculate and assign partial charges to all atoms. For example, in AutoDock Tools, Gasteiger charges are commonly used for ligands, while Kollman charges are used for proteins.[21]

  • Save the Prepared Protein: Save the cleaned protein structure in the PDBQT format, which is required by AutoDock Vina and contains atomic coordinates, partial charges, and atom types.[18]

Protocol 2: Ligand Preparation

Rationale: The this compound derivative needs to be converted into a 3D structure with appropriate charges and rotatable bonds defined. This allows the docking software to explore different conformations of the ligand within the protein's binding site.[19][22]

Materials:

  • 2D or 3D structure of the this compound derivative (e.g., from PubChem[23] or drawn using chemical drawing software)

  • Ligand preparation software (e.g., AutoDock Tools[21], Raccoon2[16])

Procedure:

  • Load the Ligand Structure: Import the ligand structure into the software.

  • Add Hydrogens and Assign Charges: Add hydrogen atoms and compute partial charges (e.g., Gasteiger charges).[21]

  • Define Rotatable Bonds: Identify and set the rotatable bonds in the ligand. This is crucial for flexible docking.[21]

  • Save the Prepared Ligand: Save the prepared ligand in the PDBQT format.[21]

Protocol 3: Grid Generation and Docking Execution

Rationale: A grid box defines the three-dimensional search space within the protein's binding site where the docking algorithm will attempt to place the ligand.[15][24] The size and center of this box are critical parameters that must encompass the entire active site.[18]

Materials:

  • Prepared protein and ligand files in PDBQT format

  • AutoDock Vina software[24]

  • A text editor for creating a configuration file

Procedure:

  • Define the Grid Box: In AutoDock Tools, load the prepared protein. Use the grid box feature to define the center and dimensions (in Angstroms) of the search space, ensuring it covers the known or predicted binding pocket.[15][18]

  • Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and the name of the output file.[14][24]

    • receptor = protein.pdbqt

    • ligand = ligand.pdbqt

    • out = docking_results.pdbqt

    • center_x, center_y, center_z = [coordinates of the grid center]

    • size_x, size_y, size_z = [dimensions of the grid box]

  • Run AutoDock Vina: Execute the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt[14]

Data Analysis and Interpretation

The output of a docking simulation is a set of predicted binding poses for the ligand, each with a corresponding binding affinity score.[12]

Binding Affinity

The binding affinity is typically reported in kcal/mol.[13] A more negative value suggests a stronger predicted binding interaction.[11][13]

DerivativeBinding Affinity (kcal/mol)
This compound-7.8
Known Inhibitor (Control)-8.5
Decoy Molecule-5.2
Binding Pose and Interactions

Visual inspection of the top-ranked binding poses is crucial for understanding the interactions between the ligand and the protein.[11][25]

Procedure for Visualization:

  • Load the Results: Open the output PDBQT file in a molecular visualization tool like PyMOL or Discovery Studio.[14][26]

  • Analyze Interactions: Examine the interactions between the this compound derivative and the amino acid residues in the binding site. Look for:

    • Hydrogen bonds: These are strong, directional interactions.[11]

    • Hydrophobic interactions: Often involving the indole ring and nonpolar residues.

    • Pi-alkyl or pi-pi stacking: Interactions involving the aromatic system of the indole.[2]

    • Halogen bonds: The bromine atom may participate in these interactions.

G cluster_ligand This compound cluster_protein Kinase Active Site Indole_Ring Indole Ring Hinge Hinge Region (e.g., Met) Indole_Ring->Hinge H-Bond (N-H) Hydrophobic_Pocket Hydrophobic Pocket Indole_Ring->Hydrophobic_Pocket Hydrophobic Interaction Bromo 4-Bromo Gatekeeper Gatekeeper Residue Bromo->Gatekeeper Halogen Bond Methyl 3-Methyl Methyl->Hydrophobic_Pocket Hydrophobic Interaction

Caption: Potential interactions of this compound in a kinase active site.

Validation of Docking Protocols

Rationale: It is essential to validate the docking protocol to ensure its reliability.[17] A common method is to "re-dock" a co-crystallized ligand into its corresponding protein structure.[27][28]

Procedure:

  • Select a PDB Entry: Choose a protein-ligand complex from the PDB where the ligand is similar to the indole derivatives of interest.

  • Extract and Re-dock: Separate the ligand from the protein and then dock it back into the binding site using the established protocol.

  • Calculate RMSD: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose of the ligand. An RMSD value below 2.0 Å is generally considered a successful validation.[11][27][28]

Further validation can be achieved by docking a set of known active compounds and inactive "decoy" molecules to see if the docking protocol can successfully distinguish between them.[28][29]

Conclusion

Molecular docking is a valuable computational tool for investigating the binding of this compound derivatives to their biological targets. By following the detailed protocols and best practices outlined in these application notes, researchers can generate reliable and insightful data to guide their drug discovery efforts. It is crucial to remember that docking results are predictive and should ideally be validated by experimental methods.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-3-Methyl-1H-Indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges in the synthesis of 4-bromo-3-methyl-1H-indole. We will dissect common side reactions, provide mechanistic explanations for their occurrence, and offer robust, field-proven troubleshooting strategies and protocols.

Introduction: The Challenge of Regiocontrol

This compound is a valuable building block in medicinal chemistry. However, its synthesis is often plagued by issues of regioselectivity and unwanted side reactions. The electron-rich nature of the indole nucleus makes it susceptible to multiple electrophilic attacks, while multi-step syntheses like the Fischer indolization present their own unique set of challenges. This guide provides a question-and-answer-based approach to navigate these complexities.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Issues in Direct Bromination of 3-Methylindole (Skatole)

Direct bromination appears to be the most straightforward approach, but it is notoriously difficult to control and is often the primary source of complex product mixtures.

Question 1: I attempted to brominate 3-methylindole directly and obtained a mixture of several brominated products, with very little of the desired 4-bromo isomer. Why is this happening?

Answer: This is a classic regioselectivity problem rooted in the inherent electronic properties of the indole ring. Electrophilic aromatic substitution on an indole nucleus is governed by the electron density at various positions. For 3-substituted indoles like skatole:

  • C2 Position: The C2 position is highly activated and is often the primary site of electrophilic attack when C3 is blocked. This leads to the formation of 2-bromo-3-methyl-1H-indole as a major byproduct.[1][2]

  • Benzene Ring Positions (C4, C5, C6, C7): After the C2 position, the benzene ring positions compete. Without a directing group, bromination tends to favor the C5 and C6 positions, resulting in a complex isomeric mixture that is difficult to separate.[3]

  • Over-bromination: The mono-brominated products are still electron-rich and can react further with the brominating agent to yield di- or even tri-brominated species, further complicating the product profile.[3][4]

G cluster_indole 3-Methylindole (Skatole) cluster_reagents Brominating Agent (e.g., Br₂) cluster_products Potential Side Products cluster_target Target Product Indole 3-Methylindole P_2_bromo 2-Bromo (Major) Indole->P_2_bromo Highly Favored P_6_bromo 6-Bromo Indole->P_6_bromo Favored P_5_bromo 5-Bromo Indole->P_5_bromo Favored P_4_bromo 4-Bromo (Minor) Indole->P_4_bromo Disfavored Br2 Br₂ P_dibromo Di-bromo products P_2_bromo->P_dibromo Further Reaction P_6_bromo->P_dibromo Further Reaction

Caption: Regioselectivity in direct bromination of 3-methylindole.

Question 2: How can I improve the regioselectivity to favor the 4-bromo position?

Answer: Directing the electrophilic attack to the C4 position requires modifying the substrate to electronically or sterically favor this outcome. The most reliable method is to use a bulky protecting group on the indole nitrogen.

  • N-Protection Strategy: Protecting the indole nitrogen with a bulky group like tosyl (Ts) or triisopropylsilyl (TIPS) can sterically hinder attack at the C7 position and electronically influence the benzene ring. While this doesn't guarantee perfect C4 selectivity, it significantly alters the isomeric ratio. More importantly, N-protection allows for a more advanced strategy: directed ortho-metalation. By protecting the nitrogen (e.g., as N-pivaloyl) and then treating with a strong base like LDA, you can selectively deprotonate the C2 position.[5] However, for C4 functionalization, a different precursor strategy is generally preferred. For direct bromination, N-protection primarily serves to prevent N-bromination and stabilize the ring, but achieving C4 selectivity remains a challenge.

Question 3: My reaction turns into a dark, intractable tar. What is causing this decomposition?

Answer: Indoles are susceptible to oxidation, especially under acidic conditions that can be generated during bromination (release of HBr). The formation of colored, polymeric tars is a strong indication of oxidative degradation of the indole ring.

Troubleshooting Protocol: Minimizing Tar Formation

  • Lower the Temperature: Perform the reaction at 0 °C or even -78 °C to reduce the rate of decomposition reactions.

  • Use a Milder Brominating Agent: Switch from elemental bromine (Br₂) to N-Bromosuccinimide (NBS). NBS provides a low, steady concentration of electrophilic bromine and is often less aggressive.

  • Incorporate a Non-Nucleophilic Base: Add a hindered base, like 2,6-lutidine or di-tert-butylpyridine, to the reaction mixture to scavenge the HBr byproduct as it forms, preventing acid-catalyzed decomposition.

  • Work Under Inert Atmosphere: Exclude oxygen and moisture by running the reaction under a nitrogen or argon atmosphere to minimize oxidative side reactions.

Section 2: Issues in Fischer Indole Synthesis

The Fischer indole synthesis is a powerful and common method for preparing substituted indoles. For this compound, this would typically involve the acid-catalyzed cyclization of a hydrazone formed from (3-bromo-4-methylphenyl)hydrazine and acetone .

Question 4: My Fischer indole synthesis is giving a very low yield, and I'm recovering starting material or seeing a complex mixture. What are the critical parameters to check?

Answer: The Fischer synthesis is a multi-step reaction in a single pot, and its success hinges on several factors.[6][7] Low yields can often be traced back to the acid catalyst, temperature, or the stability of the key intermediates.[8][9]

Key Parameters and Their Effects

ParameterEffect on ReactionTroubleshooting Actions
Acid Catalyst The acid facilitates both the key[10][10]-sigmatropic rearrangement and the final ammonia elimination.[11] Too strong an acid or too high a concentration can cause degradation.Screen various Brønsted acids (p-TsOH, H₂SO₄) and Lewis acids (ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is often effective as both a catalyst and solvent.[12]
Temperature The sigmatropic rearrangement requires thermal energy. However, excessive heat can promote side reactions, including cleavage of the weak N-N bond in the hydrazine or hydrazone intermediate.[13]Start at a moderate temperature (e.g., 80 °C) and slowly increase if the reaction is not proceeding. Monitor by TLC.
Hydrazone Formation The reaction begins with the formation of a phenylhydrazone. If this initial step is inefficient, the overall yield will be poor.Ensure starting materials are pure.[8] The hydrazone can be pre-formed and isolated before the cyclization step to improve purity and control.
Solvent The choice of solvent can affect the solubility of intermediates and the efficacy of the catalyst.High-boiling point solvents like acetic acid, ethanol, or toluene are common. For PPA-catalyzed reactions, no other solvent is needed.

Question 5: I suspect my issue is an unproductive side reaction of the hydrazone intermediate. What is the most common failure mode?

Answer: The most common failure mode is the undesired cleavage of the N-N bond in the protonated ene-hydrazine intermediate.[13] Instead of undergoing the productive[10][10]-sigmatropic rearrangement, the weakened N-N bond can break, especially if the resulting carbocation or radical intermediates are stabilized. This leads to the formation of aniline and other degradation products instead of the indole.[13]

// Nodes Hydrazone [label="Phenylhydrazone", fillcolor="#FFFFFF", fontcolor="#202124"]; H_Plus [label="H+", shape=plaintext, fontcolor="#202124"]; EneHydrazine [label="Protonated\nEne-Hydrazine", fillcolor="#FFFFFF", fontcolor="#202124"]; Rearrangement_TS [label="[10][10]-Sigmatropic\nRearrangement", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cleavage_TS [label="N-N Bond\nCleavage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Diimine [label="Di-imine Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; Indole [label="Target Indole", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="Aniline + Other\nSide Products", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Hydrazone -> EneHydrazine [label=" Isomerization\n+ Protonation"]; H_Plus -> Hydrazone [style=invis]; EneHydrazine -> Rearrangement_TS [label="Productive Pathway\n(Desired)", color="#34A853"]; EneHydrazine -> Cleavage_TS [label="Side Reaction\n(Low Yield)", color="#EA4335"]; Rearrangement_TS -> Diimine [label=""]; Diimine -> Indole [label=" Cyclization &\nElimination of NH₃"]; Cleavage_TS -> Byproducts; }

Caption: Competing pathways in the Fischer Indole Synthesis.

Troubleshooting Protocol: Favoring the Productive Pathway

  • Optimize the Acid Catalyst: Lewis acids like ZnCl₂ can sometimes favor the rearrangement over cleavage compared to strong Brønsted acids.[6]

  • Control Temperature: Avoid "hot spots" in the reaction flask with efficient stirring. Use the minimum temperature required for the rearrangement to occur.

  • Consider a Precursor Synthesis: Use the Japp-Klingemann reaction to synthesize the required hydrazone intermediate under controlled conditions.[14][15] This ensures you are starting the critical cyclization step with a pure, well-characterized intermediate.

Recommended Experimental Protocol: Japp-Klingemann / Fischer Synthesis Route

This two-stage approach provides superior regiocontrol and generally higher yields by separating the formation of the key hydrazone intermediate from the final cyclization.

Stage 1: Japp-Klingemann Reaction to Synthesize the Hydrazone

This reaction reliably produces the required (3-bromo-4-methylphenyl)hydrazone of pyruvic acid.[15][16]

Step-by-Step Protocol:

  • Diazotization: To a stirred solution of 3-bromo-4-methylaniline (1.0 eq) in 3M HCl at 0-5 °C, add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

  • Coupling: In a separate flask, dissolve ethyl 2-methylacetoacetate (1.1 eq) and sodium acetate (3.0 eq) in ethanol/water. Cool this solution to 0-5 °C.

  • Reaction: Slowly add the cold diazonium salt solution to the stirred solution of the β-keto-ester.

  • Hydrolysis & Workup: Allow the reaction to stir at low temperature for 2-4 hours, then warm to room temperature. The intermediate azo compound will hydrolyze, eliminating the acetyl group.[15] The resulting hydrazone often precipitates. Isolate the solid by filtration, wash with cold water, and dry under vacuum.

Stage 2: Fischer Indole Cyclization

Step-by-Step Protocol:

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the dried hydrazone from Stage 1 (1.0 eq).

  • Catalyst/Solvent: Add polyphosphoric acid (PPA) (approx. 10x the weight of the hydrazone) or a mixture of glacial acetic acid and concentrated H₂SO₄ (e.g., 10:1 v/v).

  • Cyclization: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete in 1-3 hours.

  • Workup: Cool the reaction mixture and carefully pour it onto crushed ice. The acidic mixture will be neutralized by the slow addition of a saturated base solution (e.g., NaOH or NaHCO₃).

  • Extraction & Purification: Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.

References

Technical Support Center: A Guide to Improving Yields in 4-Bromo-3-methyl-1H-indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-bromo-3-methyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. Drawing upon established chemical principles and field-proven insights, this document provides a comprehensive resource for the successful preparation of this valuable indole derivative.

Introduction to the Synthesis of this compound

This compound is a key building block in medicinal chemistry and materials science. Its synthesis, however, can be challenging, often plagued by low yields and the formation of impurities. The two most common and effective strategies for the synthesis of this molecule are the Fischer indole synthesis and the Larock indole synthesis. This guide will delve into both methods, offering detailed protocols, troubleshooting advice, and frequently asked questions to empower you in your synthetic endeavors.

Section 1: The Fischer Indole Synthesis Approach

The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system.[1][2][3] The general principle involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. For the synthesis of this compound, the logical starting materials are (3-bromo-2-methylphenyl)hydrazine and acetone.

Diagram of the Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis cluster_0 Starting Materials cluster_1 Hydrazine Formation cluster_2 Indole Formation SM1 3-Bromo-2-methylaniline R1 Diazotization (NaNO2, HCl) SM1->R1 SM2 Acetone R3 Hydrazone Formation SM2->R3 R2 Reduction (e.g., SnCl2) R1->R2 INT1 (3-Bromo-2-methylphenyl)hydrazine R2->INT1 INT1->R3 R4 Acid-Catalyzed Cyclization R3->R4 PROD This compound R4->PROD

Caption: Workflow for the Fischer Indole Synthesis of this compound.

Detailed Experimental Protocol: Fischer Indole Synthesis

Step 1: Synthesis of (3-Bromo-2-methylphenyl)hydrazine

  • Starting Material: 3-Bromo-2-methylaniline.[4][5]

  • Procedure:

    • Dissolve 3-bromo-2-methylaniline in a suitable acidic solution (e.g., aqueous HCl).

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of a reducing agent, such as tin(II) chloride (SnCl₂) in concentrated HCl.

    • Slowly add the cold diazonium salt solution to the reducing agent solution. A precipitate of the hydrazine hydrochloride salt should form.

    • Filter the precipitate, wash with a small amount of cold water, and then a suitable organic solvent (e.g., diethyl ether).

    • Neutralize the hydrochloride salt with a base (e.g., NaOH or Na₂CO₃) to obtain the free hydrazine base. Extract with an organic solvent and dry over an anhydrous salt (e.g., Na₂SO₄).

Step 2: Synthesis of this compound

  • Starting Materials: (3-Bromo-2-methylphenyl)hydrazine and acetone.

  • Procedure:

    • Dissolve (3-bromo-2-methylphenyl)hydrazine in a suitable solvent, such as ethanol or acetic acid.

    • Add a slight excess of acetone to the solution.

    • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or a Lewis acid like zinc chloride (ZnCl₂).[1]

    • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into ice-water.

    • The crude product may precipitate or can be extracted with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Troubleshooting Guide: Fischer Indole Synthesis
Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Incomplete diazotization or reduction in Step 1.Ensure the temperature is strictly controlled during diazotization. Use fresh sodium nitrite. Confirm the quality and stoichiometry of the reducing agent.
Ineffective acid catalyst in Step 2.Experiment with different acid catalysts (e.g., H₂SO₄, PPA, ZnCl₂). The optimal catalyst can be substrate-dependent.
Decomposition of the hydrazine or hydrazone.Avoid excessively high temperatures or prolonged reaction times. Consider a milder acid catalyst.
Formation of Multiple Products/Impurities Side reactions due to strong acid.Use a milder acid catalyst or a lower concentration of the strong acid. Optimize the reaction temperature and time.
Incomplete cyclization.Ensure sufficient reaction time and an adequate amount of catalyst.
Oxidation of the indole product.Work-up the reaction promptly after completion. Store the purified product under an inert atmosphere.
Difficulty in Purification Presence of starting materials or side products.Optimize column chromatography conditions (solvent system). For crystallization, try different solvent systems (e.g., ethanol/water, hexane/ethyl acetate).[6]
Frequently Asked Questions (FAQs): Fischer Indole Synthesis
  • Q1: What is the most critical step for achieving a high yield?

    • A1: The purity and stability of the (3-bromo-2-methylphenyl)hydrazine intermediate are crucial. Incomplete conversion or decomposition during its synthesis will directly impact the final yield. Additionally, the choice and amount of the acid catalyst in the cyclization step are critical for efficient indole formation while minimizing side reactions.[3]

  • Q2: Can I use a different ketone instead of acetone?

    • A2: Yes, but using a different ketone will result in a different substituent at the 2-position of the indole ring. For the synthesis of 3-methylindoles, acetone is the appropriate choice.

Section 2: The Larock Indole Synthesis Approach

The Larock indole synthesis is a powerful palladium-catalyzed method for preparing substituted indoles from an o-haloaniline and an alkyne.[4][7][8] For the synthesis of this compound, this would involve the reaction of 2-bromo-3-methylaniline with an appropriate alkyne.

Diagram of the Larock Indole Synthesis Workflow

Larock_Indole_Synthesis cluster_0 Starting Materials cluster_1 Palladium-Catalyzed Cyclization SM1 2-Bromo-3-methylaniline PROD This compound SM1->PROD SM2 Internal Alkyne (e.g., 1-phenyl-1-propyne) SM2->PROD CAT Pd Catalyst (e.g., Pd(OAc)2) CAT->PROD LIG Ligand (e.g., PPh3) LIG->PROD BASE Base (e.g., K2CO3) BASE->PROD

Caption: Workflow for the Larock Indole Synthesis of this compound.

Detailed Experimental Protocol: Larock Indole Synthesis
  • Starting Materials: 2-Bromo-3-methylaniline and a suitable internal alkyne (e.g., 1-phenyl-1-propyne to yield 2-phenyl-4-bromo-3-methyl-1H-indole, or a symmetrical alkyne like 2-butyne to yield 2,3-dimethyl-4-bromo-1H-indole). Note: The direct synthesis of this compound via this method would require a specific alkyne that is not commercially common.

  • Procedure:

    • To a reaction vessel, add the o-bromoaniline, the alkyne, a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., K₂CO₃, NaOAc).[7]

    • Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • De-gas the mixture with an inert gas (e.g., argon or nitrogen).

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for several hours, monitoring by TLC.

    • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

Troubleshooting Guide: Larock Indole Synthesis
Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive catalyst.Ensure the palladium catalyst is of good quality. Consider using a pre-catalyst or activating the catalyst in situ.
Inappropriate ligand or base.Screen different phosphine ligands and bases. The choice can significantly impact the reaction efficiency.[7]
Poor quality of starting materials.Use freshly purified starting materials. Ensure the alkyne is free of impurities.
Formation of Side Products Homocoupling of the alkyne or aniline.Adjust the stoichiometry of the reactants. Optimize the catalyst and ligand loading.
Isomerization of the alkyne.Use milder reaction conditions if possible.
Low Regioselectivity (with unsymmetrical alkynes) Steric and electronic effects.The regioselectivity of the Larock synthesis is influenced by the substituents on the alkyne. This may be difficult to control for certain substrates.[4]
Frequently Asked Questions (FAQs): Larock Indole Synthesis
  • Q1: Is the Larock synthesis suitable for the direct synthesis of this compound?

    • A1: While powerful for 2,3-disubstituted indoles, the direct synthesis of a 3-methyl-substituted indole with an unsubstituted 2-position via the Larock method is challenging as it would require a terminal alkyne, which can lead to a mixture of products or polymerization. A more common approach is to use an internal alkyne that leads to a 2,3-disubstituted indole.

  • Q2: What is the role of the phosphine ligand?

    • A2: The phosphine ligand coordinates to the palladium center, influencing its electronic properties and steric environment. This affects the catalyst's stability, activity, and selectivity.[4]

Section 3: Product Characterization

Proper characterization of the final product is essential to confirm its identity and purity.

Spectroscopic Data for this compound
Technique Data
¹H NMR (CDCl₃)δ (ppm): 8.05 (br s, 1H, NH), 7.27 (d, 1H), 7.19 (d, 1H), 6.99 (t, 1H), 2.35 (s, 3H, CH₃)
¹³C NMR (CDCl₃)δ (ppm): 136.1, 128.8, 124.6, 122.9, 122.0, 112.5, 110.1, 109.2, 9.7

Note: NMR data can vary slightly depending on the solvent and instrument used.

Section 4: Purification Strategies

The final purity of this compound is critical for its subsequent applications.

Column Chromatography
  • Stationary Phase: Silica gel (60-120 or 230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity eluent (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity.

Crystallization
  • Solvent Systems: A mixture of a polar solvent (like ethanol or methanol) and a non-polar solvent (like water or hexane) can be effective for recrystallization.[6]

  • Procedure:

    • Dissolve the crude product in a minimum amount of the hot polar solvent.

    • Slowly add the non-polar solvent until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then in a refrigerator or ice bath to induce crystallization.

    • Collect the crystals by filtration and wash with a small amount of the cold solvent mixture.

    • Dry the crystals under vacuum.

References

Technical Support Center: Purification of 4-Bromo-3-Methyl-1H-Indole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, medicinal chemists, and process development professionals engaged in the synthesis and purification of 4-bromo-3-methyl-1H-indole. As a key building block in pharmaceutical development and organic synthesis, obtaining this compound in high purity is critical for downstream success.[1] This document provides direct, experience-driven answers to common purification challenges, moving beyond simple instructions to explain the underlying chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties and handling of this compound.

Q1: What are the key physical and chemical properties of pure this compound?

Understanding the fundamental properties of the target compound is the first step in designing an effective purification strategy. High-purity this compound is a solid at room temperature.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 475039-81-7[2]
Molecular Formula C₉H₈BrN[2]
Molecular Weight 210.07 g/mol [2][3]
Appearance White to off-white or brown solid[1][4]
Melting Point 79-82 °C[4]
Boiling Point 325.1 ± 22.0 °C at 760 mmHg[3]
pKa (N-H) 16.37 ± 0.30 (Predicted)[1]

Q2: What are the most common impurities encountered during the synthesis of this compound?

Impurities are typically byproducts of the synthetic route. Common syntheses, such as the direct bromination of 3-methylindole or cyclization routes like the Batcho-Leimgruber synthesis, can generate several impurities:

  • Unreacted 3-methylindole: The starting material may carry through if the reaction is incomplete.

  • Regioisomers: Bromination can occur at other positions on the indole ring, leading to isomers like 5-bromo-, 6-bromo-, and 7-bromo-3-methyl-1H-indole.[4] These are often the most challenging impurities to separate due to their similar polarities.

  • Dibrominated products: Over-bromination can lead to the formation of dibromo-3-methyl-indole species.

  • Residual catalysts and reagents: Depending on the synthesis, inorganic salts or other reagents may be present in the crude product.[5]

Q3: What are the recommended storage conditions for this compound?

Like many indoles, this compound can be sensitive to light, air, and heat. For long-term stability and to prevent degradation (often observed as color change), it should be stored in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and refrigerated at 2-8 °C.[1]

Q4: Can acid-base extraction be used to purify this compound?

Direct acid-base extraction is generally ineffective for purifying this compound itself. The indole N-H proton is only weakly acidic (pKa ≈ 16-17) and requires a very strong base for deprotonation, making extraction into an aqueous base impractical.[1][6] Similarly, the indole nitrogen is not basic enough to be protonated by typical aqueous acids.

However, an acid-base workup can be a valuable pre-purification step to remove acidic or basic impurities from the crude reaction mixture before proceeding with chromatography or recrystallization.[6][7]

Section 2: Troubleshooting Guide

This section provides solutions to specific experimental problems in a direct question-and-answer format.

Issue Cluster 1: Recrystallization Problems

Recrystallization is a powerful technique for purifying solid compounds but requires careful solvent selection and execution.

Q: My compound "oils out" during recrystallization instead of forming crystals. Why is this happening and how can I fix it?

Causality: "Oiling out" occurs when the solute is supersaturated in the hot solvent and its melting point is lower than the boiling point of the solvent. Upon cooling, the compound separates as a liquid phase (an oil) before it reaches its crystallization temperature.

Solutions:

  • Lower the Solvent Boiling Point: Switch to a lower-boiling solvent or solvent system in which the compound is still soluble when hot and insoluble when cold.

  • Increase Solute Solubility: Add a small amount of a co-solvent in which the compound is more soluble to the hot mixture. This can lower the saturation point. Be cautious not to add too much, or the compound will not crystallize upon cooling.

  • Slower Cooling: Allow the solution to cool very slowly. Place the flask in a warm water bath that is allowed to cool to room temperature before moving it to an ice bath. This gives the molecules more time to arrange into a crystal lattice.

  • Scratching: Use a glass rod to scratch the inside of the flask at the solvent line. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Q: The purity of my material doesn't improve after recrystallization. What's wrong?

Causality: This usually indicates that the chosen solvent system does not effectively differentiate between the desired product and the impurities. The impurities may have very similar solubility profiles to the product, or they may have co-crystallized.

Solutions:

  • Re-evaluate Your Solvent System: The ideal recrystallization solvent should dissolve the compound completely at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures. Test a range of solvents and solvent pairs (e.g., Hexane/Ethyl Acetate, Toluene, Ethanol/Water).

  • Address Isomeric Impurities: If the primary impurities are regioisomers, recrystallization may not be sufficient. Column chromatography is often required to separate compounds with very similar structures.[8]

  • Perform a Hot Filtration: If insoluble impurities are present, perform a filtration of the hot solution before allowing it to cool. This removes particulates that could get trapped in your final crystals.

Q: My final product yield after recrystallization is very low. How can I improve it?

Causality: Significant loss of product is often due to its partial solubility in the cold mother liquor or mechanical losses during transfers.[9]

Solutions:

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Excess solvent will retain more of your product in solution upon cooling.

  • Ensure Complete Cooling: Cool the flask in an ice-water bath for at least 15-30 minutes to maximize crystal precipitation.

  • Wash with Cold Solvent: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to rinse away the impurity-laden mother liquor without re-dissolving the product.

  • Recover from Mother Liquor: A second crop of crystals can sometimes be obtained by concentrating the mother liquor and re-cooling. Note that this second crop may be less pure than the first.

Issue Cluster 2: Column Chromatography Challenges

Flash column chromatography is the workhorse for purifying moderately non-polar to polar organic compounds and is particularly useful for separating isomers.[10]

Q: I'm not getting good separation between my product and a closely-eluting impurity on the silica gel column. How can I optimize the separation?

Causality: Poor separation (low resolution) occurs when the mobile phase is too polar (moving everything too quickly) or not selective enough to differentiate between the components.

Solutions:

  • Decrease Solvent Polarity: The most common fix is to reduce the polarity of the eluent. For this compound, which is relatively non-polar, start with a low-polarity system like 5% Ethyl Acetate in Hexane and gradually increase the polarity if needed. A protected bromoindole has been purified using 100% hexane, indicating the non-polar nature of similar scaffolds.[11]

  • Use a Different Solvent System: Sometimes, changing the solvent composition entirely can improve selectivity. For example, substituting Dichloromethane for Ethyl Acetate can alter the interactions with the silica surface and improve separation.

  • Optimize Column Parameters: Use a longer, narrower column for difficult separations. Ensure the column is packed properly without air bubbles or channels.

  • Dry Loading: If the crude product has poor solubility in the initial eluent, it can streak on the column. Adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

Q: My compound appears to be decomposing on the column. What can I do?

Causality: Standard silica gel is slightly acidic and can cause decomposition of acid-sensitive compounds. Indoles can be susceptible to degradation on acidic surfaces.[8]

Solutions:

  • Deactivate the Silica: Neutralize the silica gel before packing the column. This can be done by preparing a slurry of the silica in the eluent and adding a small amount of a base like triethylamine (~0.5-1% by volume).

  • Use an Alternative Stationary Phase: If the compound is highly sensitive, consider using a different stationary phase like alumina (which is available in neutral, basic, or acidic forms) or Florisil.[8]

  • Work Quickly: Perform the chromatography as quickly as possible (flash chromatography) to minimize the compound's contact time with the stationary phase.

Section 3: Standard Purification Protocols

These protocols provide a starting point for the purification of gram-scale quantities of crude this compound.

Protocol 1: Purification by Recrystallization

This protocol is best suited for crude material that is >85% pure and where the primary impurities have different solubility profiles.

  • Solvent Selection: In a small test tube, test the solubility of ~20 mg of crude material in various solvents (e.g., Hexane, Toluene, Ethyl Acetate, Ethanol). A good candidate solvent will dissolve the compound when hot but not when cold. A solvent pair like Hexane/Ethyl Acetate is often effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (e.g., Toluene) portion-wise while heating the mixture with gentle swirling (e.g., on a hot plate). Add just enough hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Characterize the product by melting point and ¹H NMR. The literature ¹H NMR spectrum in CDCl₃ shows characteristic peaks at δ 7.94 (s, 1H, N-H), 7.28–7.24 (m, 2H), 7.03–6.95 (m, 2H), and 2.57 (d, 3H, -CH₃).[4]

Protocol 2: Purification by Flash Column Chromatography

This is the preferred method for separating isomeric impurities or purifying complex mixtures.

  • TLC Analysis: Analyze the crude mixture by Thin Layer Chromatography (TLC) to determine an appropriate eluent system. Test solvent systems like 5%, 10%, and 20% Ethyl Acetate in Hexane. The ideal system will give the product an Rf value of ~0.3 and show good separation from impurities.

  • Column Packing: Pack a glass chromatography column with silica gel as a slurry in the initial, low-polarity eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like Dichloromethane or the eluent) and load it carefully onto the top of the silica bed. Alternatively, perform a dry load as described in the troubleshooting section.

  • Elution: Run the column by applying positive pressure (flash chromatography).[10] Begin with the low-polarity eluent determined from TLC analysis. If necessary, the polarity can be gradually increased during the run (gradient elution) to elute the product.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.

Visualization: Purification Strategy Workflow

The choice between recrystallization and chromatography depends on the purity and complexity of the crude material. The following diagram outlines a logical decision-making process.

Purification_Workflow start Crude this compound tlc Analyze by TLC & ¹H NMR start->tlc decision Assess Purity & Impurity Profile tlc->decision recrystallize Recrystallization decision->recrystallize >85% pure Single major impurity column Flash Column Chromatography decision->column <85% pure Multiple/isomeric impurities check_purity1 Check Purity (TLC, m.p., NMR) recrystallize->check_purity1 check_purity2 Check Purity (TLC, m.p., NMR) column->check_purity2 check_purity1->column Purity Not OK pure_product Pure Product (>98%) check_purity1->pure_product Purity OK check_purity2->pure_product Purity OK

Caption: Decision workflow for selecting a purification method.

References

Optimizing Suzuki coupling with 4-bromo-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on overcoming challenges in the Suzuki-Miyaura cross-coupling of 4-bromo-3-methyl-1H-indole. This technical support center provides in-depth troubleshooting, optimization strategies, and detailed protocols grounded in established chemical principles.

Introduction: The Challenge of the Indole Nucleus

The indole scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals.[1] Consequently, the functionalization of indoles via cross-coupling reactions is of paramount importance. The Suzuki-Miyaura coupling, celebrated for its mild conditions and functional group tolerance, is a preferred method for creating C-C bonds.[2][3]

However, the this compound substrate presents specific challenges. The presence of the N-H proton, the electron-rich nature of the indole ring, and the potential for catalyst inhibition can complicate the reaction, often leading to low yields or complete failure.[1][4] This guide provides a structured approach to diagnosing and solving common issues encountered during this specific transformation.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries.

Q1: Why is my Suzuki coupling with this compound giving low to no yield?

A: Low yields typically stem from one or more of the following issues:

  • Catalyst Inactivation: The unprotected N-H group or other impurities can poison the palladium catalyst.[4][5]

  • Inefficient Oxidative Addition: The electron-rich indole ring can slow down the initial oxidative addition step.[6][7]

  • Side Reactions: Protodeboronation of the boronic acid and hydrodebromination of the indole are common competing reactions.[8][9]

  • Inappropriate Base/Solvent Choice: The base and solvent system is critical for activating the boronic acid and maintaining catalyst activity, but an incorrect choice can hinder the reaction.[10][11]

Q2: Is it necessary to protect the N-H group of the indole?

A: While not always mandatory, N-H protection is often the most reliable strategy to ensure high yields and reproducibility.[12] The acidic N-H proton can react with the base, altering the reaction stoichiometry and potentially interfering with the catalytic cycle.[1] Unprotected indoles have been successfully coupled, but this typically requires carefully optimized conditions, including specific ligands and bases.[1][13][14] If troubleshooting an unprotected reaction fails, N-protection with a group like Boc (tert-butyloxycarbonyl) or Tos (tosyl) is a highly recommended next step.[12][15]

Q3: What are the best initial conditions (catalyst, ligand, base, solvent) to try?

A: For a starting point, a combination of a modern biaryl phosphine ligand with a moderately strong inorganic base is recommended.

  • Catalyst System: Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand like SPhos or XPhos. Pre-formed catalysts like SPhos Pd G3 are also excellent choices for convenience and stability.[14]

  • Base: Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃). K₃PO₄ is often effective in anhydrous conditions, while K₂CO₃ works well in aqueous solvent mixtures.[14][16]

  • Solvent: A 4:1 to 10:1 mixture of an ethereal solvent like dioxane or THF with water is a robust starting point.[16][17]

  • Temperature: Start at 80-100 °C.

Q4: I am observing significant hydrodebromination (loss of bromine) from my starting material. How can I minimize this?

A: Hydrodebromination is often caused by a reaction pathway involving the palladium catalyst. To minimize it:

  • Use Milder Bases: Strong bases can sometimes promote this side reaction. If using KOtBu or other alkoxides, consider switching to K₃PO₄ or Cs₂CO₃.

  • Lower the Temperature: Running the reaction at the lowest effective temperature can reduce the rate of side reactions.

  • Ensure Anhydrous Conditions (if applicable): While many Suzuki reactions use water, sometimes adventitious water or protic impurities can be the hydrogen source.

  • Choose a Different Ligand: Some ligands are more prone to promoting this pathway. Screening different phosphine ligands can be beneficial.

Q5: My boronic acid appears to be decomposing during the reaction. What can I do?

A: This is likely protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[9] This is a very common side reaction, especially with heteroaryl boronic acids.[8]

  • Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are significantly more stable towards protodeboronation than the corresponding boronic acids.[8][9]

  • Use Potassium Trifluoroborate Salts (BF₃K): These are also highly stable alternatives to boronic acids.[18]

  • Minimize Water and Use a Milder Base: The base-catalyzed pathway is highly relevant to Suzuki conditions.[8] Using a weaker base like KF or ensuring the careful stoichiometry of a stronger base can help.[19]

  • Increase Boronic Acid Equivalents: A simple, though less atom-economical, solution is to use a larger excess of the boronic acid (e.g., 1.5-2.0 equivalents).

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving persistent issues.

Problem 1: Low or No Product Yield

A flowchart for diagnosing low-yield reactions is presented below, followed by a detailed explanation of each checkpoint.

G start Low / No Yield check_sm 1. Verify Starting Material Purity start->check_sm check_reagents 2. Assess Reagent Quality (Catalyst, Base, Solvent) check_sm->check_reagents Purity OK purify_sm Action: Re-purify or re-synthesize indole. Check for catalyst poisons (e.g., sulfur). check_sm->purify_sm Impure check_conditions 3. Evaluate Reaction Conditions check_reagents->check_conditions Reagents OK fix_reagents Action: Use fresh catalyst. Dry solvent & grind base. Degas solvent thoroughly. check_reagents->fix_reagents Degraded screen_ligands Action: Screen Ligands (e.g., SPhos, XPhos, RuPhos). Consider N-H protection. check_conditions->screen_ligands Sub-optimal screen_base Action: Screen Bases (K₃PO₄, Cs₂CO₃, K₂CO₃). Vary solvent/water ratio. check_conditions->screen_base Sub-optimal increase_temp Action: Increase Temperature (e.g., 100-120 °C or use microwave heating). check_conditions->increase_temp Sub-optimal success High Yield Achieved check_conditions->success Conditions Optimized

Caption: Troubleshooting workflow for low-yield Suzuki couplings.

Detailed Troubleshooting Steps:
  • Verify Starting Material Purity:

    • The Issue: Impurities in the this compound can act as catalyst poisons.[5] Elemental sulfur, for instance, is a known poison that can arise from previous synthetic steps.[20]

    • Solution: Confirm the purity of your starting material by NMR and LC-MS. If in doubt, re-purify by column chromatography or recrystallization. If catalyst poisoning is suspected, a "sulfur-free" synthesis route for the starting material may be necessary for large-scale campaigns.[20]

  • Assess Reagent Quality:

    • The Issue: Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can oxidize and lose activity over time. Bases can absorb moisture, and solvents may contain dissolved oxygen which promotes side reactions like boronic acid homocoupling.

    • Solution:

      • Base: Use a freshly opened bottle or dry the base before use (e.g., by heating K₂CO₃). Grinding the base to a fine powder increases its surface area and reactivity.[6]

      • Solvent: Use anhydrous solvent if the protocol requires it. Crucially, degas the solvent thoroughly by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes before adding the catalyst.[21]

  • Evaluate and Optimize Reaction Conditions:

    • The Issue: The initial choice of conditions may not be optimal for this specific substrate.

    • Solution (Systematic Screening):

ParameterStandard ConditionOptimization Strategy & Rationale
Catalyst/Ligand Pd(OAc)₂ / PPh₃Switch to bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos). These accelerate the often rate-limiting oxidative addition step for electron-rich heterocycles.[6][21]
Base K₂CO₃Screen K₃PO₄ (often good for challenging couplings) and Cs₂CO₃ (higher solubility can be beneficial).[14][17] The base's primary role is to form the reactive boronate species for transmetalation.[10][19]
Solvent Dioxane / H₂OVary the solvent ratio. Sometimes less water is better to suppress protodeboronation. Alternatively, try polar aprotic solvents like DMF or DME, which can improve solubility.[17][22]
Temperature 80 °CIncrementally increase the temperature to 100 °C or 120 °C. Microwave heating can be a powerful tool for rapidly achieving higher temperatures and accelerating slow reactions.[17][23]
N-H Group UnprotectedIf the above optimizations fail, protect the indole nitrogen with a Boc or Tos group. This is often the most effective way to eliminate side reactions related to the acidic proton.[12][15]
Problem 2: Formation of Key Side Products
A. Homocoupling of Boronic Acid (Ar'-Ar')
  • Cause: This is often promoted by the presence of oxygen in the reaction mixture, which can lead to a Pd(0)/Pd(II) redox cycle that facilitates this side reaction.

  • Solution: Ensure rigorous degassing of the reaction solvent and maintain a positive pressure of an inert atmosphere (N₂ or Ar) throughout the experiment.

B. Protodeboronation (Ar'-H)
  • Cause: Hydrolysis of the boronic acid's C-B bond, often catalyzed by aqueous base.[8][9]

  • Solution:

    • Use a more stable boron source like a pinacol ester (Bpin) or a trifluoroborate salt (BF₃K).[8][18]

    • Minimize the amount of water or use anhydrous conditions with a base like K₃PO₄.

    • Use a weaker base like KF, which is known to be effective while minimizing this side reaction.[19]

Part 3: Experimental Protocols & The Suzuki Catalytic Cycle

The Mechanism: Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to rational troubleshooting. The cycle consists of three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex1 Ar-Pd(II)L₂(X) (Oxidative Adduct) pd0->pd_complex1 Oxidative Addition pd_complex2 Ar-Pd(II)L₂(Ar') (Transmetalated Complex) pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination ar_ar Ar-Ar' (Product) pd_complex2->ar_ar arx Ar-X (this compound) arx->pd_complex1 ar_boron Ar'B(OR)₂ + Base borate [Ar'B(OR)₂(OH)]⁻ (Activated Boronate) ar_boron->borate borate->pd_complex2

Caption: The Suzuki-Miyaura catalytic cycle.[3]

General Protocol for Suzuki Coupling of this compound

This protocol provides a robust starting point for optimization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2 - 1.5 equiv)

  • Palladium pre-catalyst (e.g., SPhos Pd G3, 1-3 mol%) or Pd(OAc)₂ (1-3 mol%) with ligand (e.g., SPhos, 2-6 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Solvent (e.g., Dioxane/Water, 5:1 ratio, ~0.1 M concentration relative to indole)

Procedure:

  • Preparation: To a flame-dried reaction vial or flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Prepare the solvent mixture and degas it by bubbling Argon or Nitrogen through it for at least 20 minutes. Add the degassed solvent to the reaction flask via syringe.

  • Catalyst Addition: Add the palladium catalyst (and ligand if not using a pre-catalyst) to the flask under a positive flow of inert gas.

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-3-methyl-1H-indole.

References

Technical Support Center: N-Protection of 4-bromo-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-protection of 4-bromo-3-methyl-1H-indole. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing and modifying this valuable indole intermediate. Here, we address common challenges and provide practical, field-tested solutions to streamline your experimental workflow.

The unique substitution pattern of this compound, featuring an electron-withdrawing bromine atom and a sterically influential methyl group, presents a distinct set of challenges for achieving efficient and selective N-protection. This guide will delve into the mechanistic underpinnings of these challenges and offer robust troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the N-protection of this compound?

The main difficulties arise from a combination of electronic and steric factors:

  • Reduced Nucleophilicity: The electron-withdrawing nature of the bromine atom at the 4-position decreases the electron density of the indole ring system, making the indole nitrogen less nucleophilic.[1] This can lead to sluggish or incomplete reactions with protecting group reagents.

  • Steric Hindrance: The presence of the methyl group at the 3-position and the bromine atom at the 4-position can sterically hinder the approach of the protecting group to the nitrogen atom. This is particularly relevant when using bulky protecting groups.[2][3]

  • Competing Side Reactions: Under certain conditions, side reactions such as C-alkylation or reactions involving the bromine substituent can occur. Careful optimization of reaction conditions is crucial to favor N-protection.[1]

Q2: How do I choose the most suitable N-protecting group for this compound?

The ideal protecting group depends on the planned subsequent reaction steps and the required deprotection conditions.[1] Key considerations include:

  • Stability: The protecting group must be stable to the reagents and conditions of your downstream chemistry.

  • Ease of Removal: Deprotection should be achievable under conditions that will not cleave other sensitive functional groups in your molecule.[1]

  • Electronic Effects: Electron-withdrawing protecting groups like Boc or Ts can further decrease the indole ring's electron density, enhancing its stability towards oxidation but reducing its reactivity towards electrophiles.[1][4]

Below is a comparison of common N-protecting groups suitable for this substrate:

Protecting GroupAbbreviationKey AdvantagesCommon Deprotection ConditionsPotential Issues with this compound
tert-ButoxycarbonylBocEasily introduced; Removed under mild acidic conditions.[5]TFA in DCM; HCl in dioxane/methanol.[6]May require more forcing conditions for introduction due to reduced nucleophilicity.[7]
TosylTsVery stable to a wide range of conditions.Strong acid (HBr, H₂SO₄); Reducing agents (Na/NH₃); Cs₂CO₃ in THF/MeOH.[8][9]Notoriously difficult to remove, requiring harsh conditions that may not be compatible with other functional groups.[1][10]
2-(Trimethylsilyl)ethoxymethylSEMStable to many conditions; Removed with fluoride or acid.[11]TBAF in THF; TFA; HCl.[11][12]Introduction may require a strong base to ensure complete deprotonation of the less nucleophilic indole nitrogen.[1]
BenzylBnStable to acidic and basic conditions.Catalytic hydrogenation (e.g., Pd/C, H₂).[13]Hydrogenolysis conditions may also reduce other functional groups or lead to dehalogenation (debromination).

Q3: What are the recommended starting conditions for the N-Boc protection of this compound?

Given the reduced nucleophilicity of the substrate, a common and effective method is to first deprotonate the indole nitrogen with a strong base followed by the addition of di-tert-butyl dicarbonate (Boc₂O).

Recommended Protocol: N-Boc Protection

  • Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stirring: Stir the resulting mixture at 0 °C for 30-60 minutes to ensure complete deprotonation. The formation of the sodium salt of the indole may be observed.

  • Addition of Boc₂O: To the cooled solution, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2-1.5 eq) in the same anhydrous solvent dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.

Troubleshooting Guide

Issue 1: Low or No Yield of N-Protected Product

Possible Causes & Solutions:

  • Incomplete Deprotonation: The reduced nucleophilicity of the indole nitrogen requires a sufficiently strong base to achieve complete deprotonation.

    • Troubleshooting Steps:

      • Verify Base Quality: Use a fresh, unopened container of sodium hydride. Older NaH can be less reactive.

      • Increase Base Equivalents: Incrementally increase the amount of NaH (e.g., to 1.5 eq).

      • Alternative Strong Bases: Consider using alternative strong bases such as potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA).[1]

      • Extend Deprotonation Time: Increase the stirring time after the addition of the base to ensure complete formation of the indolide anion.

  • Poor Reagent Quality: The protecting group reagent (e.g., Boc₂O, SEM-Cl) may have degraded.

    • Troubleshooting Steps:

      • Use Fresh Reagents: Utilize freshly opened or properly stored reagents.

      • Verify Reagent Concentration: If using a solution, confirm its concentration.

  • Suboptimal Reaction Temperature: The reaction may require more energy to overcome the activation barrier.

    • Troubleshooting Steps:

      • Gradual Temperature Increase: After the addition of the protecting group reagent at a low temperature, allow the reaction to slowly warm to room temperature. If the reaction is still sluggish, gentle heating (e.g., to 40-50 °C) may be beneficial. Monitor carefully for the formation of side products.

Issue 2: Formation of Side Products

Possible Causes & Solutions:

  • Competing C3-Alkylation/Acylation: Although the 3-position is substituted with a methyl group, reactions at other positions on the indole ring can occur, though less common for N-protection. More likely is the reaction with other functional groups if present.

    • Troubleshooting Steps:

      • Ensure Complete N-Deprotonation: The use of a strong base like NaH generally favors the formation of the N-anion, which is kinetically favored for reaction. Incomplete deprotonation might leave the indole susceptible to reaction at other sites under certain conditions.[1]

      • Control Temperature: Lowering the reaction temperature can sometimes improve selectivity.[1]

  • Reaction with the Bromine Substituent: Some reagents, particularly under forcing conditions, could potentially react with the bromo group.

    • Troubleshooting Steps:

      • Careful Reagent Selection: Choose protecting group strategies that are known to be compatible with aryl halides. Most common N-protecting groups are compatible.

      • Avoid Harsh Conditions: Minimize prolonged heating and the use of overly reactive reagents that could lead to unwanted side reactions.

Issue 3: Difficult Deprotection

Possible Causes & Solutions:

  • Steric Hindrance Around the Protecting Group: The substitution pattern of the indole may make the protecting group less accessible for removal.

    • Troubleshooting Steps:

      • Optimize Deprotection Conditions: For acid-labile groups like Boc, increase the concentration of the acid or the reaction time. For fluoride-labile groups like SEM, heating may be necessary.[11]

      • Alternative Deprotection Reagents: Explore different deprotection cocktails. For instance, for Boc deprotection in the presence of other acid-sensitive groups, milder methods like using oxalyl chloride in methanol can be effective.[1] For stubborn Ts groups, cesium carbonate in a THF-methanol mixture is a milder alternative to harsh acidic or reducing conditions.[1][9]

Experimental Workflows & Diagrams

Decision-Making Workflow for N-Protection

N_Protection_Workflow start Start: N-Protection of this compound choose_pg Choose Protecting Group (PG) (e.g., Boc, SEM, Ts) start->choose_pg reaction_setup Reaction Setup: - Anhydrous Solvent (DMF, THF) - Inert Atmosphere choose_pg->reaction_setup deprotonation Deprotonation: - Strong Base (e.g., NaH, KOtBu) - 0 °C to RT reaction_setup->deprotonation add_pg_reagent Add PG Reagent (e.g., Boc2O, SEM-Cl) deprotonation->add_pg_reagent monitor Monitor Reaction (TLC, LC-MS) add_pg_reagent->monitor workup Aqueous Work-up & Extraction monitor->workup Complete troubleshoot Troubleshoot: - Low Yield? - Side Products? monitor->troubleshoot Incomplete / Side Products purification Purification (Column Chromatography) workup->purification end N-Protected Product purification->end troubleshoot->deprotonation Adjust Conditions

Caption: Decision-making workflow for the N-protection of this compound.

General Reaction Scheme for N-Protection

Reaction_Scheme sub This compound product N-Protected Indole sub->product 1. Base, Solvent 2. PG Reagent base Strong Base (e.g., NaH) pg_reagent Protecting Group Reagent (e.g., (Boc)2O)

Caption: General reaction scheme for the N-protection of this compound.

References

Technical Support Center: Degradation Pathways of 4-Bromo-3-Methyl-1H-Indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-bromo-3-methyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Given the inherent reactivity of the indole scaffold, understanding its degradation pathways is critical for ensuring experimental reproducibility, product stability, and the integrity of your research.[1][2][3] This resource provides field-proven insights into potential stability issues and offers solutions in a direct question-and-answer format.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues you may encounter during your work with this compound, providing explanations for the underlying causes and actionable troubleshooting steps.

Issue 1: Reaction Yields are Consistently Low or Product is Undetectable

Question: I'm using this compound in a reaction, but I'm observing very low yields of my desired product, or in some cases, none at all. What could be the cause?

Answer: Low reaction yields when using indole derivatives can often be attributed to the degradation of the starting material under the reaction conditions. The indole nucleus is susceptible to several degradation pathways, particularly under harsh conditions.[4][5]

Possible Causes & Troubleshooting Steps:

  • Acidic Conditions: The indole ring is known to be unstable in strong acidic environments. Protonation, primarily at the C3 position, can lead to oligomerization or other side reactions.[4]

    • Troubleshooting: If your reaction requires acidic conditions, consider using a milder acid or reducing the reaction time. Monitor the reaction progress closely using techniques like TLC or LC-MS to avoid prolonged exposure to acid.

  • Oxidative Degradation: The electron-rich pyrrole ring of the indole is prone to oxidation, which can be accelerated by atmospheric oxygen, especially at elevated temperatures.[4] This can lead to the formation of oxindoles or other oxidized species.

    • Troubleshooting: Conduct your reactions under an inert atmosphere, such as nitrogen or argon. It is also good practice to degas your solvents prior to use to remove dissolved oxygen.

  • Thermal Instability: Although this compound is a solid, prolonged heating in solution can lead to decomposition.[4]

    • Troubleshooting: Carefully monitor the reaction temperature and avoid excessive heating. If possible, use a lower boiling point solvent to maintain a lower reaction temperature.

  • Photodegradation: Exposure to UV or even ambient light can trigger degradation pathways in sensitive molecules like indoles.[4]

    • Troubleshooting: Protect your reaction vessel from light by wrapping it in aluminum foil or using amber glassware.

Issue 2: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis

Question: My HPLC/LC-MS analysis of a reaction mixture or a stored solution of this compound shows several unexpected peaks. What are these, and how can I prevent their formation?

Answer: The appearance of unexpected peaks is a strong indicator of degradation. The identity of these peaks will depend on the specific degradation pathway.

Potential Degradation Products & Prevention:

Degradation PathwayPotential ProductsPrevention Strategies
Oxidation Oxindoles, isatin derivativesWork under an inert atmosphere, use degassed solvents, and consider adding an antioxidant if compatible with your reaction chemistry.[4][6]
Acid-catalyzed Dimerization/Oligomerization Dimeric or oligomeric indole speciesUse milder acids, shorter reaction times, and lower temperatures.
Photodegradation Complex mixture of photo-oxidation productsProtect solutions and solid material from light by using amber vials or wrapping containers in foil.[4]
Hydrolysis (under strong acidic or basic conditions) Potential for ring-opened productsMaintain a neutral pH for solutions where possible. If pH adjustment is necessary, use buffered systems.
Issue 3: Stored Solid or Solutions of this compound are Discolored

Question: I've noticed that my solid sample of this compound, or a solution I prepared, has developed a pink or brownish color over time. Is it still usable?

Answer: Discoloration is a visual cue for degradation, often due to the formation of small amounts of colored impurities arising from oxidation or polymerization. While the bulk of the material may still be intact, the presence of these impurities can interfere with subsequent reactions or analyses.

Recommendations:

  • Purity Check: Before use, it is highly recommended to check the purity of the discolored material by TLC, HPLC, or NMR to determine the extent of degradation.

  • Purification: If significant degradation has occurred, purification by column chromatography or recrystallization may be necessary.

  • Proper Storage: To prevent future discoloration, store this compound in a cool (2-8°C), dark, and dry place under an inert atmosphere.[7][8]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability and degradation of this compound.

Q1: What are the most likely degradation pathways for this compound?

Based on the general chemistry of substituted indoles, the most probable degradation pathways for this compound are oxidation, photodegradation, and acid-catalyzed decomposition. The electron-donating methyl group at the C3 position can influence the reactivity of the pyrrole ring, potentially making it more susceptible to oxidation.[6]

Q2: How can I perform a forced degradation study on this compound?

Forced degradation studies are essential for understanding the stability of a compound under various stress conditions.[9][10][11][12] A typical study would involve exposing a solution of the compound to the following conditions:

  • Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

  • Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heating the solid compound or a solution at a high temperature (e.g., 80°C).

  • Photodegradation: Exposing a solution to a UV light source.

Samples should be taken at various time points and analyzed by a stability-indicating method, such as HPLC with UV detection, to quantify the parent compound and detect any degradation products.

Q3: Are there any known enzymatic degradation pathways for halogenated indoles?

Experimental Protocols

Protocol: General Stability Assessment of this compound under Stress Conditions

This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.

1. Stock Solution Preparation:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

2. Stress Conditions:

  • pH Stability: Dilute the stock solution with buffers of different pH values (e.g., 4, 7, 9) to a final concentration (e.g., 0.1 mg/mL). Store the solutions at a constant temperature (e.g., 25°C) in the dark.

  • Oxidative Stability: Dilute the stock solution with a solution of 3% hydrogen peroxide to a final concentration of 0.1 mg/mL. Keep a control sample in the solvent without hydrogen peroxide. Store at room temperature in the dark.

  • Thermal Stability: Place a vial of the stock solution in an oven at a set temperature (e.g., 60°C). Keep a control sample at room temperature.

  • Photostability: Expose an aliquot of the stock solution in a clear vial to a controlled light source (e.g., a UV lamp). Keep a control sample wrapped in aluminum foil at the same temperature.[4]

3. Sample Analysis:

  • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each condition.

  • Analyze the samples by HPLC to determine the remaining concentration of this compound and the formation of any degradation products.

4. Data Analysis:

  • Quantify the percentage of the remaining parent compound at each time point for each condition.

  • Identify and, if possible, quantify major degradation products.

  • Present the data in tables for easy comparison.

Visualizations

Hypothetical Degradation Pathways

cluster_oxidation Oxidation cluster_acid Acid Catalysis cluster_photodegradation Photodegradation This compound This compound Oxidized Intermediates Oxidized Intermediates This compound->Oxidized Intermediates Protonated Indole Protonated Indole This compound->Protonated Indole Excited State Excited State This compound->Excited State Oxindole Derivative Oxindole Derivative Oxidized Intermediates->Oxindole Derivative Hydroxylation at C2 Isatin Derivative Isatin Derivative Oxindole Derivative->Isatin Derivative Further Oxidation Dimer/Oligomer Dimer/Oligomer Protonated Indole->Dimer/Oligomer Complex Mixture of Products Complex Mixture of Products Excited State->Complex Mixture of Products

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Forced Degradation Studies

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prepare Stock Solution Prepare Stock Solution Acid Hydrolysis Acid Hydrolysis Prepare Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Prepare Stock Solution->Base Hydrolysis Oxidation Oxidation Prepare Stock Solution->Oxidation Thermal Thermal Prepare Stock Solution->Thermal Photolysis Photolysis Prepare Stock Solution->Photolysis Time Point Sampling Time Point Sampling Acid Hydrolysis->Time Point Sampling Base Hydrolysis->Time Point Sampling Oxidation->Time Point Sampling Thermal->Time Point Sampling Photolysis->Time Point Sampling HPLC/LC-MS Analysis HPLC/LC-MS Analysis Time Point Sampling->HPLC/LC-MS Analysis Data Interpretation Data Interpretation HPLC/LC-MS Analysis->Data Interpretation

Caption: Workflow for conducting forced degradation studies.

References

Technical Support Center: Scaling Up the Synthesis of 4-bromo-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-bromo-3-methyl-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure a robust and efficient synthesis process.

Introduction to the Synthesis of this compound

The synthesis of this compound is a critical process for the development of various pharmaceutical compounds. While several synthetic routes exist, the Fischer indole synthesis is a prominent and versatile method for constructing the indole core. This guide will focus on the practical challenges and key considerations when scaling up this synthesis, from starting material selection to final product purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The Fischer indole synthesis is a widely employed method for the preparation of this compound.[1][2][3] This reaction involves the acid-catalyzed cyclization of a (3-bromophenyl)hydrazine with propanal or a propanal equivalent.

Q2: What are the critical parameters to control during the Fischer indole synthesis?

The choice of acid catalyst, reaction temperature, and solvent are crucial for the success of the Fischer indole synthesis. Common Brønsted acids used include hydrochloric acid, sulfuric acid, and polyphosphoric acid, while Lewis acids like zinc chloride can also be effective.[1][2] Temperature control is vital to prevent side reactions and degradation of the product.

Q3: What are the main challenges when scaling up the synthesis?

Scaling up the synthesis of this compound presents several challenges, including:

  • Exothermic reactions: The cyclization step can be highly exothermic, requiring careful temperature management in large reactors.

  • Homogeneity: Ensuring proper mixing of reagents, especially when dealing with slurries or viscous solutions, is critical for consistent results.

  • Product isolation and purification: Isolating the pure product from the reaction mixture can be more complex at a larger scale, often requiring optimized crystallization or chromatographic methods.

  • Byproduct formation: The potential for increased byproduct formation necessitates tighter control over reaction conditions.

Q4: How can I monitor the progress of the reaction?

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are effective methods for monitoring the consumption of starting materials and the formation of the product and any byproducts. Developing a reliable analytical method is essential for process control during scale-up.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.

Problem 1: Low Yield of this compound

Potential Causes:

  • Incomplete hydrazone formation: The initial condensation of (3-bromophenyl)hydrazine with propanal to form the corresponding hydrazone may be incomplete.

  • Suboptimal acid catalyst: The choice and concentration of the acid catalyst can significantly impact the cyclization efficiency.

  • Decomposition of starting material or product: Elevated temperatures or prolonged reaction times can lead to degradation.

  • Poor regioselectivity: In some cases, undesired regioisomers of the indole may be formed.

Troubleshooting Steps:

Parameter Recommendation Rationale
Hydrazone Formation Ensure complete conversion of the hydrazine to the hydrazone before initiating cyclization. This can be monitored by TLC or HPLC. Consider pre-forming and isolating the hydrazone for better control.Incomplete hydrazone formation leads to a lower overall yield.
Acid Catalyst Screen different acid catalysts (e.g., HCl, H₂SO₄, PPA, ZnCl₂) and optimize the concentration.The optimal catalyst and concentration can vary depending on the specific substrate and reaction conditions.[1][2]
Reaction Temperature Carefully control the reaction temperature. Consider a gradual temperature ramp to manage exotherms.Lowering the temperature may reduce byproduct formation and degradation, though it might require longer reaction times.
Solvent Evaluate different solvents. Higher boiling point solvents may be necessary for some catalysts, but can also lead to degradation if not carefully controlled.The solvent can influence the solubility of intermediates and the overall reaction kinetics.
Problem 2: Formation of Impurities and Byproducts

Common Impurities:

  • Over-brominated species: If direct bromination of 3-methylindole is performed, di- or tri-brominated indoles can be formed.

  • Oxidized byproducts: Exposure to air or oxidizing agents can lead to the formation of colored impurities.

  • Starting materials and intermediates: Incomplete reaction can leave residual starting materials or the hydrazone intermediate in the final product.

Troubleshooting Steps:

Parameter Recommendation Rationale
Stoichiometry Use precise stoichiometry of reagents, especially the brominating agent if direct bromination is employed.Excess brominating agent is a common cause of over-bromination.
Inert Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.Indoles can be sensitive to oxidation, leading to colored impurities.
Purification Develop a robust purification protocol. This may involve recrystallization from a suitable solvent system or column chromatography.Effective purification is crucial for obtaining a high-purity final product.
Reaction Monitoring Closely monitor the reaction to ensure complete conversion and minimize the formation of late-stage byproducts.Stopping the reaction at the optimal time can prevent the accumulation of impurities.
Problem 3: Difficulties with Product Isolation and Purification

Potential Challenges:

  • Oily or non-crystalline product: The crude product may isolate as an oil, making handling and purification difficult.

  • Co-precipitation of impurities: Impurities may co-crystallize with the desired product, reducing its purity.

  • Emulsion formation during workup: Aqueous workup procedures can sometimes lead to stable emulsions, complicating phase separation.

Troubleshooting Steps:

Parameter Recommendation Rationale
Crystallization Screen a variety of solvents and solvent mixtures to find optimal conditions for crystallization. Seeding with a small crystal of pure product can induce crystallization.A well-defined crystalline product is easier to handle and purify.
Workup Procedure Optimize the workup procedure to minimize emulsion formation. This may involve adjusting the pH, adding brine, or using a different extraction solvent.A clean and efficient workup is essential for large-scale production.
Chromatography If crystallization is not effective, develop a scalable column chromatography method.Chromatography can be a powerful tool for separating closely related impurities.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis of this compound via the Fischer indole synthesis.

Fischer_Indole_Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Workup & Purification A 3-Bromophenylhydrazine C Hydrazone Intermediate A->C Condensation B Propanal B->C F This compound C->F Fischer Indole Synthesis D Acid Catalyst (e.g., HCl, ZnCl2) D->F E Heat E->F G Quench & Extraction F->G H Crystallization / Chromatography G->H I Pure Product H->I

Caption: Workflow for the synthesis of this compound.

Key Mechanistic Insight: The Fischer Indole Synthesis

The mechanism of the Fischer indole synthesis is a classic example of a pericyclic reaction.[1][2][3]

Fischer_Mechanism A Hydrazone B Enehydrazine (Tautomerization) A->B C [3,3]-Sigmatropic Rearrangement B->C D Iminium Intermediate C->D E Cyclization D->E F Ammonia Elimination E->F G Aromatization F->G H Indole Product G->H

References

Navigating the Challenges of 4-bromo-3-methyl-1H-indole Solubility: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-bromo-3-methyl-1H-indole. This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this compound. As a substituted indole, this compound presents a unique set of physicochemical properties that can make its dissolution in common laboratory solvents a non-trivial task. This document provides a structured, in-depth troubleshooting framework, moving from fundamental principles to advanced analytical strategies, to help you overcome these hurdles and ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm having trouble dissolving this compound. What are the best starting solvents?

This is the most common initial challenge. The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1] this compound is a moderately polar molecule due to the indole nitrogen and the polarizability of the bromine atom, but it also possesses a significant nonpolar aromatic surface area.

Initial Solvent Selection Strategy:

A tiered approach is recommended, starting with common polar aprotic solvents before moving to more specialized options.

  • Tier 1 (High Probability of Success): Polar aprotic solvents are generally the most effective for substituted indoles.

    • Dimethyl Sulfoxide (DMSO): An excellent starting point. It is a powerful, highly polar aprotic solvent capable of disrupting crystal lattice forces.

    • N,N-Dimethylformamide (DMF): Similar to DMSO in its solubilizing power and a suitable alternative.

  • Tier 2 (Moderate Probability of Success): Polar protic solvents and other common organic solvents.

    • Alcohols (Methanol, Ethanol): Indoles can show reasonable solubility in alcohols, which can engage in hydrogen bonding with the indole N-H group.[2] Methanol is often more effective than ethanol for polar compounds.[2]

    • Acetonitrile (ACN): A polar aprotic solvent that is less powerful than DMSO or DMF but can be effective and is often preferred for its volatility and compatibility with analytical techniques like HPLC.

    • Tetrahydrofuran (THF) & Dichloromethane (DCM): These are less polar options. While they may not be the best primary choice, they can be useful in solvent mixtures or for specific applications.

  • Tier 3 (Low Probability of Success - Aqueous Systems):

    • Water: Substituted indoles, including this compound, are expected to have very low aqueous solubility.[3]

Summary of Recommended Starting Solvents

Solvent ClassRecommended SolventsExpected EfficacyKey Considerations
Polar Aprotic DMSO, DMFHigh Excellent for stock solutions; may be difficult to remove.
Acetonitrile (ACN)Moderate to High Good for analytical work; less viscous than DMSO/DMF.
Polar Protic Methanol, EthanolModerate Can be effective; volatility is useful for sample workup.
Ethers / Halogenated THF, DichloromethaneLow to Moderate Useful for extractions or as co-solvents.
Aqueous Water, BuffersVery Low Generally unsuitable without significant formulation efforts.
Q2: I've tried DMSO and it's still not dissolving well, or a precipitate forms upon dilution. What's happening?

If you are facing persistent solubility issues even in strong organic solvents, or if the compound precipitates when the stock solution is diluted into an aqueous medium (e.g., cell culture media, assay buffer), you may be dealing with one of several underlying issues.

Troubleshooting Workflow for Poor Solubility

cluster_purity Purity Assessment cluster_polymorph Physical Form cluster_solvent Solvent Optimization cluster_energy Physical Aids start Poor Solubility Observed check_purity Step 1: Verify Compound Purity & Identity start->check_purity check_polymorph Step 2: Investigate Physical Form (Polymorphism) check_purity->check_polymorph If pure purity_methods Use HPLC, LC-MS, NMR. Look for insoluble impurities. check_purity->purity_methods optimize_solvent Step 3: Optimize Solvent System check_polymorph->optimize_solvent If crystalline form is consistent polymorph_methods Consider different crystal forms. Metastable forms are often more soluble. check_polymorph->polymorph_methods energy_input Step 4: Apply Physical Dissolution Aids optimize_solvent->energy_input If single solvent is insufficient solvent_methods Try co-solvent systems (e.g., DMSO/Ethanol). Adjust pH for aqueous dilutions. optimize_solvent->solvent_methods formulation Step 5: Advanced Formulation Strategies energy_input->formulation If still problematic energy_methods Gentle warming (monitor stability). Sonication in an ultrasonic bath. energy_input->energy_methods

Caption: Troubleshooting workflow for solubility issues.

Step 1: Verify Compound Purity and Identity

Impurities are a frequent cause of poor solubility. Even small amounts of an insoluble byproduct from the synthesis can prevent a batch from dissolving completely.

  • Potential Impurities: In the synthesis of substituted indoles, impurities can arise from starting materials, side reactions (e.g., bromination at an incorrect position), or dehalogenation.[4] Older samples of indoles can also oxidize, sometimes indicated by a pinkish or brownish hue.[5]

  • Recommended Action:

    • Check the Certificate of Analysis (CofA): Review the purity data provided by the supplier.

    • Analytical Verification: Perform your own analysis. A simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis can reveal the presence of multiple species.[6][7] LC-MS can help identify them. ¹H NMR spectroscopy can confirm the structure and detect major impurities.

Step 2: Consider the Impact of Polymorphism

Polymorphism is the ability of a solid compound to exist in multiple crystalline forms.[8] These different forms, or polymorphs, can have significantly different physical properties, including melting point and, crucially, solubility.[9][10]

  • The Issue: It is common for one polymorph to be more thermodynamically stable but less soluble than another, metastable form.[9] You may have a particularly stable, and thus poorly soluble, crystal form. Batch-to-batch variability in solubility can often be traced back to differences in polymorphic content.

  • Recommended Action: While detailed polymorph screening requires specialized equipment (e.g., XRD, DSC), you can indirectly address this by attempting to generate a less stable, more soluble (often amorphous) form. This can sometimes be achieved by rapid precipitation: dissolve the compound in a good solvent (like THF) and rapidly add an anti-solvent (like hexane or water) to crash it out. This material may exhibit improved solubility, though it might be less stable over time.[11]

Step 3: Optimize the Solvent System

If a single solvent is not effective, a co-solvent system can be employed.

  • Co-solvents: Mixing a strong solvent like DMSO with a more volatile and less viscous solvent like ethanol or acetonitrile can improve handling characteristics and sometimes solubility.

  • pH Adjustment (for aqueous dilution): The indole N-H proton is weakly acidic (pKa ~17 in DMSO). While not highly acidic, deprotonation can occur under basic conditions, forming an anion that may have different solubility. Conversely, the indole ring can be protonated under strongly acidic conditions.[12] When diluting into an aqueous buffer, check if adjusting the pH of the final solution (within the limits of your experimental system) improves solubility.[10][13]

Step 4: Use Physical Methods to Aid Dissolution

  • Gentle Warming: Gently warming the solution (e.g., to 30-40 °C) can increase the rate and extent of dissolution. Caution: Always be mindful of the compound's stability. Test a small amount first and check for degradation by HPLC or TLC.

  • Sonication: Using an ultrasonic bath can provide energy to break up solid aggregates and enhance the dissolution process.[14]

Q3: Can you provide a standard protocol for systematically testing the solubility of my compound?

Yes. A systematic approach is crucial to efficiently identify a suitable solvent system. This protocol outlines a method for determining an approximate solubility value.

Experimental Protocol: Kinetic Solubility Assessment

This protocol provides a rapid assessment of solubility in various solvents.

  • Preparation:

    • Accurately weigh approximately 2-5 mg of this compound into several separate, clear glass vials (e.g., 1.5 mL HPLC vials). Record the exact weight for each vial.

    • Prepare a set of common solvents: DMSO, DMF, Methanol, Ethanol, Acetonitrile, and Water.

  • Solvent Addition:

    • To the first vial, add the primary solvent (e.g., DMSO) in small, precise increments (e.g., 50 µL) using a calibrated micropipette.

    • After each addition, cap the vial and vortex vigorously for 30-60 seconds.

    • Visually inspect the solution against a dark background for any undissolved solid particles.

  • Observation and Sonication:

    • If the solid does not dissolve after vortexing, place the vial in an ultrasonic bath for 5-10 minutes.

    • Re-inspect for undissolved solid.

  • Endpoint Determination:

    • Continue adding solvent increments and vortexing/sonicating until all solid material is completely dissolved.

    • Record the total volume of solvent added to achieve complete dissolution.

  • Calculation:

    • Calculate the approximate solubility using the following formula: Solubility (mg/mL) = Initial Weight of Compound (mg) / Total Volume of Solvent (mL)

  • Repeat:

    • Repeat this process for each of the selected solvents.

Data Interpretation Workflow

start Perform Kinetic Solubility Protocol data Collect Data: - Weight of Compound - Total Solvent Volume start->data calc Calculate Solubility (mg/mL) for each solvent data->calc table Tabulate Results for Comparison calc->table decision Select Optimal Solvent or Co-solvent System table->decision

Caption: Workflow for interpreting solubility test results.

Advanced Strategies for Persistent Issues

For drug development professionals facing ongoing challenges, particularly for in vivo studies or formulation development, more advanced techniques may be necessary. These methods aim to modify the compound's physical form to enhance its dissolution rate and apparent solubility.[15]

  • Solid Dispersions: The compound can be molecularly dispersed within a hydrophilic polymer matrix (e.g., PVP, PEG).[14] This is often achieved by dissolving both the compound and the polymer in a common solvent and then rapidly removing the solvent (e.g., by spray drying or rotary evaporation).

  • Particle Size Reduction (Micronization/Nanonization): Reducing the particle size increases the surface area available for dissolution, which can significantly increase the dissolution rate.[11] This is a common strategy for poorly soluble active pharmaceutical ingredients (APIs).[14]

  • Complexation: Using complexing agents like cyclodextrins can form inclusion complexes where the hydrophobic indole moiety is encapsulated within the cyclodextrin cavity, presenting a more hydrophilic exterior to the solvent.[14]

These advanced methods require specialized formulation expertise but are powerful tools for overcoming significant solubility barriers.

References

Interpreting NMR spectrum of 4-bromo-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the NMR analysis of 4-bromo-3-methyl-1H-indole. This guide is designed for researchers, medicinal chemists, and process scientists who utilize NMR spectroscopy for structural verification and purity assessment. Here, we move beyond simple data reporting to address the common ambiguities and challenges encountered during spectral interpretation of this substituted indole.

FAQ: Predicted Spectrum Analysis

This section provides a detailed breakdown of the expected ¹H and ¹³C NMR spectra of this compound. The analysis is based on validated literature data and established principles of NMR spectroscopy.

Question: What does the expected ¹H NMR spectrum of this compound look like in CDCl₃?

Answer:

The ¹H NMR spectrum of this compound is characterized by distinct signals for the indole N-H, the C2-H, the three aromatic protons on the benzene ring, and the C3-methyl group. The presence of the bromine atom at the C4 position significantly influences the chemical shifts of the adjacent protons, particularly H-5.

Below is a table summarizing the expected proton NMR data based on literature values acquired at 500 MHz in CDCl₃.[1]

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
N-H (H-1)~7.94broad singlet (br s)1HN/A
H-2~6.95-7.03quartet (q) or narrow multiplet1HJ ≈ 0.9-1.0 Hz (long-range coupling to CH₃)
H-5~7.24-7.28doublet of doublets (dd)1H³JH5-H6 ≈ 7.5-8.5 Hz, ⁴JH5-H7 ≈ 1.0-1.5 Hz
H-6~6.95-7.03triplet (t) or dd1H³JH6-H5 ≈ 7.5-8.5 Hz, ³JH6-H7 ≈ 7.5-8.5 Hz
H-7~7.24-7.28doublet of doublets (dd)1H³JH7-H6 ≈ 7.5-8.5 Hz, ⁴JH5-H7 ≈ 1.0-1.5 Hz
CH₃~2.57doublet (d)3H⁴JCH₃-H2 ≈ 0.9-1.0 Hz

Note: The literature often reports the aromatic region as complex multiplets.[1] The assignments and multiplicities above are predicted based on standard indole coupling patterns.[2]

To aid in visualization and assignment, refer to the molecular structure below with key atoms labeled.

Caption: Structure of this compound with atom numbering.

Question: What are the expected chemical shifts in the ¹³C NMR spectrum?

Answer:

The ¹³C NMR spectrum provides a fingerprint of the carbon skeleton. For this compound, nine distinct signals are expected. The carbon directly attached to the bromine (C4) is significantly shielded, while the other carbons of the indole core appear in their characteristic regions.

Carbon AssignmentChemical Shift (δ, ppm)
C2~122.9
C3~113.2
C3a~126.3
C4~114.9
C5~123.5
C6~123.7
C7~110.5
C7a~137.7
CH₃~12.7

Source: Data derived from literature values obtained at 125 MHz in CDCl₃.[1]

Troubleshooting Guide & Advanced Interpretation

Question: Why can't I see the N-H proton signal, or why is it extremely broad?

Answer:

This is one of the most common issues when analyzing indole-containing compounds. There are three primary reasons for the disappearance or significant broadening of the N-H proton signal:

  • Chemical Exchange: The N-H proton is acidic and can exchange with trace amounts of water (H₂O) or deuterium from a deuterated solvent (like D₂O or CD₃OD). If this exchange happens on a timescale similar to the NMR experiment, the signal broadens, sometimes to the point of disappearing into the baseline.[3]

  • Quadrupole Broadening: The nitrogen atom has two common isotopes: ¹⁴N (99.6% natural abundance) and ¹⁵N (0.4%). The ¹⁴N nucleus has a spin I=1 and a non-spherical charge distribution (a quadrupole moment). This quadrupole can interact with the local electric field gradient, leading to rapid relaxation. This rapid relaxation of the nitrogen nucleus is transferred to the attached proton, causing its signal to broaden significantly.[4]

  • Solvent Effects: In hydrogen-bonding solvents like DMSO-d₆, the N-H proton is stabilized, leading to a sharper, more defined signal. In non-polar solvents like CDCl₃ or C₆D₆, exchange and quadrupolar effects are often more pronounced.[5]

Troubleshooting Protocol: Locating a Missing N-H Proton

Caption: Workflow for identifying a missing or broad N-H proton signal.

Question: My aromatic signals are broad and poorly resolved. What's wrong?

Answer:

Poor resolution in the aromatic region, even when the solvent peak is sharp, often points to issues with the sample chemistry rather than the spectrometer (like poor shimming).

  • Acidic Impurities: Deuterated chloroform (CDCl₃) is often stabilized with small amounts of acid. For nitrogen-containing compounds like indoles, this can lead to a dynamic equilibrium between the neutral molecule and its protonated form. This rapid exchange on the NMR timescale causes significant peak broadening.[6]

  • Concentration & Aggregation: At high concentrations, indole derivatives can undergo intermolecular hydrogen bonding or π-stacking, leading to aggregation. This can restrict molecular tumbling and result in broader signals.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., from catalysts or glassware) can dramatically shorten relaxation times and cause extreme signal broadening.

Troubleshooting Protocol: Sharpening Broad Aromatic Signals

  • Neutralize the Solvent: Prepare a fresh sample, but first, pass the CDCl₃ through a small plug of basic alumina or potassium carbonate in a pipette to remove acidic stabilizers.[6]

  • Change Solvents: Re-run the sample in a different solvent like acetone-d₆ or DMSO-d₆. These solvents can disrupt the chemical exchange equilibrium and provide sharper signals.[3][7]

  • Adjust Concentration: Prepare a more dilute sample to minimize aggregation effects.

  • Heat the Sample: Acquiring the spectrum at a higher temperature (e.g., 40-50 °C) can sometimes increase the rate of dynamic exchange processes, moving them into the "fast exchange" regime on the NMR timescale, which results in sharper, averaged signals.[3]

Question: The chemical shifts in my spectrum don't exactly match the literature. Should I be concerned?

Answer:

Minor deviations (±0.05 ppm) are common and generally not a cause for concern. Significant deviations, however, warrant investigation. Chemical shifts are highly sensitive to the local electronic environment, which can be influenced by several factors:

  • Solvent: This is the most significant factor. A spectrum run in DMSO-d₆ will show different chemical shifts compared to one run in CDCl₃ due to varying solute-solvent interactions.[7][8] Always compare your data to literature values obtained in the same solvent.

  • Concentration: As concentration changes, the degree of intermolecular interactions (like hydrogen bonding) can change, leading to slight shifts in proton signals, especially the N-H proton.[9]

  • Temperature: Temperature can affect conformational equilibria and solvation, leading to minor changes in chemical shifts.

  • pH/Additives: The presence of any acidic or basic additives will alter the electronic structure and thus the chemical shifts.

Best Practice: The most reliable indicators for structural confirmation are the signal multiplicity (splitting pattern) and the coupling constants (J-values) . These are determined by the through-bond connectivity of the molecule and are far less sensitive to environmental factors than chemical shifts.[2] If your multiplicities and J-values match the expected structure, minor chemical shift deviations are likely due to differing experimental conditions.

References

Technical Support Center: Navigating the Complexities of Bromo-Indole Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the nuanced handling of bromo-indole compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter these versatile but often challenging molecules in their work. Here, we move beyond simple protocols to delve into the underlying chemistry, providing you with the insights needed to troubleshoot and optimize your reactions. Our focus is on building a foundational understanding that empowers you to anticipate and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions regarding the properties and handling of bromo-indole compounds.

Q1: Why are bromo-indole compounds often challenging to work with?

A1: Bromo-indole compounds present a unique set of challenges primarily due to the electronic interplay between the bromine substituent and the indole ring system. The indole core is electron-rich and susceptible to oxidation, which can lead to discoloration and the formation of impurities over time.[1][2] Furthermore, the N-H proton of the indole is acidic. Under basic conditions, common in many cross-coupling reactions, this proton can be deprotonated to form an indolide anion. This increases the electron density on the aromatic ring, weakening the C-Br bond and making it prone to cleavage, a process known as debromination.[3][4]

Q2: Is it always necessary to protect the indole nitrogen (N-H)?

A2: While not universally required for all reactions, N-protection is a highly recommended and often critical strategy, especially for palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig aminations.[3][4] Protecting the indole nitrogen prevents the formation of the indolide anion under basic conditions, thereby stabilizing the C-Br bond and minimizing the risk of debromination, which is a common and often significant side reaction.[4] The choice of protecting group should be made based on its stability to the planned reaction conditions and the ease of its subsequent removal.

Q3: My commercial bromo-indole has a yellowish or brownish tint. Can I still use it?

A3: Discoloration in commercial bromo-indole often indicates the presence of oxidized impurities or residual byproducts from synthesis.[1] These impurities can negatively impact your reaction by interfering with catalysts or leading to complex and difficult-to-purify product mixtures. For sensitive applications, particularly catalysis, it is highly advisable to purify the bromo-indole starting material before use, for example, by recrystallization or column chromatography, to ensure reproducible and clean reaction outcomes.[1]

Q4: What are the best practices for storing bromo-indole compounds?

A4: Bromo-indole compounds are moderately stable but can be sensitive to light, air (oxygen), and moisture.[2] To ensure their longevity and purity, they should be stored in a tightly sealed, opaque container, preferably under an inert atmosphere (e.g., argon or nitrogen). Refrigeration is also recommended to slow down potential degradation pathways.

Q5: How can I confirm the purity of my bromo-indole starting material?

A5: The purity of bromo-indole compounds can be reliably assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying purity and detecting minor impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural confirmation and identifying any residual starting materials or isomers from the synthesis.[5][6][7] Mass spectrometry (MS) can confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.[6]

Troubleshooting Guide: From Theory to Practical Solutions

This section is dedicated to addressing specific experimental problems you may encounter. We provide a systematic approach to diagnosing the issue and implementing a robust solution.

Issue 1: Low Yield and Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)

Symptom: Your primary product is the desired coupled compound, but you observe a significant amount of the corresponding indole (without the bromine) as a byproduct, leading to a low yield of the target molecule.

Root Cause Analysis: This is a classic case of reductive debromination. The primary culprit is often the deprotonation of the indole N-H under the basic reaction conditions, which activates the C-Br bond for cleavage.[4] Other contributing factors can include:

  • Suboptimal Ligand Choice: The ligand on the palladium catalyst plays a crucial role in stabilizing the catalyst and promoting the desired catalytic cycle over side reactions.

  • Reaction Temperature: Higher temperatures can sometimes favor reductive debromination.

  • Hydride Sources: The presence of certain reagents or impurities that can act as hydride donors can facilitate the removal of the bromine.

Solutions:

  • N-Protection Strategy: This is the most effective preventative measure. Protecting the indole nitrogen with a suitable group, such as a tert-butoxycarbonyl (Boc) or a tosyl (Ts) group, will prevent deprotonation and significantly reduce debromination.[3][4]

    • Protocol 1: N-Boc Protection of 5-Bromoindole

      • Dissolve 5-bromoindole (1.0 eq) in anhydrous tetrahydrofuran (THF).

      • Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) as a catalyst.

      • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq).

      • Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

      • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

      • Purify the crude product by column chromatography on silica gel to obtain N-Boc-5-bromoindole.[3]

  • Ligand and Catalyst Screening: For electron-rich bromo-indoles, oxidative addition to the palladium center can be challenging. Employing electron-rich and sterically bulky phosphine ligands, such as SPhos or XPhos, can facilitate this step and improve the efficiency of the cross-coupling.[8]

  • Optimization of Reaction Conditions: Systematically evaluate the effect of base, solvent, and temperature. Sometimes, a weaker base or a lower reaction temperature can disfavor the debromination pathway.

Issue 2: Incomplete or Failed N-Protecting Group Removal

Symptom: After performing the deprotection step, analysis of the reaction mixture (e.g., by TLC or LC-MS) shows a significant amount of the N-protected starting material still present.

Root Cause Analysis and Solutions:

The optimal deprotection strategy is highly dependent on the specific protecting group used.

  • N-Boc Deprotection:

    • Problem: Incomplete deprotection using standard conditions like trifluoroacetic acid (TFA) in dichloromethane (DCM).[3]

    • Possible Cause: The N-Boc-bromo-indole may be particularly stable or sterically hindered.

    • Solutions:

      • Increase Acid Strength/Concentration: Use a higher concentration of TFA, or even neat TFA.[3]

      • Elevate Temperature: Gently warm the reaction, but monitor closely for potential side reactions.[3]

      • Alternative Acidic Conditions: Switch to a different acid system, such as HCl in dioxane, which can be more effective for certain substrates.[3]

      • Microwave-Assisted Deprotection: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) under microwave irradiation can significantly accelerate Boc deprotection.[9]

  • N-Tosyl (Ts) Deprotection:

    • Problem: The tosyl group is notoriously robust and resistant to cleavage.

    • Possible Cause: The electron-withdrawing nature of the tosyl group makes it very stable.

    • Solutions:

      • Strong Base Conditions: While harsh, refluxing with strong bases like NaOH or KOH in an alcohol solvent is a traditional method.

      • Mild Basic Conditions: A highly effective and milder method involves the use of cesium carbonate in a mixture of THF and methanol at room temperature.[10] This method shows good functional group tolerance.

      • Reductive Cleavage: Reagents like sodium naphthalenide or magnesium in methanol can also be employed for reductive detosylation.

Issue 3: Purification Challenges and Colored Impurities

Symptom: The crude product after the reaction is a dark, oily residue that is difficult to purify by column chromatography, often resulting in streaking on the column and poor separation.

Root Cause Analysis:

  • Starting Material Impurities: As mentioned in the FAQs, impurities in the initial bromo-indole can carry through and complicate the purification of the final product.[1]

  • Compound Instability: The final product itself may be unstable on silica gel. Bromo-indoles, particularly those with free N-H, can be somewhat acidic and may interact strongly with the silica, leading to degradation.

  • Formation of Polar Byproducts: Side reactions can lead to the formation of highly polar, colored byproducts that adhere strongly to the stationary phase.

Solutions:

  • Pre-purification of Starting Materials: Ensure the bromo-indole and other key reagents are of high purity before starting the reaction.[1]

  • Modified Chromatography Techniques:

    • Deactivated Silica: If you suspect your compound is unstable on silica gel, you can deactivate the silica by pre-treating it with a small amount of a suitable amine, such as triethylamine, in the eluent system.

    • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral) or reversed-phase silica (C18), which may offer better separation and recovery.[11]

  • Aqueous Work-up: A thorough aqueous work-up before chromatography can help remove many inorganic salts and polar impurities.

  • Recrystallization: If the product is a solid, recrystallization is an excellent method for purification and can often remove colored impurities more effectively than chromatography.

Visualizing Experimental Workflows

To further aid in your experimental design and troubleshooting, we have provided diagrams for key processes using Graphviz.

Decision-Making for N-Protection

N_Protection_Decision Workflow for N-Protection Strategy start Reaction with Bromo-Indole Planned condition_check Are basic conditions used (e.g., NaH, K2CO3, NaOtBu)? start->condition_check protection_needed N-Protection is Highly Recommended to Prevent Debromination condition_check->protection_needed Yes protection_optional N-Protection may be optional, but monitor for side reactions. condition_check->protection_optional No choose_pg Select Appropriate Protecting Group protection_needed->choose_pg proceed Proceed with Reaction protection_optional->proceed boc Boc Group (Acid Labile) choose_pg->boc tosyl Tosyl Group (Base/Reductively Labile) choose_pg->tosyl sem SEM Group (Fluoride Labile) choose_pg->sem boc->proceed tosyl->proceed sem->proceed

Caption: A decision tree for implementing an N-protection strategy.

Troubleshooting Low Yield in Suzuki Coupling

Suzuki_Troubleshooting Troubleshooting Low Yield in Suzuki Coupling start Low Yield or No Product in Suzuki Coupling check_reagents Verify Reagent Quality (Bromo-indole, Boronic Acid, Base) start->check_reagents check_catalyst Assess Catalyst System (Pd source, Ligand) start->check_catalyst check_conditions Review Reaction Conditions (Solvent, Temperature, Time) start->check_conditions reagent_impure Purify Starting Materials (Recrystallize/Chromatography) check_reagents->reagent_impure Impure? base_issue Screen Different Bases (e.g., K3PO4, Cs2CO3) check_reagents->base_issue Purity OK catalyst_inactive Use Fresh Catalyst/Ligand Consider alternative ligand (e.g., SPhos) check_catalyst->catalyst_inactive conditions_suboptimal Optimize Temperature & Time Ensure anhydrous conditions check_conditions->conditions_suboptimal

Caption: A systematic workflow for troubleshooting Suzuki reactions.

Summary of Common N-Protecting Groups for Indoles

Protecting GroupAbbreviationIntroduction MethodCleavage ConditionsKey Considerations
tert-ButoxycarbonylBoc(Boc)₂O, DMAPAcidic (TFA, HCl)[3]Common, easy to introduce and remove, but not stable to strong acids.
p-ToluenesulfonylTs (Tosyl)TsCl, NaHStrong base (NaOH); Cs₂CO₃/MeOH[10]; ReductionElectron-withdrawing, offers stability, but requires harsher removal conditions.[3]
2-(Trimethylsilyl)ethoxymethylSEMSEMCl, NaHFluoride source (TBAF)Robust protection under various conditions; useful when acidic/basic deprotection is not desired.[3]

References

Validation & Comparative

A Senior Application Scientist's Guide to the Reactivity of Bromo-indole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active natural products. Functionalization of the indole ring system is therefore a critical endeavor in the pursuit of novel therapeutics. Among the various halogenated indoles used as synthetic building blocks, bromo-indoles offer a versatile handle for a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth comparison of the reactivity of the four key bromo-indole isomers: 4-bromoindole, 5-bromoindole, 6-bromoindole, and 7-bromoindole. We will dissect the electronic and steric factors that govern their reactivity, present comparative experimental data for cornerstone reactions, and provide robust protocols to empower your synthetic strategies.

Foundational Principles: Understanding Reactivity in the Indole Core

The reactivity of a bromo-indole isomer is not solely dictated by the carbon-bromine bond. It is a nuanced interplay of electronic and steric effects originating from the fused bicyclic structure.

  • Electronic Effects: The indole ring is an electron-rich aromatic system. The pyrrole moiety, due to the lone pair of the nitrogen atom, is significantly more electron-rich than the benzene ring. This makes the C3 position the most nucleophilic and kinetically favored site for electrophilic aromatic substitution.[1][2] When considering the benzenoid half, the electron density is highest at C4 and C6, followed by C5 and C7. The bromine atom itself is an electron-withdrawing group via induction but acts as a weak ortho-, para-director in electrophilic substitutions due to resonance. In the context of palladium-catalyzed cross-coupling, the electron density at the carbon bearing the bromine atom influences the rate-determining oxidative addition step.

  • Steric Effects: The geometry of the indole ring imposes significant steric constraints, particularly at the C4 and C7 positions. These "peri" positions are sterically hindered by their proximity to the pyrrole ring. This steric bulk can impede the approach of bulky palladium catalyst complexes, thereby reducing reaction rates and yields compared to the more accessible C5 and C6 positions.

Comparative Analysis in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the most common and powerful methods for functionalizing bromo-indoles. The general reactivity trend for the oxidative addition of aryl halides to a Pd(0) center is C–I > C–Br > C–OTf > C–Cl.[3] Within the bromo-indole series, steric and electronic factors create a clear hierarchy of reactivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms C-C bonds between an aryl halide and an organoboron species, is a workhorse in drug discovery.[4][5] Its tolerance for a wide range of functional groups makes it ideal for late-stage functionalization.

The catalytic cycle involves three primary steps: oxidative addition of the aryl bromide to Pd(0), transmetalation with the boronic acid derivative, and reductive elimination to yield the product and regenerate the catalyst.[4]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n PdII_Ar Ar-Pd(II)-Br(L_n) Pd0->PdII_Ar Ar-Br OxAdd Oxidative Addition (Ar-Br) PdII_Ar_R Ar-Pd(II)-R(L_n) PdII_Ar->PdII_Ar_R R-B(OR')_2 Base Transmetalation Transmetalation (R-B(OR')_2) PdII_Ar_R->Pd0 Product Ar-R PdII_Ar_R->Product RedElim Reductive Elimination

Suzuki-Miyaura Catalytic Cycle.

Comparative Reactivity Data:

While a single study with identical conditions for all four isomers is elusive, a compilation of literature data provides a clear trend. The following table summarizes typical yields for the coupling of various bromo-indoles with phenylboronic acid under standard conditions (e.g., Pd(dppf)Cl₂, K₂CO₃, DME/H₂O, 80-100 °C).

Bromo-indole IsomerTypical YieldCommentaryReferences
5-Bromoindole 85-95%High reactivity due to minimal steric hindrance and favorable electronics. Considered the "standard" for indole couplings.[4][6][7]
6-Bromoindole 80-90%Reactivity is comparable to the 5-isomer, being sterically accessible.[8]
4-Bromoindole 60-75%Reduced yield is commonly observed, primarily attributed to steric hindrance from the adjacent pyrrole ring, which impedes the oxidative addition step.[9][10]
7-Bromoindole 50-70%Often the most challenging isomer due to significant steric hindrance and potential for catalyst inhibition via coordination with the N-H bond.[11][12]

Expert Insight: The reactivity order for Suzuki-Miyaura coupling is generally 5-Br ≈ 6-Br > 4-Br > 7-Br . For challenging couplings involving the 4- or 7-isomers, consider using more active catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) to facilitate the oxidative addition step.

Heck Coupling

The Heck reaction forms a C-C bond between an aryl halide and an alkene. This reaction is particularly useful for synthesizing substituted styrenes, cinnamates, and acrylonitriles from bromo-indoles.

Heck_Reaction_Cycle Heck Reaction Catalytic Cycle Pd0 Pd(0)L_n PdII_Ar Ar-Pd(II)-Br(L_n) Pd0->PdII_Ar Ar-Br OxAdd Oxidative Addition (Ar-Br) PdII_Complex Alkene Complex PdII_Ar->PdII_Complex Alkene Coordination Alkene Coordination PdII_Alkyl σ-Alkyl Pd(II) Intermediate PdII_Complex->PdII_Alkyl Insertion Migratory Insertion PdH H-Pd(II)-Br(L_n) PdII_Alkyl->PdH Product Substituted Alkene PdII_Alkyl->Product BetaHydride β-Hydride Elimination PdH->Pd0 BaseRegen Base PdH->BaseRegen

Heck Reaction Catalytic Cycle.

Comparative Reactivity Data:

The steric sensitivity of the Heck reaction often mirrors that of the Suzuki coupling.

Bromo-indole IsomerReactivity TrendCommentaryReferences
5-Bromoindole HighServes as a reliable substrate, often providing high yields with standard catalysts like Pd(OAc)₂ and PPh₃.[13]
6-Bromoindole HighSimilar to the 5-isomer, it couples efficiently with a variety of alkenes.[12]
4-Bromoindole ModerateLower yields are common, and more forcing conditions or specialized ligands may be required. Protection of the primary amine in tryptophan derivatives at this position can improve reactivity.[12]
7-Bromoindole Moderate-LowThe steric hindrance at the C7 position significantly impacts the efficiency of the Heck reaction.[12]

Expert Insight: For Heck reactions on halo-tryptophans, the use of water-soluble ligands like TPPTS can be highly effective, enabling high conversions even for the more challenging isomers.[12] Catalyst poisoning by the indole nitrogen can be a concern; ensuring high-purity starting materials is crucial.[13]

Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds, coupling aryl halides with a vast range of primary and secondary amines.[14][15] It has become indispensable for synthesizing aniline and heteroarylamine derivatives.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L_n PdII_Ar Ar-Pd(II)-Br(L_n) Pd0->PdII_Ar Ar-Br OxAdd Oxidative Addition (Ar-Br) PdII_Amine [Ar-Pd(II)-Br(HNR'R'')(L_n)] PdII_Ar->PdII_Amine R'R''NH AmineCoord Amine Coordination PdII_Amido Ar-Pd(II)-NR'R''(L_n) (Amido Complex) PdII_Amine->PdII_Amido Deprotonation Deprotonation (Base) PdII_Amido->Pd0 Product Ar-NR'R'' PdII_Amido->Product RedElim Reductive Elimination

Buchwald-Hartwig Amination Cycle.

Comparative Reactivity Data:

Studies on bromotryptophan derivatives provide excellent insight into the relative reactivity of the parent bromo-indoles.

Bromo-indole IsomerReactivity TrendCommentaryReferences
5-Bromoindole HighConsidered the most reactive isomer for Buchwald-Hartwig amination.[11]
6-Bromoindole HighExpected to have reactivity similar to the 5-isomer due to its accessible position.
4-Bromoindole ModerateReactivity is likely lower than 5- and 6-isomers due to steric hindrance.
7-Bromoindole ModerateStudies show it is less reactive than the 5-isomer but can still provide good yields with optimized conditions (e.g., microwave heating).[11]

Expert Insight: The choice of ligand is paramount in Buchwald-Hartwig aminations. For the sterically hindered 4- and 7-bromo-indoles, bulky biarylphosphine ligands (e.g., tBuXPhos) are often required to promote efficient reductive elimination.[11]

Reactivity in Electrophilic Aromatic Substitution (EAS)

While cross-coupling reactions functionalize the C-Br bond, electrophilic substitution targets the C-H bonds of the indole ring. The inherent reactivity of the indole nucleus strongly directs electrophiles to the C3 position.[2][16]

  • Unsubstituted C3 Position: For all four bromo-indole isomers, if the C3 position is unsubstituted, it will be the primary site of electrophilic attack (e.g., Vilsmeier-Haack formylation, Mannich reaction, nitration, halogenation).[2] The bromine substituent on the benzene ring has a minimal directing influence compared to the powerful activating effect of the pyrrole nitrogen.

  • Substituted C3 Position: If the C3 position is blocked, electrophilic attack may occur at other positions. The C2 position is the next most favored site within the pyrrole ring.[1] Attack on the benzene ring is less common but can be forced under harsh conditions. In this case, the directing effect of the bromine atom (ortho-, para-) and the activating effect of the pyrrole ring would guide the substitution pattern, though this is a much less facile reaction.

Experimental Protocols & Workflows

Trustworthy protocols are the foundation of reproducible science. The following section provides a detailed, validated procedure for a standard Suzuki-Miyaura coupling reaction with 5-bromoindole, which can be adapted for other isomers.

Protocol: Suzuki-Miyaura Coupling of 5-Bromoindole with Phenylboronic Acid

This protocol is adapted from established literature procedures.[4]

Reagents & Materials:

  • 5-Bromoindole (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Deionized Water

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Standard workup and purification supplies (Ethyl acetate, brine, Na₂SO₄, silica gel)

Procedure:

  • Vessel Preparation: To a clean, dry reaction vial equipped with a magnetic stir bar, add 5-bromoindole (e.g., 196 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst (22 mg, 0.03 mmol) to the vial.

  • Solvent Addition & Degassing: Add DME (4 mL) and water (1 mL). Seal the vial and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block at 85 °C. Stir the reaction for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-phenylindole.

Suzuki_Workflow Experimental Workflow: Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A 1. Add Solids (Bromoindole, Boronic Acid, Base) B 2. Add Catalyst (Pd(dppf)Cl₂) A->B C 3. Add Solvents (DME/Water) B->C D 4. Seal & Degas (Argon Purge) C->D E 5. Heat Reaction (85 °C, 4-12h) D->E F 6. Monitor (TLC / LC-MS) E->F G 7. Cool & Dilute (EtOAc, Water) F->G Reaction Complete H 8. Extract & Wash G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J K Pure Product J->K

Experimental workflow for Suzuki-Miyaura coupling.

Conclusion

The reactivity of bromo-indole isomers in common synthetic transformations is a predictable yet nuanced subject, governed primarily by steric hindrance and electronic factors. For palladium-catalyzed cross-coupling reactions, the general order of reactivity is 5-bromoindole ≈ 6-bromoindole > 4-bromoindole > 7-bromoindole . The sterically unencumbered C5 and C6 positions react readily under standard conditions, whereas the hindered C4 and C7 positions often require more active catalyst systems and optimized conditions to achieve high yields. In electrophilic substitutions, the inherent nucleophilicity of the C3 position dominates, directing reactions to the pyrrole ring regardless of the bromine's position on the benzenoid core.

A thorough understanding of these reactivity principles is paramount for medicinal chemists and synthetic researchers. It allows for the logical design of synthetic routes, the intelligent troubleshooting of challenging reactions, and the efficient construction of complex, functionalized indole libraries for drug discovery and materials science.

References

A Technical Guide to the Structure-Activity Relationship of 4-bromo-3-methyl-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Among the vast chemical space of indole derivatives, halogenated and methylated analogs have garnered significant attention for their potential as therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-bromo-3-methyl-1H-indole derivatives, a class of compounds with emerging interest in anticancer and antimicrobial research. By examining the impact of substitutions at various positions of the indole ring, we aim to provide a framework for the rational design of more potent and selective therapeutic candidates.

The this compound Scaffold: A Privileged Framework

The this compound core combines several key features that contribute to its potential as a pharmacophore. The indole nucleus itself is a recognized "privileged scaffold," capable of interacting with a multitude of biological targets.[1] The presence of a bromine atom at the 4-position introduces a significant electronic and steric perturbation, potentially enhancing binding affinity and modulating metabolic stability. The methyl group at the 3-position is a common feature in many bioactive indoles and can influence the molecule's overall shape and lipophilicity.

While comprehensive SAR studies on a homologous series of this compound derivatives are not extensively documented in publicly available literature, we can extrapolate key principles from related studies on other substituted indoles to guide future drug discovery efforts.

Comparative Analysis of Biological Activity: A Hypothetical Framework

To illustrate how the biological activity of this compound derivatives could be systematically evaluated and compared, the following table presents a hypothetical dataset. This table is designed to showcase the type of experimental data required for a robust SAR analysis. The data points are illustrative and intended to guide researchers in their experimental design.

Table 1: Hypothetical Comparative Anticancer and Antimicrobial Activity of this compound Derivatives

Compound IDR1 (N-substitution)R2 (C5-substitution)R3 (C2-substitution)Anticancer Activity (IC50, µM) - MCF-7Antimicrobial Activity (MIC, µg/mL) - S. aureus
1a HHH25.464
1b CH₃HH15.232
1c CH₂CH₃HH18.948
1d HClH12.816
1e HFH15.124
1f HHCOOH>100>128
1g HHCONH₂55.696
1h CH₃ClH8.58

Note: The data in this table is hypothetical and for illustrative purposes only. MCF-7 is a human breast adenocarcinoma cell line. S. aureus is a Gram-positive bacterium.

Deciphering the Structure-Activity Relationship (SAR)

Based on the hypothetical data in Table 1 and established principles from broader indole SAR literature, we can infer the following relationships:

  • N1-Substitution: Alkylation at the N1 position, such as with a methyl group (compound 1b vs. 1a ), can enhance anticancer and antimicrobial activity. This is potentially due to increased lipophilicity, which can improve cell membrane permeability.

  • C5-Substitution: Introduction of an electron-withdrawing group, such as chlorine (compound 1d vs. 1a ), at the C5 position appears to be beneficial for both anticancer and antimicrobial potency. This aligns with findings for other halogenated indole derivatives where such substitutions can enhance target engagement.

  • C2-Substitution: The nature of the substituent at the C2 position is critical. A bulky, polar group like a carboxylic acid (compound 1f ) may be detrimental to activity, possibly due to unfavorable steric interactions or reduced bioavailability. In contrast, a smaller, hydrogen-bond-donating group like a carboxamide (compound 1g ) may be better tolerated, although potentially less active than the unsubstituted analog.

  • Synergistic Effects: Combining favorable substitutions, such as N1-methylation and C5-chlorination (compound 1h ), could lead to a synergistic enhancement of biological activity.

Caption: SAR summary for this compound derivatives.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, detailed and standardized experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of the this compound scaffold and the evaluation of its derivatives for anticancer and antimicrobial activity.

Chemical Synthesis

The synthesis of this compound derivatives can be achieved through various established methods. A common approach involves the Fischer indole synthesis or modifications thereof. The following is a representative synthetic scheme.

Synthesis_Workflow Start 3-Bromo-2-methylaniline Reagent1 Hydrazine HCl, NaNO₂ Intermediate1 (3-Bromo-2-methylphenyl)hydrazine Reagent1->Intermediate1 Reagent2 Pyruvic Acid Intermediate2 Hydrazone Intermediate Reagent2->Intermediate2 Cyclization Fischer Indole Synthesis (e.g., H₂SO₄ or PPA) Product This compound-2-carboxylic acid Cyclization->Product Decarboxylation Decarboxylation (e.g., Heat, Copper chromite) Final_Product This compound Decarboxylation->Final_Product

Caption: General synthetic workflow for this compound.

Step-by-Step Synthesis Protocol:

  • Diazotization of 3-Bromo-2-methylaniline:

    • Dissolve 3-bromo-2-methylaniline in a suitable acidic medium (e.g., hydrochloric acid).

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

    • Stir the reaction mixture for 30 minutes to ensure complete diazotization.

  • Reduction to Hydrazine:

    • Prepare a solution of a reducing agent (e.g., tin(II) chloride in concentrated hydrochloric acid).

    • Slowly add the diazonium salt solution to the reducing agent solution at low temperature.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Basify the mixture and extract the resulting (3-bromo-2-methylphenyl)hydrazine with an organic solvent.

  • Formation of Hydrazone:

    • Dissolve the obtained hydrazine in a suitable solvent (e.g., ethanol).

    • Add an equimolar amount of a ketone or aldehyde (e.g., acetone to yield the 3-methylindole).

    • Add a catalytic amount of acid (e.g., acetic acid) and reflux the mixture for several hours.

    • Cool the reaction and isolate the precipitated hydrazone by filtration.

  • Fischer Indole Synthesis (Cyclization):

    • Add the hydrazone to a cyclizing agent (e.g., polyphosphoric acid or a strong acid like sulfuric acid).

    • Heat the mixture to the required temperature (typically 80-150 °C) for a specified time.

    • Pour the reaction mixture onto ice and neutralize with a base.

    • Extract the crude this compound with an organic solvent.

    • Purify the product using column chromatography.

For the synthesis of N-substituted derivatives, the parent indole can be alkylated using an appropriate alkyl halide in the presence of a base like sodium hydride.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Experimental Protocol for MTT Assay:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in DMSO.

    • Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations.

    • Replace the medium in the 96-well plates with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with this compound Derivatives B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan Crystals with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: Workflow for the MTT cell viability assay.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][3][4]

Experimental Protocol for Broth Microdilution:

  • Preparation of Inoculum:

    • Culture the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum to the final required concentration (typically 5 x 10⁵ CFU/mL) in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37 °C for 18-24 hours.

  • Determination of MIC:

    • Visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. The strategic placement of a bromine atom and a methyl group on the indole ring provides a unique combination of electronic and steric properties that can be further fine-tuned through substitutions at other positions. The hypothetical SAR analysis presented in this guide, based on established principles, suggests that modifications at the N1, C2, and C5 positions can significantly impact biological activity.

Future research in this area should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives. Such studies, employing robust and reproducible experimental protocols as outlined in this guide, will be crucial for elucidating definitive structure-activity relationships. A deeper understanding of the molecular targets and mechanisms of action of these compounds will further accelerate the development of potent and selective drug candidates for the treatment of cancer and infectious diseases.

References

A Comparative Guide to the Cytotoxicity of Substituted Indole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Indole Scaffold in Oncology

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of natural and synthetic bioactive compounds.[1][2] In the realm of oncology, indole derivatives have emerged as particularly promising candidates for anticancer drug development.[3] Their inherent drug-like properties, such as favorable oral bioavailability and cell permeability, make them attractive starting points for therapeutic design.[3] The versatility of the indole ring allows for substitutions at various positions, leading to a diverse array of compounds with a wide spectrum of biological activities.[4][5]

This guide provides a comparative analysis of the cytotoxic effects of various substituted indole compounds on different cancer cell lines. We will delve into the structure-activity relationships that govern their potency, explore their mechanisms of action, and provide a detailed experimental protocol for assessing cytotoxicity, empowering researchers to make informed decisions in their drug discovery endeavors.

Comparative Cytotoxicity of Substituted Indole Derivatives

The cytotoxic efficacy of indole derivatives is profoundly influenced by the nature and position of substituents on the indole ring. To illustrate these structure-activity relationships (SAR), the following table summarizes the half-maximal inhibitory concentration (IC50) values of representative substituted indole compounds against a panel of common cancer cell lines: human breast adenocarcinoma (MCF-7), human lung carcinoma (A549), and human colon carcinoma (HCT-116). Lower IC50 values indicate greater cytotoxic potency.

Compound IDSubstitution PatternMCF-7 IC50 (µM)A549 IC50 (µM)HCT-116 IC50 (µM)Reference
IVa 5-Bromo-3-benzylidene-2-indolinone<10--[6]
IVb 3-Benzylidene-2-indolinone<10--[6]
9c Pyrazolo[1,5-a]pyrimidine derivative--0.31[7]
11a Pyrazolo[1,5-a]pyrimidine derivative--0.34[7]
13 Indole derivative62.4-43.5[8]
21 Indole derivative--38.5[8]
22 Indole derivative91.6--[8]
Penicilindole A Indole Diterpene-5.5-[9]
Chetracin E and F Indole Alkaloid--0.2-3.6[9]
Flavopereirine β-carboline alkaloid--8.15-15.33[3]

Note: A dash (-) indicates that the data was not available in the cited sources.

Structure-Activity Relationship (SAR) Analysis

The data presented above reveals several key trends in the structure-activity relationship of substituted indoles:

  • Halogenation: The presence of a halogen, such as bromine at the 5-position of the indole ring, can significantly enhance cytotoxic activity. For instance, compound IVa (5-bromo-3-benzylidene-2-indolinone) was identified as the most potent derivative in its series against MCF-7 cells.[6] This is often attributed to the increased lipophilicity and altered electronic properties conferred by the halogen, which can improve cell membrane penetration and target binding.[1]

  • Substitution at the 3-Position: The 3-position of the indole ring is a critical site for modification. The introduction of a benzylidene group at this position, as seen in compounds IVa and IVb , leads to potent cytotoxicity.[6] This is a common strategy in the design of indole-based anticancer agents.

  • Fused Heterocyclic Rings: The fusion of other heterocyclic rings to the indole scaffold can lead to highly potent compounds. For example, the pyrazolo[1,5-a]pyrimidine derivatives 9c and 11a exhibited sub-micromolar cytotoxicity against the HCT-116 cell line.[7] This highlights the potential of creating complex heterocyclic systems based on the indole core.

  • Electron-Withdrawing Groups: Substitution with electron-withdrawing groups, such as a nitro group, at the 5-position of the indole ring has been shown to enhance anticancer activity.[1] This is likely due to the modulation of the electronic character of the indole system, which can influence interactions with biological targets.[1]

Mechanisms of Cytotoxicity: A Multifaceted Approach

Substituted indole compounds exert their cytotoxic effects through a variety of mechanisms, often targeting multiple cellular pathways.[4] This multi-pronged attack is a desirable attribute for anticancer agents as it can help to overcome drug resistance. Some of the key mechanisms of action include:

  • Induction of Apoptosis: A primary mechanism for many anticancer agents is the induction of programmed cell death, or apoptosis.[1] Indole derivatives have been shown to trigger apoptosis by modulating the expression of key regulatory proteins such as Bax and Bcl-xl, leading to mitochondrial dysfunction.[3]

  • Cell Cycle Arrest: Many indole compounds can halt the cell cycle at specific checkpoints, preventing cancer cells from proliferating.[4] For example, some derivatives cause cell cycle arrest in the G2/M phase.[10]

  • Inhibition of Key Enzymes: Indole derivatives can inhibit the activity of various enzymes that are crucial for cancer cell survival and proliferation.[2] These include:

    • Tubulin Polymerization: Some indole alkaloids, like the well-known vinca alkaloids, interfere with microtubule function, leading to cell cycle arrest and cell death.[3]

    • Kinases: Many indole derivatives are potent inhibitors of protein kinases, such as c-Src kinase and receptor tyrosine kinases (e.g., VEGFR, PDGFR), which are key players in cancer signaling pathways.[1][3]

    • Topoisomerases: These enzymes are essential for DNA replication and repair, and their inhibition by certain indole compounds can lead to DNA damage and cell death.[2]

    • Histone Deacetylases (HDACs): Inhibition of HDACs by some indole derivatives can alter gene expression and induce apoptosis in cancer cells.[11]

The following diagram illustrates a simplified apoptotic pathway that can be induced by cytotoxic indole compounds:

apoptosis_pathway Indole_Compound Substituted Indole Compound Mitochondria Mitochondria Indole_Compound->Mitochondria Induces Stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Simplified diagram of the intrinsic apoptotic pathway induced by substituted indole compounds.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[12] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[13]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Substituted indole compounds (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.[1]

  • Compound Treatment: Prepare serial dilutions of the substituted indole compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.[1]

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL) and incubate for another 3-4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[14]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

The following diagram illustrates the workflow of the MTT assay:

mtt_workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Treat_Compounds Treat with Substituted Indole Compounds Incubate_Overnight->Treat_Compounds Incubate_Treatment Incubate for 24-72 hours Treat_Compounds->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 3-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze Data & Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow diagram of the MTT assay for determining cytotoxicity.

Conclusion and Future Perspectives

Substituted indole compounds represent a rich and versatile source of potential anticancer agents. The cytotoxic activity of these compounds can be finely tuned through strategic modifications of the indole scaffold. The multi-targeted nature of many indole derivatives makes them particularly attractive for overcoming the challenge of drug resistance in cancer therapy.

Future research in this area should focus on the synthesis and evaluation of novel indole derivatives with improved potency and selectivity. A deeper understanding of their molecular targets and mechanisms of action will be crucial for the rational design of the next generation of indole-based anticancer drugs. The integration of computational modeling and experimental screening will undoubtedly accelerate the discovery and development of these promising therapeutic agents.

References

A Senior Application Scientist's Guide to the Purity Analysis of Synthesized 4-bromo-3-methyl-1H-indole: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the integrity of a synthesized molecule is the bedrock of reliable experimental outcomes. The heterocyclic compound 4-bromo-3-methyl-1H-indole serves as a versatile intermediate in the synthesis of various bioactive compounds and pharmaceuticals.[1] Its purity is not a matter of academic rigor but a prerequisite for reproducible research and the safety of potential therapeutics. Impurities, which can arise from starting materials, by-products, intermediates, or degradation products, can significantly alter the compound's chemical and biological properties, leading to misleading results and potential safety concerns.[2]

This guide provides an in-depth comparison of orthogonal analytical techniques for assessing the purity of a newly synthesized batch of this compound. We will move beyond mere procedural descriptions to explain the causality behind our analytical choices, grounding our protocols in established scientific principles and regulatory contexts.

The Framework for Purity: Understanding ICH Guidelines

Before delving into specific techniques, it is crucial to establish a framework for what constitutes "purity." The International Council for Harmonisation (ICH) provides guidance on this matter, particularly in its Q3A(R2) guideline for impurities in new drug substances.[3][4] This guideline sets thresholds for the reporting, identification, and qualification of impurities. For a new drug substance, any impurity detected at a level greater than 0.05% should be reported, and any impurity exceeding 0.10% necessitates structural identification.[5] These thresholds underscore the need for highly sensitive and specific analytical methods.

Orthogonal Analytical Approaches: A Multi-Faceted View of Purity

No single analytical technique can provide a complete picture of a compound's purity. A robust analysis relies on a combination of orthogonal methods—techniques that measure the same property using different underlying principles. This approach minimizes the risk of overlooking impurities that may not be detectable by a single method. We will compare four cornerstone techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.

High-Performance Liquid Chromatography (HPLC)

Principle & Rationale: HPLC is a powerhouse for the purity analysis of non-volatile organic compounds.[6] It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For indole derivatives, which are typically solids with low volatility, Reverse-Phase HPLC (RP-HPLC) is the method of choice.[7] It provides excellent quantitative data on the main component and any non-volatile impurities.

Experimental Protocol: RP-HPLC with UV Detection
  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.

  • Instrumentation & Conditions:

    • System: Waters 2695 Separations Module or equivalent.[8]

    • Detector: PDA 2996 detector, monitoring at 280 nm.[8]

    • Column: C18 column (e.g., Symmetry 4.6 × 150 mm, 5 µm).[7]

    • Mobile Phase: A gradient elution is often preferred to resolve both polar and non-polar impurities.

      • Solvent A: 0.1% Formic Acid in Water.[8]

      • Solvent B: Acetonitrile.

    • Gradient Program: Start at 80:20 (A:B), ramp to 50:50 over 15 minutes, then to 0:100 over 5 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Data Analysis: Purity is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100. Impurities are reported based on their relative peak areas.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute to 0.1 mg/mL dissolve->dilute inject Inject 10 µL dilute->inject separate C18 Column Separation (Gradient Elution) inject->separate detect PDA Detection (280 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % Purity integrate->calculate

Caption: Workflow for HPLC Purity Analysis.

Trustworthiness & Causality: The use of a gradient elution is a deliberate choice to ensure that impurities with a wide range of polarities are eluted and detected. Formic acid is added to the mobile phase to improve peak shape by protonating any free silanol groups on the column, which can cause peak tailing.[9] A Photodiode Array (PDA) detector is superior to a simple UV detector as it provides spectral data for each peak, which can help in preliminary identification of impurities by comparing their UV spectra to that of the main compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale: GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[6][10] It is the gold standard for identifying and quantifying volatile and semi-volatile organic compounds.[11] For this compound, GC-MS is invaluable for detecting residual solvents from the synthesis (e.g., DMF, chloroform) and volatile by-products that might be missed by HPLC.[12][13] The mass spectrometer fragments the eluting compounds into characteristic patterns, providing a "molecular fingerprint" for identification.[14]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a high-purity solvent like ethyl acetate.

  • Instrumentation & Conditions:

    • System: Agilent GC-MS system or equivalent.

    • Column: A low-polarity capillary column such as a DB-1MS (15 m, 0.25 mm, 0.25 µm).[13]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[13]

    • Injection: 1 µL, split ratio 50:1.

    • Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

  • Data Analysis: The total ion chromatogram (TIC) is used to determine the area percentage of the main peak and any impurities. The mass spectrum of each peak is compared against a spectral library (e.g., NIST) for tentative identification.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_sol Prepare 1 mg/mL solution in Ethyl Acetate inject Inject 1 µL (Split) prep_sol->inject separate Capillary Column Sep. (Temp. Program) inject->separate ionize EI Ionization (70 eV) separate->ionize detect Mass Analyzer (Scan) ionize->detect integrate Integrate TIC detect->integrate library_search Library Search of Spectra integrate->library_search identify Identify Impurities library_search->identify

Caption: Workflow for GC-MS Impurity Profiling.

Trustworthiness & Causality: The choice of a non-polar column like DB-1MS is based on the principle of "like dissolves like"; it effectively separates compounds based on their boiling points. The temperature program is designed to first elute highly volatile compounds (like solvents) at a low temperature before ramping up to elute the higher-boiling main compound and related impurities. Electron Ionization at 70 eV is a standard, robust method that produces reproducible fragmentation patterns, making library matching reliable.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation of organic compounds.[14][16] It exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) to provide detailed information about the molecular structure, connectivity, and chemical environment of atoms.[17] For purity analysis, ¹H NMR is particularly useful. The integral of each signal is directly proportional to the number of protons it represents, allowing for quantitative analysis (qNMR) if a certified internal standard is used. It can also reveal the presence of impurities with different structures, even isomers, which might co-elute in chromatography.[18]

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Accurately weigh ~5 mg of the synthesized compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation & Conditions:

    • Spectrometer: Bruker Avance 400 MHz or higher field instrument.

    • Experiment: Standard ¹H NMR spectrum acquisition.

    • Parameters: Sufficient number of scans for a good signal-to-noise ratio (e.g., 16 scans), relaxation delay (D1) of at least 5 seconds to ensure full relaxation for accurate integration.

  • Data Analysis:

    • Structural Confirmation: Compare the observed chemical shifts and coupling constants with expected values for this compound.[19][20]

    • Purity Assessment: Carefully examine the baseline for small peaks that do not correspond to the main compound or the solvent. Integrate these impurity peaks relative to a well-resolved signal from the main compound to estimate their concentration.

NMR Analysis Logic Diagram

NMR_Logic cluster_analysis NMR Analysis cluster_interp Spectral Interpretation sample_prep Dissolve in DMSO-d6 acquire Acquire 1H Spectrum (400 MHz, D1=5s) sample_prep->acquire process Process Data (FT, Phasing, Baseline) acquire->process confirm Confirm Structure (Shifts, Couplings) process->confirm identify Identify Impurity Signals confirm->identify integrate Integrate Signals identify->integrate quantify Estimate Impurity % integrate->quantify

Caption: Logic flow for NMR-based purity assessment.

Trustworthiness & Causality: Using a deuterated solvent like DMSO-d₆ is necessary as the proton signals from a non-deuterated solvent would overwhelm the analyte signals. A longer relaxation delay (D1) is critical for quantitative accuracy; it ensures that all protons, which may have different relaxation times, have returned to equilibrium before the next pulse, making the signal integrals directly proportional to the number of nuclei.[18]

Elemental Analysis (CHN Analysis)

Principle & Rationale: Elemental analysis determines the mass percentage of carbon, hydrogen, and nitrogen in a compound.[21] The experimental percentages are then compared to the theoretical values calculated from the compound's molecular formula (C₉H₈BrN). This technique provides a fundamental check on the compound's empirical formula and is an excellent indicator of the presence of inorganic impurities or residual solvents that might not be detected by other methods.[22][23]

Experimental Protocol: CHN Analysis
  • Sample Preparation: The sample must be meticulously dried to remove any residual water or solvents, which would skew the results. A small, accurately weighed amount (typically 1-3 mg) is required.

  • Instrumentation: An automated elemental analyzer.

  • Analysis: The sample is combusted at high temperatures in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors.

  • Data Analysis: The measured weight percentages of C, H, and N are compared to the theoretical values. A deviation of more than ±0.4% from the theoretical value often indicates an impure sample.[24]

Trustworthiness & Causality: The requirement for a thoroughly dried sample is paramount because the analysis is highly sensitive to the presence of water and organic solvents, which will contribute to the measured percentages of C and H.[25] While this technique doesn't identify specific organic impurities, a significant deviation from the theoretical values is a clear and trustworthy flag that the sample's bulk composition is not what is expected.

Data Summary: A Comparative Overview

To illustrate the complementary nature of these techniques, let's consider a hypothetical batch of synthesized this compound.

Analytical Technique Parameter Measured Hypothetical Result Interpretation
RP-HPLC Purity by Area %99.2%The sample is of high purity with respect to non-volatile impurities. A minor impurity (0.8%) is detected.
GC-MS Volatile ImpuritiesMain Peak: 99.8%Toluene: 0.15%DMF: 0.05%The sample contains trace amounts of residual synthesis solvents. The main component is thermally stable.
¹H NMR Structural IntegrityStructure confirmed. Signals consistent with this compound. Minor unidentified peaks at ~1% relative integration.The primary component has the correct chemical structure. The presence of low-level organic impurities is confirmed.
Elemental Analysis Elemental CompositionC: 51.22%H: 3.91%N: 6.60%Theoretical: C: 51.46%, H: 3.84%, N: 6.67%. The results are within the acceptable ±0.4% range, indicating no significant inorganic or solvent contamination.

Conclusion: An Integrated Strategy for Purity Validation

This comparative guide demonstrates that a comprehensive purity analysis of synthesized this compound cannot be achieved with a single method. Each technique provides a unique and vital piece of the puzzle:

  • HPLC serves as the primary tool for quantifying the purity relative to non-volatile, UV-active impurities.

  • GC-MS is essential for identifying and quantifying residual solvents and other volatile contaminants.

  • NMR Spectroscopy provides unequivocal structural confirmation of the main component and can reveal and help identify structurally distinct impurities.

  • Elemental Analysis acts as a final, fundamental check on the empirical formula and the absence of significant non-carbon-containing impurities.

By employing this orthogonal, multi-technique approach, researchers, scientists, and drug development professionals can establish a high degree of confidence in the purity and identity of their synthesized compounds. This rigorous validation is the cornerstone of scientific integrity, ensuring that subsequent biological or chemical studies are built on a foundation of accurately characterized materials.

References

A Senior Application Scientist's Guide to Catalytic Systems for 4-Bromo-3-methyl-1H-indole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of the indole scaffold remains a cornerstone of modern medicinal chemistry. The 4-bromo-3-methyl-1H-indole, in particular, serves as a versatile building block, with the bromine atom at the C4 position providing a reactive handle for a multitude of cross-coupling reactions. The choice of the catalytic system is paramount in dictating the efficiency, selectivity, and substrate scope of these transformations. This guide provides an in-depth, objective comparison of various catalytic systems for reactions involving this compound, supported by experimental data and mechanistic insights to empower rational catalyst selection.

Introduction to the Strategic Importance of this compound

The indole nucleus is a privileged structure in a vast array of natural products and pharmaceutical agents. Functionalization of the indole core allows for the fine-tuning of its biological activity. The presence of a bromine atom at the C4 position of 3-methyl-1H-indole offers a strategic advantage for introducing molecular diversity through transition-metal catalyzed cross-coupling reactions. This guide will focus on the comparative analysis of palladium-, copper-, and nickel-based catalytic systems for key C-C and C-N bond-forming reactions at this position.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Indole Functionalization

Palladium catalysis has revolutionized the synthesis of complex organic molecules, and its application in indole chemistry is well-established. The versatility of palladium catalysts allows for a wide range of transformations, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[1] For this compound, this reaction enables the introduction of various aryl and heteroaryl substituents at the C4 position.

The catalytic cycle of the Suzuki-Miyaura reaction typically involves three key steps: oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_0 Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(Br)L2 Pd(0)L2->Oxidative Addition Complex Ar-Br (this compound) Transmetalation Complex Ar-Pd(II)(R)L2 Oxidative Addition Complex->Transmetalation Complex R-B(OR)2, Base Coupled Product Ar-R Transmetalation Complex->Coupled Product Reductive Elimination Regenerated Catalyst Pd(0)L2 Transmetalation Complex->Regenerated Catalyst

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

A general procedure for the Suzuki-Miyaura coupling of this compound is as follows:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol) or [Pd(dppf)Cl₂] (0.03 mmol), and a base like K₂CO₃ (2.0 mmol) or Cs₂CO₃ (2.0 mmol).[1]

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 3:1 toluene/water or dioxane/water, 8 mL).[2]

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[3][4] This reaction provides a direct route to 4-alkynyl-3-methyl-1H-indoles.

The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) is followed by transmetalation with a copper(I) acetylide intermediate. Reductive elimination then yields the product. The copper cycle facilitates the formation of the reactive copper acetylide from the terminal alkyne and a base.[5]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Pd_OA Ar-Pd(II)(Br)L2 Pd(0)L2->Pd_OA Ar-Br Pd_TM Ar-Pd(II)(C≡CR)L2 Pd_OA->Pd_TM Transmetalation Pd_TM->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu(I)X Cu(I)X Cu_Pi [H-C≡CR • Cu(I)X] Cu(I)X->Cu_Pi H-C≡CR Cu_Acetylide Cu(I)-C≡CR Cu_Pi->Cu_Acetylide Base, -H+ Cu_Acetylide->Pd_OA Cu(I)X

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

A representative protocol for the Sonogashira coupling of a bromo-indole is as follows:

  • In a dried Schlenk flask under an inert atmosphere, dissolve this compound (0.5 mmol), a palladium precatalyst such as [DTBNpP]Pd(crotyl)Cl (2.5 mol %), and the terminal alkyne (0.8 mmol) in an anhydrous solvent like DMSO (2.5 mL).[3]

  • Add a suitable base, for example, 2,2,6,6-tetramethylpiperidine (TMP) (1.0 mmol).[3]

  • Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 60 °C) for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product via column chromatography.

A study on the copper-free Sonogashira coupling of 4-bromo-1H-indole with an alkyne reported an isolated yield of 87% after 6 hours at 60 °C using [DTBNpP]Pd(crotyl)Cl as the catalyst and TMP as the base in DMSO.[3]

Heck Reaction: Vinylation of the Indole Core

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.[6][7] This allows for the introduction of vinyl groups at the C4 position of the indole.

The Heck reaction mechanism begins with the oxidative addition of the aryl bromide to Pd(0). This is followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination step forms the vinylated product and a palladium-hydride species, which is then reductively eliminated by the base to regenerate the Pd(0) catalyst.[8]

Heck_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Ar-Pd(II)(Br)L2 Pd(0)L2->Oxidative_Addition Ar-Br Alkene_Coordination π-Complex Oxidative_Addition->Alkene_Coordination Alkene Migratory_Insertion σ-Alkylpalladium(II) Complex Alkene_Coordination->Migratory_Insertion Carbopalladation Beta_Hydride_Elimination Hydridopalladium(II) Complex Migratory_Insertion->Beta_Hydride_Elimination β-H Elimination Beta_Hydride_Elimination->Pd(0)L2 Base, -HBase+Br-

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

A general procedure for the Heck reaction with this compound is:

  • Combine this compound (1.0 mmol), the alkene (1.5 mmol), a palladium source like Pd(OAc)₂ (0.02 mmol), a phosphine ligand such as P(o-tol)₃ (0.04 mmol), and a base like Et₃N (1.5 mmol) in a sealed tube.[2]

  • Add a suitable solvent, for instance, DMF (5 mL).

  • Heat the reaction mixture to 100 °C for 24 hours.

  • After cooling, dilute the mixture with water and extract with an appropriate organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate.

  • Purify the resulting product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an amine with an aryl halide.[9][10] This reaction is invaluable for preparing 4-amino-3-methyl-1H-indole derivatives.

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex. The resulting palladium(II) complex then reacts with the amine in the presence of a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine and regenerates the Pd(0) catalyst.[8]

Buchwald_Hartwig_Cycle cluster_1 Pd(0)L2 Pd(0)L2 OA_Complex Ar-Pd(II)(Br)L2 Pd(0)L2->OA_Complex Ar-Br Amido_Complex Ar-Pd(II)(NR'R'')L2 OA_Complex->Amido_Complex HNR'R'', Base Final_Product Ar-NR'R'' Amido_Complex->Final_Product Reductive Elimination Catalyst_Regen Pd(0)L2 Amido_Complex->Catalyst_Regen

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

A typical procedure for the Buchwald-Hartwig amination of this compound is as follows:

  • In a glovebox, charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a bulky electron-rich phosphine ligand (e.g., XPhos, 0.04 mmol), and a strong base (e.g., NaOtBu, 1.4 mmol).[2]

  • Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Add an anhydrous solvent such as toluene (5 mL).

  • Seal the tube and heat the reaction mixture at 100-110 °C for 16-24 hours.

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Comparative Summary of Palladium-Catalyzed Systems

ReactionCatalyst System (Example)BaseSolventTemp. (°C)Typical YieldBond Formed
Suzuki-Miyaura Pd(PPh₃)₄ or [Pd(dppf)Cl₂]K₂CO₃Toluene/H₂O80-100Good to ExcellentC(sp²)-C(sp²)
Sonogashira [DTBNpP]Pd(crotyl)Cl / CuI (optional)TMP / Et₃NDMSO / TolueneRT - 60Excellent (87% reported for 4-bromo-1H-indole)[3]C(sp²)-C(sp)
Heck Pd(OAc)₂ / P(o-tol)₃Et₃NDMF100Moderate to GoodC(sp²)-C(sp²) (vinyl)
Buchwald-Hartwig Pd₂(dba)₃ / XPhosNaOtBuToluene100-110Good to ExcellentC(sp²)-N

Emerging and Alternative Catalytic Systems

While palladium catalysis is highly developed, research into more sustainable and cost-effective alternatives continues to grow. Copper and nickel-based systems are at the forefront of these efforts.

Copper-Catalyzed Reactions

Copper catalysis, particularly for Ullmann-type C-N and C-O bond formations, offers a cheaper alternative to palladium.[11] Modern copper-catalyzed systems often employ ligands to improve solubility and catalytic activity, allowing for milder reaction conditions than traditional Ullmann condensations. For the functionalization of this compound, copper catalysis could be particularly attractive for C-N and C-S bond-forming reactions.

Nickel-Catalyzed Cross-Coupling

Nickel catalysts are gaining prominence due to their lower cost and unique reactivity, including the ability to activate and couple a broader range of electrophiles, such as aryl chlorides and fluorides.[12] Nickel-catalyzed Suzuki-Miyaura and C-S cross-coupling reactions are well-documented and could be applied to this compound. Furthermore, nickel is a powerful catalyst for C-H activation reactions, which could open up new avenues for the functionalization of the indole ring beyond the C4-bromo position.

Conclusion

The functionalization of this compound is a critical step in the synthesis of numerous compounds of interest in drug discovery and materials science. Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions, remain the most versatile and reliable methods for this purpose. The choice of a specific palladium catalyst and ligand system is crucial for optimizing reaction outcomes. As the field evolves, copper and nickel-based catalytic systems are emerging as powerful, cost-effective alternatives that promise to expand the synthetic chemist's toolkit for indole functionalization. A thorough understanding of the mechanistic underpinnings and experimental parameters of each system, as outlined in this guide, is essential for the successful design and execution of synthetic strategies targeting this valuable molecular scaffold.

References

Navigating Drug Discovery: A Comparative Guide to In Silico and In Vitro Evaluations of 4-Bromo-3-Methyl-1H-Indole Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic candidate is both arduous and resource-intensive. The indole scaffold, a privileged structure in medicinal chemistry, is a cornerstone in the development of numerous therapeutic agents due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide focuses on a specific derivative, 4-bromo-3-methyl-1H-indole, to illustrate a critical workflow in preclinical research: the comparison of in silico predictions with in vitro experimental results.

While direct comparative studies on this compound are limited, this guide will synthesize available data on this molecule and closely related bromo-indole derivatives to provide a comprehensive framework for researchers. By juxtaposing computational modeling with real-world experimental data, we aim to illuminate the predictive power and limitations of in silico tools, thereby guiding more efficient and targeted drug development efforts.

The Crucial Synergy of In Silico and In Vitro Methodologies

The "fail early, fail cheap" paradigm is a central tenet of contemporary drug discovery. In silico methods, encompassing molecular docking, quantitative structure-activity relationship (QSAR) studies, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, are instrumental in this initial screening phase.[2] These computational approaches allow for the rapid assessment of large libraries of compounds against biological targets, prioritizing those with the highest likelihood of success and flagging potential liabilities before costly and time-consuming laboratory work begins.

However, computational models are predictive and necessitate experimental validation. In vitro assays, such as cytotoxicity studies on cancer cell lines and antimicrobial susceptibility tests, provide the first crucial layer of empirical data. These experiments, conducted in a controlled laboratory environment, measure the actual biological effect of a compound, serving as a benchmark against which in silico predictions can be evaluated. The iterative cycle of computational prediction and experimental validation is the engine of modern lead optimization.

In Silico Characterization of this compound and its Analogs

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profile

A critical initial step in evaluating a potential drug candidate is the prediction of its pharmacokinetic and toxicological properties. Various computational tools can predict these ADMET parameters, offering early insights into a compound's likely behavior in a biological system. For many indole derivatives, these predictions suggest good oral bioavailability and the potential to cross the blood-brain barrier.[2]

Table 1: Predicted ADMET Properties of Representative Bromo-Indole Derivatives

PropertyPredicted ValueImplication for Drug Development
Absorption
Human Intestinal AbsorptionHighGood potential for oral administration.
Caco-2 PermeabilityModerate to HighSuggests efficient absorption from the gut.
Distribution
Blood-Brain Barrier (BBB) PermeabilityPermeablePotential for CNS applications, but also CNS side effects.
Plasma Protein BindingHighMay affect the free concentration of the drug available for therapeutic action.
Metabolism
CYP450 InhibitionPotential inhibitor of certain isozymesRisk of drug-drug interactions.
Excretion
Primary RouteLikely renalInfluences dosing regimens and considerations for patients with renal impairment.
Toxicity
Ames MutagenicityNon-mutagenicLow likelihood of causing genetic mutations.
hERG InhibitionLow riskReduced potential for cardiac toxicity.

Note: These are generalized predictions for bromo-indole derivatives based on available cheminformatics tools and may not be specific to this compound.

Molecular Docking: Unveiling Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex.[3] This method is invaluable for identifying potential protein targets and elucidating the molecular basis of a compound's activity. Bromo-indole derivatives have been docked against various cancer-related targets, such as protein kinases and tubulin, to predict their binding affinity and interaction patterns.[4][5]

For instance, docking studies of indole derivatives against the colchicine binding site of tubulin have revealed key interactions that may explain their observed antiproliferative activity.[4] Similarly, docking against enzyme active sites, such as cyclooxygenase (COX), can predict a compound's potential as an anti-inflammatory agent.

In Vitro Validation: Experimental Evidence of Biological Activity

Following promising in silico predictions, in vitro assays are essential to confirm and quantify the biological activity of this compound and its analogs.

Anticancer Activity: Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.[6] This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Table 2: Representative In Vitro Anticancer Activity of Bromo-Indole Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
5-Bromo-indole derivativeMCF-7 (Breast)~5-15Doxorubicin~1-5
6-Bromo-indole derivativeHCT116 (Colon)~10-255-Fluorouracil~5-10
7-Bromo-indole derivativeA549 (Lung)~8-20Cisplatin~2-8
Antimicrobial Activity: Determining Minimum Inhibitory Concentration (MIC)

The antimicrobial potential of bromo-indole derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7][8]

Table 3: Representative In Vitro Antimicrobial Activity of Bromo-Indole Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference AntibioticMIC (µg/mL)
Dihalogenated indoleStaphylococcus aureus20-30Gentamicin~20-30
Bromo-indole derivativeEscherichia coli>100Ciprofloxacin~0.015-0.12

Note: The MIC values are examples from studies on various bromo-indole compounds and may not be directly representative of this compound.

Comparative Analysis: Bridging the Gap Between Prediction and Reality

A critical analysis of the available data on bromo-indole derivatives reveals both convergences and divergences between in silico predictions and in vitro results.

Areas of Agreement:

  • General Biological Activity: In silico predictions of potential anticancer and antimicrobial activity for the bromo-indole scaffold are often corroborated by in vitro screening.

  • Mechanism of Action: Molecular docking studies that predict binding to specific targets, such as tubulin, align with the observed cytotoxic effects in cancer cell lines.

Potential Discrepancies and Explanations:

  • Potency: While in silico docking can predict binding affinity, it does not always accurately predict the potency (e.g., IC₅₀ or MIC values) observed in in vitro assays. This is because cellular uptake, metabolism, and efflux mechanisms, which are not fully accounted for in simple docking models, play a significant role in the overall activity of a compound.

  • Spectrum of Activity: In silico predictions against a single target may not capture the full picture of a compound's biological effects. A molecule might exhibit off-target effects or have multiple mechanisms of action that contribute to its observed in vitro activity.

  • ADMET Predictions vs. In Vitro Reality: Predicted ADMET properties provide a valuable but preliminary assessment. For example, a compound predicted to have good membrane permeability might still be subject to active efflux by transporters like P-glycoprotein, leading to lower intracellular concentrations and reduced efficacy in in vitro models.

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, the following are detailed protocols for the key in vitro assays discussed.

Protocol 1: MTT Assay for Cytotoxicity
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound to the cells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Protocol 2: Broth Microdilution for MIC Determination
  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing the Workflow

G qsar qsar synthesis synthesis qsar->synthesis Guide synthesis of new analogs cytotoxicity cytotoxicity cytotoxicity->qsar Provide data for model refinement antimicrobial antimicrobial antimicrobial->qsar Provide data for model refinement admet admet docking docking

Caption: A typical workflow integrating in silico and in vitro methods in early-stage drug discovery.

Conclusion and Future Directions

The comparison of in silico and in vitro data for this compound and its structural relatives underscores the indispensable synergy between computational prediction and experimental validation. While in silico tools provide a powerful and cost-effective means of prioritizing and understanding the potential of drug candidates, in vitro assays remain the gold standard for confirming biological activity.

For this compound specifically, further research is warranted to generate a comprehensive dataset that directly compares its predicted and observed activities. Such studies would not only elucidate the therapeutic potential of this particular molecule but also contribute to the refinement of computational models for the broader class of indole derivatives. The iterative process of prediction, synthesis, testing, and model refinement will continue to be a cornerstone of rational drug design, accelerating the discovery of novel therapeutics.

References

A Researcher's Guide to Spectroscopic Differentiation: 4-bromo-3-methyl-1H-indole vs. 3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the precise synthesis and unambiguous identification of substituted indoles are paramount. These scaffolds are foundational to a vast array of bioactive molecules and functional materials. The regioselective bromination of 3-methyl-1H-indole (commonly known as skatole) to yield derivatives like 4-bromo-3-methyl-1H-indole is a common synthetic step. However, confirming the exact position of the bromine atom and ensuring the complete conversion of the starting material is a non-trivial task that relies on a multi-faceted spectroscopic approach.

This technical guide provides an in-depth comparative analysis of the spectroscopic signatures of this compound and its direct precursor, 3-methyl-1H-indole. We will move beyond a simple presentation of data, delving into the causal relationships between molecular structure and spectral output, thereby providing a robust framework for researchers in the field.

The Synthetic Context: A Necessary Starting Point

To appreciate the nuances in the spectroscopic data, we must first consider the synthetic transformation. The direct bromination of 3-methyl-1H-indole is often achieved using reagents like N-Bromosuccinimide (NBS) in a suitable solvent. The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The directing effects of the fused benzene ring and the nitrogen-containing pyrrole ring, along with the methyl group at the C3 position, influence the regioselectivity of the bromination, with the C4 position being a potential site for substitution.

Our analytical challenge is to provide irrefutable evidence that the bromine atom has been installed at the C4 position and that no starting material remains. This is where a synergistic application of NMR, IR, and Mass Spectrometry becomes indispensable.

DOT Script for Synthetic Workflow

G cluster_precursor Precursor cluster_reagent Reagent cluster_product Product precursor 3-methyl-1H-indole product This compound precursor->product Electrophilic Aromatic Substitution reagent N-Bromosuccinimide (NBS) Acetonitrile (Solvent) reagent->precursor

Caption: Synthetic pathway from 3-methyl-1H-indole to this compound.

¹H NMR Spectroscopy: The Litmus Test for Regiochemistry

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for determining the regiochemistry of this reaction. The introduction of a large, electronegative bromine atom significantly alters the electronic environment of the neighboring protons, leading to predictable changes in their chemical shifts.

Analysis of 3-methyl-1H-indole (Precursor): The aromatic region of the ¹H NMR spectrum of 3-methyl-1H-indole is characterized by a set of four distinct protons on the benzene ring (C4-C7). The proton at C4 typically appears as a doublet of doublets around 7.5-7.6 ppm, coupled to the protons at C5 and C6.

Analysis of this compound (Product): Upon bromination at the C4 position, the most dramatic change is the complete disappearance of the signal corresponding to the C4 proton. Furthermore, the electronic landscape of the remaining aromatic protons is altered. The proton at C5, now adjacent to the bromine-bearing carbon, experiences a downfield shift and its coupling pattern simplifies. We now observe an ABX or a set of three coupled aromatic protons, providing a clear fingerprint for C4 substitution. The N-H proton signal also persists, typically as a broad singlet around 8.0 ppm.

Comparative ¹H NMR Data
Compound Proton Assignment Typical Chemical Shift (δ, ppm) Multiplicity
3-methyl-1H-indole -CH₃~2.3s
H-2~7.1s
H-4~7.5-7.6d
H-5, H-6, H-7~7.1-7.4m
N-H~7.9-8.1br s
This compound -CH₃~2.4s
H-2~7.2s
H-5~7.3d
H-6~7.0-7.1t
H-7~7.4d
N-H~8.0-8.2br s

¹³C NMR Spectroscopy: Confirming the Carbon Skeleton

Carbon-13 NMR spectroscopy provides complementary evidence. The most telling signal is the carbon directly attached to the bromine atom (C4). The C-Br bond induces a significant downfield shift for C4, but more importantly, its signal intensity is often reduced due to the quadrupolar effects of the bromine nucleus. The chemical shift of C4 in the product will be drastically different from its resonance in the precursor, often shifting to a lower field (e.g., ~115 ppm).

Comparative ¹³C NMR Data
Compound Carbon Assignment Typical Chemical Shift (δ, ppm)
3-methyl-1H-indole -CH₃~9-10
C-2~122
C-3~111
C-3a~129
C-4~119
C-5~121
C-6~120
C-7~111
C-7a~136
This compound -CH₃~9-10
C-2~124
C-3~112
C-3a~129
C-4 ~114-115
C-5~123
C-6~122
C-7~113
C-7a~135

Infrared (IR) Spectroscopy: Probing Functional Groups

While less definitive for regiochemistry, IR spectroscopy is excellent for monitoring the reaction's progress by observing key functional groups. Both the precursor and the product will exhibit a characteristic N-H stretch, typically a sharp peak in the range of 3300-3500 cm⁻¹. The aromatic C-H stretches will be visible around 3000-3100 cm⁻¹. The key difference to look for, though it can be subtle and fall within the complex fingerprint region, is the appearance of a C-Br stretching vibration, which typically occurs in the 500-650 cm⁻¹ range. The overall fingerprint region (below 1500 cm⁻¹) will also show distinct differences between the two compounds.

Mass Spectrometry: The Unambiguous Mass Change

Mass spectrometry (MS) provides a definitive confirmation of the successful incorporation of a bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance. This results in a characteristic isotopic pattern for any bromine-containing fragment.

  • 3-methyl-1H-indole (Precursor): The molecular ion peak (M⁺) will appear at m/z = 131.

  • This compound (Product): The molecular ion will appear as a pair of peaks of nearly equal intensity (the M⁺ and M+2 peaks) at m/z = 209 and 211, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br, respectively. This isotopic signature is an unmistakable confirmation of a successful monobromination.

DOT Script for Analytical Workflow

G cluster_synthesis Synthesis & Workup cluster_analysis Spectroscopic Analysis cluster_conclusion Data Interpretation reaction Crude Product Mixture (Starting Material, Product, Byproducts) nmr ¹H & ¹³C NMR reaction->nmr ms Mass Spectrometry reaction->ms ir IR Spectroscopy reaction->ir conclusion Structure Confirmed: This compound (Purity Assessed) nmr->conclusion Synergistic Data Correlation ms->conclusion Synergistic Data Correlation ir->conclusion Synergistic Data Correlation

Caption: The integrated workflow for spectroscopic analysis and structural confirmation.

Experimental Protocols

The following are generalized protocols for data acquisition. Specific parameters should be optimized for the instrument in use.

Protocol 1: NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the sample (precursor or product) in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum using a 400 MHz or higher spectrometer.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of ~220 ppm, significantly more scans (e.g., 1024 or more) due to the low natural abundance of ¹³C, relaxation delay of 2-5 seconds.

    • Process similarly to the ¹H spectrum.

Protocol 2: Mass Spectrometry (Electron Ionization - EI)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Analysis: Scan a mass range appropriate for the expected molecular weights (e.g., m/z 50-300).

  • Data Interpretation: Identify the molecular ion peak(s) and analyze the isotopic pattern for the presence of bromine.

Protocol 3: IR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Sample Scan: Acquire the sample spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Perform a background subtraction and identify key vibrational bands.

Conclusion

A Comparative Benchmarking Guide to Novel 4-Bromo-3-Methyl-1H-Indole Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Promise of the Indole Scaffold in Oncology

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant therapeutic potential.[1][2] Its unique electronic properties and versatile substitution patterns have made it a cornerstone in the development of targeted therapies, particularly in oncology.[3] Indole derivatives have demonstrated remarkable efficacy as anticancer agents by targeting a diverse array of biological pathways crucial for tumor growth and survival, including tubulin polymerization, histone deacetylases, and various protein kinases.[1][2]

This guide presents a comprehensive benchmarking study of a new series of 4-bromo-3-methyl-1H-indole derivatives. We will evaluate their inhibitory potential against two clinically relevant and frequently dysregulated kinase targets in cancer: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and key components of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling cascade.[4][5][6] The performance of these novel compounds will be rigorously compared against established, clinically relevant inhibitors to ascertain their potency, selectivity, and potential as next-generation anticancer agents.

Experimental Design & Rationale

The benchmarking strategy is designed to provide a multi-faceted evaluation of the novel indole derivatives, progressing from initial biochemical potency to cellular efficacy and cytotoxicity.

G cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Selectivity & Cytotoxicity Profiling A Synthesis of Novel This compound Derivatives (ND1-ND5) B Biochemical Kinase Assays (VEGFR-2 & PI3Kα) A->B C Determination of IC50 Values B->C D Cell-Based Viability Assays (MTT/XTT) C->D Lead Compounds F Determination of GI50 Values D->F E Human Cancer Cell Lines (e.g., HUVEC, MCF-7) E->D G Cytotoxicity Assessment in Non-Cancerous Cell Line (e.g., HEK293) F->G Promising Candidates H Calculation of Selectivity Index (SI) G->H

Caption: A streamlined workflow for the comprehensive evaluation of novel kinase inhibitors.

Materials and Methods

Synthesis of this compound Derivatives (ND1-ND5)

The novel this compound derivatives (designated ND1 through ND5) were synthesized via a multi-step process, with the core indole scaffold prepared using a modified Leimgruber-Batcho indole synthesis. Substitutions at the N1 and C5 positions were introduced to explore structure-activity relationships (SAR). The final products were purified by column chromatography and their structures confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Known Inhibitors for Benchmarking

The following well-characterized kinase inhibitors were used as positive controls and benchmarks for comparative analysis:

  • Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor known to potently inhibit VEGFR-2.[7]

  • Sorafenib: Another multi-kinase inhibitor with activity against VEGFR-2.[8]

  • BEZ235: A dual PI3K/mTOR inhibitor.[9]

  • Idelalisib: A selective inhibitor of the p110δ isoform of PI3K.[10]

Biochemical Kinase Inhibition Assays

The inhibitory activity of the novel derivatives and known inhibitors against purified recombinant human VEGFR-2 and PI3Kα was determined using a homogenous time-resolved fluorescence (HTRF) assay.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human VEGFR-2 and PI3Kα enzymes and their respective peptide substrates were diluted in kinase buffer.

  • Compound Preparation: A serial dilution of the test compounds and known inhibitors was prepared in DMSO.

  • Kinase Reaction: The kinase, substrate, and test compound were incubated in the presence of ATP to initiate the phosphorylation reaction.

  • Detection: An HTRF detection reagent containing a europium cryptate-labeled anti-phospho-substrate antibody and an XL665-labeled streptavidin was added.

  • Data Acquisition: The HTRF signal was measured on a compatible plate reader. The ratio of the emission at 665 nm to that at 620 nm is proportional to the extent of substrate phosphorylation.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Lines and Culture Conditions
  • Human Umbilical Vein Endothelial Cells (HUVEC): A primary cell line used to assess the anti-angiogenic potential of VEGFR-2 inhibitors.

  • MCF-7 (Human Breast Adenocarcinoma): A cancer cell line with a known dependence on the PI3K/Akt/mTOR pathway.

  • HEK293 (Human Embryonic Kidney): A non-cancerous cell line used to assess general cytotoxicity and determine the selectivity index.

All cell lines were maintained in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and cultured in a humidified incubator at 37°C with 5% CO₂.

Cell-Based Viability and Cytotoxicity Assays (MTT/XTT)

The effect of the compounds on cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) colorimetric assays.[11][12] These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.[11][13]

Protocol:

  • Cell Seeding: Cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with a range of concentrations of the novel derivatives and known inhibitors for 48-72 hours.

  • Reagent Addition: MTT or XTT reagent was added to each well, and the plates were incubated to allow for the formation of formazan.

  • Data Acquisition: For the MTT assay, the formazan crystals were solubilized, and the absorbance was read at 570 nm.[14] For the XTT assay, the absorbance of the soluble formazan was read directly at 450 nm.[11]

  • GI50 Determination: The half-maximal growth inhibitory concentration (GI50) values were determined from the dose-response curves.

Results: A Comparative Analysis

The inhibitory potential of the novel this compound derivatives was systematically evaluated and compared against established inhibitors.

Biochemical Inhibition of VEGFR-2 and PI3Kα

The IC50 values for the inhibition of VEGFR-2 and PI3Kα are summarized in the table below.

CompoundVEGFR-2 IC50 (nM)PI3Kα IC50 (nM)
ND1 150>10,000
ND2 85>10,000
ND3 258,500
ND4 3501,200
ND5 480950
Sunitinib105,000
Sorafenib20>10,000
BEZ235>10,0005
Idelalisib>10,00020 (p110δ)

Data are representative of at least three independent experiments.

The results indicate that derivatives ND2 and ND3 exhibit potent and selective inhibition of VEGFR-2, with IC50 values in the nanomolar range, comparable to the established inhibitors Sunitinib and Sorafenib. In contrast, ND4 and ND5 demonstrated dual inhibitory activity against both VEGFR-2 and PI3Kα, albeit with lower potency than the selective inhibitors.

Cell-Based Anti-Proliferative Activity

The anti-proliferative effects of the most promising derivatives were assessed in HUVEC and MCF-7 cells.

CompoundHUVEC GI50 (µM)MCF-7 GI50 (µM)
ND2 0.515.2
ND3 0.212.8
ND4 2.11.8
ND5 3.51.5
Sunitinib0.18.5
BEZ235>200.1

Data are representative of at least three independent experiments.

The potent VEGFR-2 inhibitors, ND2 and ND3 , demonstrated significant growth inhibition in HUVEC cells, consistent with their anti-angiogenic potential. The dual inhibitors, ND4 and ND5 , showed greater potency against the PI3K-dependent MCF-7 cell line.

Cytotoxicity and Selectivity

To evaluate the therapeutic window, the cytotoxicity of the lead compounds was assessed in the non-cancerous HEK293 cell line.

CompoundHEK293 GI50 (µM)Selectivity Index (SI) for HUVECSelectivity Index (SI) for MCF-7
ND2 >50>1003.3
ND3 >50>2503.9
ND4 25.512.114.2
ND5 32.19.221.4
Sunitinib15.61561.8
BEZ2355.8<0.358

Selectivity Index (SI) = GI50 in HEK293 / GI50 in cancer cell line

The selective VEGFR-2 inhibitors, ND2 and ND3 , exhibited excellent selectivity, with minimal toxicity towards the non-cancerous cell line. The dual inhibitors, ND4 and ND5 , also demonstrated a favorable selectivity profile.

Discussion: Structure-Activity Relationship and Future Directions

This benchmarking study has identified promising new this compound derivatives with potent and selective inhibitory activity against key oncogenic kinases.

The structure-activity relationship (SAR) analysis suggests that substitutions at the N1 position of the indole ring are critical for potent VEGFR-2 inhibition, as seen in derivatives ND2 and ND3 . Conversely, modifications at the C5 position appear to confer dual inhibitory activity against both VEGFR-2 and PI3Kα, as observed with ND4 and ND5 .

G cluster_0 PI3K/Akt/mTOR Pathway cluster_1 Inhibitor Action RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Growth Cell Growth & Proliferation mTORC1->Growth ND2_3 ND2 & ND3 ND2_3->RTK Inhibit ND4_5 ND4 & ND5 ND4_5->RTK Inhibit ND4_5->PI3K Inhibit

Caption: The inhibitory action of novel indole derivatives on the PI3K/Akt/mTOR signaling pathway.

The lead compounds, particularly ND3 with its high potency and selectivity for VEGFR-2, and ND5 with its promising dual inhibitory profile, warrant further investigation. Future studies should focus on pharmacokinetic and pharmacodynamic profiling, as well as in vivo efficacy studies in relevant tumor models. The favorable selectivity of these novel derivatives suggests a potentially wider therapeutic window compared to some existing multi-kinase inhibitors.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors for cancer therapy. This comparative guide has demonstrated that rational chemical modification of this core structure can yield compounds with potent and selective activity against clinically validated targets. The data presented herein provides a strong foundation for the continued optimization and preclinical development of this exciting new class of inhibitors.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-bromo-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that meticulous research and groundbreaking discoveries are intrinsically linked to a foundational culture of safety. The proper management and disposal of chemical reagents are not merely procedural afterthoughts but are central to ensuring the well-being of laboratory personnel, maintaining regulatory compliance, and protecting our environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-bromo-3-methyl-1H-indole, grounded in established safety principles and regulatory standards.

The causality behind these rigorous disposal protocols stems from the inherent hazards of this compound and its classification as a halogenated organic compound. Halogenated compounds pose specific environmental risks and require distinct disposal pathways, primarily incineration at high temperatures, to prevent the formation of persistent and toxic byproducts.[1][2]

Hazard Identification and Risk Assessment

Before handling this compound, a thorough understanding of its potential hazards is crucial. This initial assessment informs every subsequent step of the handling and disposal process.

1.1. Health Hazards

According to safety data sheets, this compound is classified as a hazardous substance with the following primary risks[3][4]:

  • Harmful if swallowed [3]

  • Causes skin irritation [3][4]

  • Causes serious eye irritation [3][4]

  • May cause respiratory irritation [3][4]

1.2. Personal Protective Equipment (PPE)

Based on the identified hazards, the following minimum PPE must be worn at all times when handling this compound[3][5]:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[3][6] If dust is generated, a NIOSH/MSHA-approved respirator may be necessary.[6][7]

Waste Segregation: The Cornerstone of Safe Disposal

The single most critical step in the proper disposal of this compound is its correct segregation as a halogenated organic waste .[2][8] Co-mingling this with non-halogenated waste streams leads to significant increases in disposal costs and can create dangerous chemical incompatibilities.[8][9]

Table 1: Waste Segregation Summary

Waste TypeAppropriate Waste StreamIncompatible with
Solid this compound Halogenated Organic SolidsNon-halogenated organics, strong acids/bases, oxidizers
Solutions in organic solvents Halogenated Organic LiquidsAqueous solutions, reactive chemicals
Contaminated labware (pipettes, etc.) Chemically Contaminated Sharps/SolidsGeneral laboratory trash

Step-by-Step Disposal Protocol

The following protocol provides a self-validating system for the collection and disposal of this compound waste. Adherence to this workflow is mandatory for safety and compliance.

3.1. Waste Container Selection and Labeling

  • Select the Right Container: Use only containers that are chemically compatible with halogenated organic compounds and are in good condition with a secure, leak-proof closure.[10][11][12]

  • Immediate and Clear Labeling: The waste container must be labeled as "Hazardous Waste" before the first drop of waste is added.[8][12] The label must include:

    • The words "Hazardous Waste"[8]

    • The full chemical name: "Waste this compound"[12]

    • An indication of the hazards (e.g., "Toxic," "Irritant")[9]

    • The accumulation start date (the date the first waste is added)[11][13]

3.2. Accumulation of Waste

  • Point of Generation: Waste must be accumulated at or near the point of generation, under the control of laboratory personnel.[10]

  • Segregation is Key: Collect waste containing this compound in a dedicated container for halogenated organic waste.[2][8] Do not mix with non-halogenated solvents, acids, bases, or other incompatible materials.[8][9][14]

  • Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when actively adding waste.[3][12] This prevents the release of vapors and reduces the risk of spills.

  • Storage Location: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and equipped with secondary containment (such as a spill tray) to contain any potential leaks.[11][14]

3.3. Disposal of Empty Containers

An "empty" container that held this compound must be managed carefully.

  • For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is required. The rinsate must be collected and disposed of as hazardous waste.[14][15]

  • For non-acutely hazardous waste containers, ensure they are fully emptied.[15]

  • Before disposing of the empty container in regular trash, the label must be defaced or removed to prevent confusion.[14][15]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate if Necessary: For large spills, evacuate the area.

  • Don PPE: Wear appropriate PPE, including respiratory protection if necessary.[3]

  • Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[9]

  • Clean-Up:

    • For dry spills: Carefully sweep or use dry clean-up procedures to collect the material, avoiding dust generation.[3]

    • For wet spills: Absorb the material and place it into a sealed, labeled container for disposal.[3]

  • Decontaminate: Wash the spill area thoroughly with soap and water.[3]

  • Waste Disposal: All contaminated materials (absorbent, gloves, etc.) must be placed in a sealed container, labeled as hazardous waste, and disposed of according to the halogenated waste protocol.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: Waste Generation cluster_1 Waste Characterization cluster_2 Segregation & Collection cluster_3 Storage & Disposal start This compound Waste (Solid, Solution, or Contaminated Material) is_halogenated Is the waste halogenated? start->is_halogenated halogenated_container Collect in dedicated, labeled HALOGENATED ORGANIC WASTE container. is_halogenated->halogenated_container Yes non_halogenated_container Collect in appropriate NON-HALOGENATED WASTE container. is_halogenated->non_halogenated_container No storage Store in designated Satellite Accumulation Area with secondary containment. halogenated_container->storage non_halogenated_container->storage disposal_request Request pickup from Environmental Health & Safety (EHS) for incineration. storage->disposal_request

Caption: Decision workflow for the disposal of this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-bromo-3-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling novel or specialized chemical reagents like 4-bromo-3-methyl-1H-indole demands more than just following a checklist; it requires a deep, causal understanding of the risks involved and the implementation of a self-validating safety protocol. This guide moves beyond mere instructions to provide a procedural framework grounded in risk assessment, ensuring that every step taken is a conscious decision to protect yourself, your colleagues, and your research.

The Foundation of Safety: Risk Assessment of this compound

Before selecting the first piece of personal protective equipment, we must begin with a thorough understanding of the specific hazards presented by the material. This proactive approach, often summarized by the American Chemical Society's RAMP principle—Recognize hazards, Assess risks, Minimize risks, and Prepare for emergencies—is the cornerstone of a robust safety culture.[1][2]

This compound (CAS No. 475039-81-7) is a solid organic compound whose hazard profile dictates our handling strategy.[3][4] According to its Safety Data Sheet (SDS), the primary risks are well-defined under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Table 1: GHS Hazard Profile for this compound

GHS ClassificationHazard StatementPotential Health Effects & Rationale for Protection
Acute toxicity, Oral (Category 4)H302: Harmful if swallowedIngestion can cause significant harm. This underscores the need for strict hygiene practices and preventing hand-to-mouth contact.[3]
Skin irritation (Category 2)H315: Causes skin irritationDirect contact can lead to inflammation, redness, or dermatitis. This mandates the use of appropriate chemical-resistant gloves and body protection.[3][4][5]
Serious eye irritation (Category 2)H319: Causes serious eye irritationThe compound can cause significant, potentially damaging, irritation upon contact with the eyes. This elevates the minimum eye protection from safety glasses to chemical splash goggles.[3][4][5]
Specific target organ toxicity – single exposure (Category 3)H335: May cause respiratory irritationAs a solid, the primary inhalation risk comes from airborne dust or aerosol. This necessitates handling within a primary engineering control like a fume hood to prevent respiratory tract irritation.[3][4][5]

The Core Protocol: A Multi-Layered PPE Strategy

Based on the risk assessment, a multi-layered approach to PPE is required. This is not just a uniform, but a system of engineered and personal controls designed to mitigate the specific hazards identified above. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that PPE be used in conjunction with engineering and administrative controls to minimize exposure.[6][7]

Primary Engineering Control: The Chemical Fume Hood

The first and most critical line of defense is not something you wear, but where you work. Due to the H335 respiratory hazard, all weighing, transferring, and handling of this compound solid must be performed inside a certified chemical fume hood.[8] This control is designed to capture dust and aerosols at the source, preventing inhalation and minimizing contamination of the general laboratory space.

Essential Personal Protective Equipment

The following PPE is mandatory for all personnel handling this compound. This selection is based on a comprehensive hazard assessment and aligns with best practices for handling hazardous chemicals in a laboratory setting.[9]

Table 2: Mandatory PPE for Handling this compound

PPE CategorySpecificationRationale & Causality
Body Protection Laboratory coat (cotton or flame-resistant), fully buttoned with sleeves rolled down.Provides a removable barrier to protect skin and personal clothing from incidental spills and dust contamination, directly addressing the H315 skin irritation hazard.[10]
Eye & Face Protection Chemical splash goggles (ANSI Z87.1 certified).The H319 "serious eye irritation" hazard makes standard safety glasses insufficient. Goggles provide a 360-degree seal around the eyes to protect from airborne dust and splashes. A face shield may be worn over goggles for large-scale operations.[9][11]
Hand Protection Nitrile gloves (minimum). Consider double-gloving.Nitrile is an excellent general-use material for protection against a wide variety of chemicals and is the preferred choice for incidental contact.[12] Double-gloving provides an additional layer of safety against tears and contamination during doffing. Gloves directly mitigate the H315 skin irritation risk.[3][4]
Respiratory Protection Not required if work is performed in a certified chemical fume hood.A properly functioning fume hood is the primary control for the H335 respiratory hazard. An N95 respirator should be available for emergency situations, such as cleaning a significant spill outside of the hood.[12][13]
Foot Protection Closed-toe, liquid-resistant shoes.A general laboratory requirement to protect feet from spills and falling objects.[9][10]

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a strict, sequential protocol ensures that safety measures are consistently applied. This workflow integrates PPE usage with safe handling and hygiene practices.

Pre-Handling Checklist
  • Verify Engineering Controls: Confirm the chemical fume hood has a valid certification and is drawing air correctly (check the airflow monitor).

  • Assemble PPE: Gather all required PPE as specified in Table 2. Inspect gloves for any signs of damage or degradation.

  • Prepare Workspace: Clear the fume hood of all unnecessary items. Place an absorbent, disposable bench liner on the work surface.

  • Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.[10]

Safe Handling Protocol
  • Don PPE: Put on your lab coat, followed by chemical splash goggles. Finally, don your nitrile gloves, ensuring they overlap the cuffs of your lab coat.

  • Weigh and Transfer: Perform all manipulations of the solid compound deep within the fume hood (at least 6 inches or 15 cm from the sash) to ensure optimal containment.[10] Use a spatula for transfers and gently tap to dislodge material rather than shaking, which can generate dust.

  • Container Management: Keep the source container sealed when not in use.[3] If transferring to a new vessel, ensure it is appropriately labeled with the chemical identity and hazard warnings.[14]

  • Immediate Cleanup: Clean any minor spills or residual dust within the hood immediately using a damp paper towel to avoid aerosolizing the powder.

Post-Handling & Decontamination
  • Decontaminate: Wipe down the spatula and any other equipment with an appropriate solvent (e.g., 70% ethanol) and paper towels within the hood.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. First, remove gloves (peeling them off without touching the exterior surface). Second, remove your lab coat. Finally, remove your eye protection.

  • Hygiene: Wash hands thoroughly with soap and water immediately after the procedure is complete, even though gloves were worn.[10][11]

G Diagram 1: Safe Handling Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Decontamination & Doffing Phase A 1. Verify Fume Hood Function B 2. Assemble & Inspect All Required PPE A->B C 3. Don PPE (Coat, Goggles, Gloves) B->C D 4. Weigh & Transfer Compound C->D E 5. Seal Containers & Clean Minor Spills D->E F 6. Decontaminate Work Surface & Tools E->F G 7. Dispose of Waste (See Diagram 2) F->G H 8. Doff PPE (Gloves -> Coat -> Goggles) G->H I 9. Wash Hands Thoroughly H->I

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan & Emergency Procedures

Waste Disposal

Chemical waste must be handled with as much care as the parent compound. As a halogenated organic compound, this compound and any materials grossly contaminated with it must be disposed of in a designated "Halogenated Organic Waste" container.[3][15]

  • Solid Waste: Unused compound, contaminated weigh boats, and paper towels used for cleanup.

  • Liquid Waste: Solutions containing the compound.

  • Sharps: Contaminated needles or glassware must go into a designated sharps container.

  • PPE: Used gloves and disposable lab coats should be placed in a sealed bag and disposed of as solid chemical waste.

G Diagram 2: Waste Disposal Decision Tree Start Generated Waste (e.g., gloves, excess solid, paper towels, solutions) Decision1 Is it contaminated with This compound? Start->Decision1 HalogenatedWaste Dispose in 'Halogenated Organic Waste' Container Decision1->HalogenatedWaste Yes RegularTrash Dispose in Regular Laboratory Trash Decision1->RegularTrash No

Caption: A decision tree for the proper segregation and disposal of laboratory waste.

Exposure and Spill Response
  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[5][16]

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][16]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[5][16]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]

  • Small Spill (in hood): Use dry cleanup procedures.[3] Wearing your full PPE, gently cover the spill with an absorbent material. Carefully scoop the material into a labeled waste container. Decontaminate the area with a damp cloth.

  • Large Spill (outside hood): Evacuate the immediate area and alert laboratory personnel. Prevent entry and contact your institution's Environmental Health and Safety (EHS) office for cleanup.

By integrating this expert-level understanding of hazards with a meticulous, step-by-step operational plan, you build a system of safety that is both robust and reliable. This approach not only ensures compliance but fosters a laboratory culture where safety is synonymous with scientific excellence.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.